molecular formula C6H8O3 B082486 3-Ethyloxolane-2,5-dione CAS No. 14035-81-5

3-Ethyloxolane-2,5-dione

Cat. No.: B082486
CAS No.: 14035-81-5
M. Wt: 128.13 g/mol
InChI Key: YRTGWRSQRUHPKX-UHFFFAOYSA-N
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Description

3-Ethyloxolane-2,5-dione (CAS 14035-81-5), with a molecular formula of C6H8O3 and a molecular weight of 128.13 g/mol, is a substituted cyclic dicarboxylic anhydride . This compound, also known as 2-ethylsuccinic anhydride, features a five-membered oxolane ring and is classified as a cyclic diketone, a class of compounds that serve as pivotal building blocks for constructing complex polycyclic and heterocyclic systems . Its core value in research stems from its high reactivity as an anhydride, particularly in nucleophilic acyl substitution reactions that lead to ring-opening . This mechanism of action makes it a versatile precursor for introducing a specific stereocenter and a reactive moiety into target molecules . Researchers utilize this compound in several key areas: as a monomer in ring-opening polymerizations for the development of novel biodegradable polymers; as a starting material for the synthesis of fine chemicals and heterocyclic compounds; and for creating linear dicarboxylic acid derivatives, monoesters, and other functionalized intermediates through reactions with nucleophiles such as water, alcohols, and amines . The compound's structure, with an ethyl substituent at the 3-position, influences its steric and electronic properties, distinguishing it from other succinic anhydride derivatives . This product is intended for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-2-4-3-5(7)9-6(4)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTGWRSQRUHPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80930770
Record name 3-Ethyloxolane-2,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14035-81-5
Record name Dihydro-3-ethyl-2,5-furandione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014035815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyloxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethyloxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Ethyloxolane-2,5-dione, also known as 3-ethylsuccinic anhydride. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 2-ethylsuccinic acid, followed by its cyclization to the target anhydride. This document furnishes detailed experimental protocols, quantitative data, and logical diagrams to facilitate a thorough understanding and replication of the synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-stage process. The initial step involves the synthesis of 2-ethylsuccinic acid via a malonic ester synthesis route. The subsequent step is the dehydration of the resulting dicarboxylic acid to form the cyclic anhydride, this compound.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-Ethylsuccinic Acid cluster_1 Step 2: Synthesis of this compound Diethyl_Malonate Diethyl Malonate Intermediate_Ester Diethyl 2-ethylmalonate Diethyl_Malonate->Intermediate_Ester 1. NaOEt 2. Bromoethane Bromoethane Bromoethane Bromoethane->Intermediate_Ester NaOEt Sodium Ethoxide 2_Ethylsuccinic_Acid 2-Ethylsuccinic Acid Intermediate_Ester->2_Ethylsuccinic_Acid HCl, H2O, Heat Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation 2_Ethylsuccinic_Acid_2 2-Ethylsuccinic Acid 3_Ethyloxolane_2_5_dione This compound 2_Ethylsuccinic_Acid_2->3_Ethyloxolane_2_5_dione Reflux Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->3_Ethyloxolane_2_5_dione

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Ethylsuccinic Acid

This procedure is adapted from standard malonic ester synthesis protocols.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Bromoethane

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small portions to the ethanol with stirring until all the sodium has reacted to form sodium ethoxide.

  • Alkylation: Cool the sodium ethoxide solution in an ice bath. Add diethyl malonate dropwise with continuous stirring. After the addition is complete, add bromoethane dropwise at a rate that maintains a gentle reflux. Once the addition is complete, heat the mixture to reflux for 2-3 hours.

  • Work-up and Extraction: After cooling to room temperature, pour the reaction mixture into water. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Distillation: Remove the solvent by rotary evaporation. Purify the resulting crude diethyl 2-ethylmalonate by vacuum distillation.

  • Hydrolysis and Decarboxylation: Add the purified diethyl 2-ethylmalonate to a round-bottom flask with an excess of concentrated hydrochloric acid. Heat the mixture to reflux for 12-18 hours to effect both hydrolysis of the esters and decarboxylation of the resulting malonic acid derivative.

  • Isolation of 2-Ethylsuccinic Acid: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude 2-ethylsuccinic acid can be purified by recrystallization from water or a suitable organic solvent.

Step 2: Synthesis of this compound

This protocol is based on established methods for the dehydration of succinic acid.[1][2]

Materials:

  • 2-Ethylsuccinic acid

  • Acetic anhydride

  • Anhydrous diethyl ether

Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser protected by a drying tube, place 2-ethylsuccinic acid and an excess of acetic anhydride.

  • Dehydration: Gently heat the mixture in an oil bath to reflux. Continue heating for 1-2 hours, or until the solid 2-ethylsuccinic acid has completely dissolved, forming a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cool the flask in an ice bath to induce crystallization of the product.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with two portions of cold, anhydrous diethyl ether. Dry the product in a vacuum desiccator over calcium chloride to remove any residual acetic acid and ether.

Quantitative Data

The following tables summarize the typical quantitative data for the synthesis of this compound.

Step 1: Synthesis of 2-Ethylsuccinic Acid
Reactant Molar Ratio
Diethyl malonate1.0
Sodium1.05
Bromoethane1.1
Reaction Conditions
Alkylation TemperatureReflux
Alkylation Time2-3 hours
Hydrolysis/Decarboxylation TemperatureReflux
Hydrolysis/Decarboxylation Time12-18 hours
Expected Yield ~70-80%
Step 2: Synthesis of this compound
Reactant Molar Ratio
2-Ethylsuccinic acid1.0
Acetic anhydride2.0-3.0
Reaction Conditions
TemperatureReflux
Time1-2 hours
Expected Yield ~85-95%

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures.

Experimental_Workflow cluster_step1 Step 1: 2-Ethylsuccinic Acid Synthesis cluster_step2 Step 2: this compound Synthesis A Prepare Sodium Ethoxide B Alkylate Diethyl Malonate with Bromoethane A->B C Aqueous Work-up and Extraction B->C D Vacuum Distill Diethyl 2-ethylmalonate C->D E Hydrolyze and Decarboxylate D->E F Recrystallize 2-Ethylsuccinic Acid E->F G Reflux 2-Ethylsuccinic Acid with Acetic Anhydride F->G Proceed with purified acid H Cool to Crystallize G->H I Filter and Wash Product H->I J Dry under Vacuum I->J

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Sodium metal reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Bromoethane is a volatile and potentially carcinogenic alkylating agent. Handle in a well-ventilated fume hood.

  • Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

  • Concentrated hydrochloric acid is highly corrosive. Use appropriate personal protective equipment.

  • All procedures should be carried out in a well-ventilated fume hood.

Disclaimer: This guide is intended for informational purposes for qualified researchers. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional safety guidelines.

References

Spectroscopic Analysis of 3-Ethyloxolane-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Ethyloxolane-2,5-dione (also known as 3-ethylsuccinic anhydride). Due to a lack of readily available experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds. It also includes comprehensive, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.2 - 2.8Multiplet1HH-3 (methine)
~3.0 - 2.6Multiplet2HH-4 (methylene)
~2.0 - 1.6Multiplet2H-CH₂-CH₃ (methylene)
~1.1 - 0.9Triplet3H-CH₂-CH₃ (methyl)
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
~175 - 170QuaternaryC-2, C-5 (carbonyls)
~40 - 35MethineC-3
~35 - 30MethyleneC-4
~28 - 22Methylene-CH₂-CH₃
~12 - 8Methyl-CH₂-CH₃
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~1865 - 1845StrongAsymmetric C=O StretchAnhydride
~1785 - 1765StrongerSymmetric C=O StretchAnhydride
~1250 - 1180StrongC-O-C StretchAnhydride
2975 - 2850Medium-WeakC-H StretchAlkane
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zPossible FragmentNotes
128[M]⁺Molecular Ion
99[M - C₂H₅]⁺Loss of ethyl group
84[M - CO₂]⁺Loss of carbon dioxide
56[C₄H₈]⁺ or [C₃H₄O]⁺Further fragmentation

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a small organic molecule like this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[1]

    • For ¹³C NMR, a more concentrated sample (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[1]

    • If the sample contains particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean NMR tube.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm), if not already present in the solvent.[1]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 128 or more) and a relaxation delay are often necessary due to the low natural abundance of ¹³C and longer relaxation times.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : If the compound is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[2]

    • Solid (KBr Pellet) : Grind a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Solid (Mull) : Grind a small amount of the solid sample with a drop of a mulling agent (e.g., Nujol) to form a paste. Spread the paste between two salt plates.[2][3]

    • Solution : Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., CCl₄, CS₂). The solution is then placed in a liquid sample cell.[3]

  • Data Acquisition :

    • Record a background spectrum of the empty spectrometer (or with the salt plates/solvent for correction).

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis :

    • The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

    • Identify characteristic absorption bands in the functional group region (4000-1300 cm⁻¹) and the fingerprint region (1300-400 cm⁻¹) to identify the functional groups present in the molecule.[4]

Mass Spectrometry (MS)
  • Sample Introduction :

    • The method of sample introduction depends on the physical state and volatility of the compound. For a relatively volatile compound like this compound, direct insertion or gas chromatography-mass spectrometry (GC-MS) would be suitable.[5]

    • In GC-MS, the sample is injected into a gas chromatograph, where it is vaporized and separated from other components before entering the mass spectrometer.[5]

  • Ionization (Electron Ionization - EI) :

    • In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][6][7][8]

    • This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).[5][9]

    • The excess energy from the electron impact often causes the molecular ion to fragment into smaller, characteristic ions.[6][7]

  • Mass Analysis and Detection :

    • The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis :

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound.

    • The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Compound This compound (Pure Sample) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

3-Ethyloxolane-2,5-dione: Unraveling the Biological Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current scientific literature exists regarding the specific mechanism of action of 3-Ethyloxolane-2,5-dione in biological systems. Despite its defined chemical structure, extensive searches of public scientific databases and literature repositories have yielded no specific data on its biological activity, cellular targets, or associated signaling pathways.

While the broader class of oxolane-2,5-diones and related small molecules have been investigated for various biological activities, this information is general and not directly applicable to the specific ethyl-substituted derivative. Without dedicated research on this compound, any discussion of its mechanism of action would be purely speculative.

Consequently, it is not possible to provide an in-depth technical guide with quantitative data, detailed experimental protocols, or signaling pathway diagrams as requested. The core requirements of data presentation, experimental methodologies, and visualization cannot be fulfilled due to the absence of primary research on this compound.

This lack of information highlights a potential area for future research. Investigating the biological effects of this compound could uncover novel cellular interactions and therapeutic possibilities. Future studies would need to encompass a foundational screening of its activity against various cell lines and protein targets to begin to elucidate its mechanism of action.

Discovery and Isolation of Novel Oxolane-2,5-diones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of novel oxolane-2,5-diones. This class of compounds, featuring a five-membered ring with two carbonyl groups, represents a promising scaffold for the development of new therapeutic agents.

Discovery of Novel Oxolane-2,5-diones

The discovery of new oxolane-2,5-dione derivatives can be approached through two primary strategies: isolation from natural sources and combinatorial synthesis.

Isolation from Natural Sources

Fungi are a rich source of structurally diverse secondary metabolites, including polyketides that can serve as precursors to oxolane-2,5-diones. The general workflow for isolating these compounds from fungal sources is outlined below.

Experimental Workflow for Isolation from Fungal Sources

cluster_0 Fermentation & Extraction cluster_1 Chromatographic Separation cluster_2 Compound Identification A Fungal Culture B Solid Medium Fermentation A->B C Solvent Extraction (EtOAc) B->C D Silica Gel Chromatography C->D E Fraction Collection D->E F ODS Chromatography E->F G Sephadex LH-20 F->G H Semi-preparative HPLC G->H I Structure Elucidation H->I

Caption: Workflow for the isolation of novel oxolane-2,5-diones from fungal sources.

A detailed protocol for the isolation of antimicrobial metabolites from a fungal source, which can be adapted for oxolane-2,5-diones, is provided below.

Experimental Protocol: Isolation of Fungal Metabolites

  • Fermentation: The fungal strain is cultivated on a solid rice medium at room temperature for 30 days.

  • Extraction: The fermented material is extracted three times with ethyl acetate (EtOAc). The solvent is then evaporated to yield a crude extract.[1]

  • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to separate the components into several fractions.[1]

  • Further Purification: The fractions are further purified using a combination of Octadecyl-silylated (ODS) silica gel chromatography, Sephadex LH-20 column chromatography, and semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.[1]

Combinatorial Synthesis

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. A potential synthetic route to a library of novel oxolane-2,5-diones is the organocatalytic asymmetric Michael addition.

Logical Relationship for Combinatorial Synthesis

A Starting Materials (e.g., N-substituted maleimides, isobutyrate derivatives) B Organocatalytic Asymmetric Michael Addition A->B Reaction C Library of Novel Pyrrolidine-2,5-diones (analogous to Oxolane-2,5-diones) B->C Product

Caption: Logical workflow for the combinatorial synthesis of a chemical library.

The following protocol is based on the synthesis of pyrrolidine-2,5-dione derivatives and can be adapted for the synthesis of oxolane-2,5-diones.

Experimental Protocol: Synthesis of a Pivalate-Based Michael Product

  • Reaction Setup: In a round-bottom flask, N-phenylmaleimide and ethyl isobutyrate are dissolved in an appropriate solvent.

  • Catalyst Addition: An organocatalyst is added to the reaction mixture.

  • Reaction and Purification: The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The product is then purified by column chromatography.[2]

Structure Elucidation

The chemical structure of the isolated or synthesized compounds is determined using a combination of spectroscopic techniques.

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.[2]
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) determines the exact molecular weight and elemental composition.
Infrared (IR) Spectroscopy Identifies the presence of functional groups, such as the characteristic carbonyl (C=O) stretches of the dione.
X-ray Crystallography Provides the definitive three-dimensional structure of crystalline compounds.

Biological Activity and Evaluation

Novel oxolane-2,5-diones can be screened for a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

The cytotoxic effects of novel compounds can be evaluated against various cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Cancer cell lines (e.g., A549, Hela) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with various concentrations of the synthesized compounds for a specified period (e.g., 48 hours).

  • MTT Assay: The viability of the cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated.[3]

Table 1: Anticancer Activity of Novel 3,6-diunsaturated 2,5-diketopiperazines (Analogs of Oxolane-2,5-diones) [3]

CompoundA549 IC₅₀ (µM)Hela IC₅₀ (µM)
6 2.11.8
8 3.52.9
9 1.81.5
10 1.51.1
11 1.20.7
12 8.97.5
14 4.33.8
Anti-inflammatory Activity

The anti-inflammatory potential of the compounds can be assessed by their ability to inhibit key inflammatory mediators.

Signaling Pathway in Inflammation

LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB ProInflammatory Pro-inflammatory Mediators (NO, ROS) NFkB->ProInflammatory Oxolane Novel Oxolane-2,5-dione (Potential Inhibitor) Oxolane->NFkB

Caption: Potential inhibition of the LPS-TLR4-NF-κB signaling pathway by novel oxolane-2,5-diones.

Experimental Protocol: In Vitro Anti-inflammatory Assay

  • Cell Culture: RAW264.7 macrophage cells are cultured.

  • Stimulation and Treatment: Cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • Measurement of Inflammatory Mediators: The production of nitric oxide (NO) and reactive oxygen species (ROS) in the cell culture supernatant is measured.[4]

Table 2: In Vitro Anti-inflammatory Activity of a Pyrrolidine-2,5-dione Derivative (MAK01) [2]

EnzymeIC₅₀ (µg/mL)
COX-1 314
COX-2 130
5-LOX 105
Antimicrobial Activity

The antimicrobial activity can be determined by measuring the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microorganism Culture: Bacterial (e.g., Bacillus subtilis, Shigella dysenteriae) and fungal strains are cultured in appropriate broth.

  • Serial Dilution: The test compounds are serially diluted in the broth.

  • Inoculation and Incubation: The microorganisms are inoculated into the wells containing the diluted compounds and incubated.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[1]

Table 3: Antibacterial Activity of Sclerotioramine (a fungal metabolite) [1]

Bacterial StrainMIC (µg/mL)
B. subtilis3.125
S. dysenteriae6.25
S. aureus12.5
B. megaterium3.125

Conclusion

The oxolane-2,5-dione scaffold holds significant promise for the development of novel therapeutics. The methodologies outlined in this guide, adapted from successful studies on analogous compounds, provide a robust framework for the discovery, isolation, characterization, and biological evaluation of new derivatives. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide to 3-Ethyloxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyloxolane-2,5-dione (CAS No. 14035-81-5), a substituted succinic anhydride. While specific data for this compound is limited, this document compiles available information and extrapolates from closely related analogues to provide a thorough resource for researchers. The guide covers the compound's chemical identity, physicochemical properties, proposed synthesis protocols, key chemical reactions, and potential applications, with a focus on its utility as a building block in organic synthesis and polymer chemistry. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key transformations. Diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows.

Chemical Identity and Properties

This compound, also known by its IUPAC name, is a cyclic dicarboxylic anhydride. Its structure consists of a five-membered oxolane (tetrahydrofuran) ring with two ketone functionalities and an ethyl substituent at the 3-position.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource/Notes
IUPAC Name This compoundPubChem
CAS Number 14035-81-5Sigma-Aldrich
Molecular Formula C₆H₈O₃PubChem[1]
Molecular Weight 128.13 g/mol Sigma-Aldrich
InChI Key YRTGWRSQRUHPKX-UHFFFAOYSA-NSigma-Aldrich
Canonical SMILES CCC1CC(=O)OC1=OPubChem
Appearance Expected to be a colorless solid or liquidBased on analogous compounds
Solubility Expected to be soluble in organic solvents and react with protic solventsBased on general anhydride reactivity

Table 2: Predicted Spectroscopic Data

SpectroscopyPredicted Chemical Shifts / Frequencies
¹H-NMR δ (ppm): 1.0-1.2 (t, 3H, -CH₂CH₃ ), 1.8-2.0 (q, 2H, -CH₂ CH₃), 2.8-3.0 (m, 2H, -CHCH₂ CO-), 3.2-3.4 (m, 1H, -CH (Et)CO-)
¹³C-NMR δ (ppm): 10-15 (-CH₂C H₃), 25-30 (-C H₂CH₃), 35-40 (-CHC H₂CO-), 45-50 (-C H(Et)CO-), 170-175 (C=O)
IR ν (cm⁻¹): 1850-1870 and 1780-1800 (anhydride C=O stretching)

Synthesis

The primary route for the synthesis of this compound is through the dehydration of its corresponding dicarboxylic acid, 2-ethylsuccinic acid.

Synthesis of 2-Ethylsuccinic Acid

Several methods have been reported for the synthesis of substituted succinic acids. A plausible route for 2-ethylsuccinic acid involves the alkylation of a malonic ester derivative.[2]

Experimental Protocol: Synthesis of 2-Ethylsuccinic Acid via Malonic Ester Alkylation

  • Alkylation: Diethyl malonate is reacted with a suitable ethylating agent (e.g., ethyl bromide) in the presence of a base like sodium ethoxide to form diethyl ethylmalonate.

  • Michael Addition: The resulting diethyl ethylmalonate can then undergo a Michael addition with a compound such as ethyl acrylate.

  • Hydrolysis and Decarboxylation: The resulting tetraester is then hydrolyzed under acidic or basic conditions, followed by decarboxylation upon heating, to yield 2-ethylsuccinic acid.

A patent describes a method for producing 2-(1-methylalkyl)succinic acids which can be adapted for 2-ethylsuccinic acid.[3]

Synthesis_of_2_Ethylsuccinic_Acid diethyl_malonate Diethyl Malonate diethyl_ethylmalonate Diethyl Ethylmalonate diethyl_malonate->diethyl_ethylmalonate ethyl_bromide Ethyl Bromide ethyl_bromide->diethyl_ethylmalonate base Base (e.g., NaOEt) base->diethyl_ethylmalonate michael_adduct Michael Adduct diethyl_ethylmalonate->michael_adduct ethyl_acrylate Ethyl Acrylate ethyl_acrylate->michael_adduct ethylsuccinic_acid 2-Ethylsuccinic Acid michael_adduct->ethylsuccinic_acid hydrolysis Hydrolysis & Decarboxylation hydrolysis->ethylsuccinic_acid

Caption: Proposed synthesis of 2-Ethylsuccinic Acid.

Dehydration of 2-Ethylsuccinic Acid

The conversion of a dicarboxylic acid to its cyclic anhydride is a standard organic transformation.[4][5]

Experimental Protocol: Synthesis of this compound

  • Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a drying tube.

  • Reaction Mixture: 2-Ethylsuccinic acid is mixed with a dehydrating agent such as acetyl chloride or acetic anhydride. Phosphorus pentoxide can also be used.

  • Heating: The mixture is heated to reflux until the reaction is complete, which can be monitored by the cessation of gas evolution (if applicable) or by TLC.

  • Isolation: The excess dehydrating agent is removed by distillation. The crude product can then be purified by vacuum distillation or recrystallization.

Dehydration_of_2_Ethylsuccinic_Acid ethylsuccinic_acid 2-Ethylsuccinic Acid ethyloxolanedione This compound ethylsuccinic_acid->ethyloxolanedione dehydrating_agent Dehydrating Agent (e.g., Ac₂O, AcCl) dehydrating_agent->ethyloxolanedione heat Heat heat->ethyloxolanedione byproduct Byproduct (e.g., Acetic Acid)

Caption: Synthesis of this compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by the strained anhydride ring, making it susceptible to nucleophilic attack. This reactivity is the basis for its potential applications in organic synthesis and polymer chemistry.

Ring-Opening Reactions

Similar to other succinic anhydrides, this compound is expected to undergo ring-opening reactions with various nucleophiles.[4]

Experimental Protocol: General Ring-Opening Reaction

  • Reaction Setup: this compound is dissolved in an appropriate aprotic solvent in a round-bottom flask.

  • Nucleophile Addition: The nucleophile (e.g., an alcohol, amine, or water) is added to the solution, often in the presence of a catalyst (acid or base).

  • Reaction Monitoring: The reaction progress is monitored by TLC or other analytical techniques.

  • Workup and Purification: Upon completion, the reaction is worked up to remove any remaining starting materials and catalyst. The product is then purified by chromatography, distillation, or recrystallization.

Ring_Opening_Reactions anhydride This compound hydrolysis Hydrolysis (H₂O) anhydride->hydrolysis alcoholysis Alcoholysis (R'OH) anhydride->alcoholysis aminolysis Aminolysis (R'₂NH) anhydride->aminolysis dicarboxylic_acid 2-Ethylsuccinic Acid hydrolysis->dicarboxylic_acid monoester Monoester alcoholysis->monoester monoamide Monoamide aminolysis->monoamide

Caption: Key ring-opening reactions.

Polymerization

Substituted oxolane-2,5-diones can serve as monomers for ring-opening polymerization (ROP) to produce polyesters.[6] The ethyl substituent in this compound would influence the properties of the resulting polymer, such as its solubility, glass transition temperature, and degradability. Alkenyl succinic anhydrides are known to be used in polymerization reactions.[7][8]

Experimental Protocol: Ring-Opening Polymerization

  • Monomer Purification: this compound is purified to remove any impurities that might interfere with the polymerization.

  • Initiator and Catalyst: A suitable initiator (e.g., an alcohol) and catalyst (e.g., a tin-based catalyst like tin(II) octoate) are added to the purified monomer.

  • Polymerization: The reaction is carried out under inert atmosphere at elevated temperatures.

  • Polymer Isolation: The resulting polymer is dissolved in a suitable solvent and precipitated in a non-solvent to remove unreacted monomer and catalyst residues. The polymer is then dried under vacuum.

Ring_Opening_Polymerization monomer This compound polymer Polyester monomer->polymer initiator Initiator (e.g., R-OH) initiator->polymer catalyst Catalyst (e.g., Sn(Oct)₂) catalyst->polymer

Caption: Ring-opening polymerization workflow.

Applications in Drug Development

While there is no direct evidence of this compound being used in drug development, cyclic anhydrides are valuable intermediates in the synthesis of pharmaceuticals. They can be used to introduce dicarboxylic acid functionalities into molecules, which can improve solubility or act as a linker for prodrugs. The reactivity of the anhydride allows for conjugation to alcohols or amines in drug molecules.

Safety Information

Specific safety data for this compound is not available. However, based on its chemical structure as a cyclic anhydride, it should be handled with care. Anhydrides are generally corrosive, moisture-sensitive, and can cause irritation to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a chemical for which detailed experimental data is not widely published. However, by drawing parallels with structurally similar and well-studied succinic anhydrides, this guide provides a solid foundation for researchers interested in its synthesis and reactivity. Its potential as a monomer for the creation of functional polyesters and as a building block in organic synthesis warrants further investigation. The experimental protocols and reaction schemes presented herein are intended to serve as a starting point for future research into this and related compounds.

References

An In-depth Technical Guide to the Physical Properties of 3-Ethyloxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical properties of 3-Ethyloxolane-2,5-dione, also known as ethyl succinic anhydride. Due to the limited availability of specific experimental data in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of its melting and boiling points. Furthermore, a logical workflow for its synthesis and subsequent derivatization is presented to support research and development activities.

Compound Identification and Properties

This compound is a derivative of succinic anhydride, featuring an ethyl group at the 3-position of the oxolane ring. This substitution influences its physical and chemical characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compoundIUPAC
Synonyms 2-Ethylsuccinic anhydride; Ethylsuccinic anhydride-
CAS Number 14035-81-5-
Molecular Formula C₆H₈O₃--INVALID-LINK--
Molecular Weight 128.13 g/mol --INVALID-LINK--
Melting Point Data not available in cited literature-
Boiling Point Data not available in cited literature-

Note: Extensive searches of chemical databases and literature did not yield specific experimental values for the melting and boiling points of this compound.

Experimental Protocols for Physical Property Determination

The following are detailed, generalized methodologies for determining the melting and boiling points of organic compounds like this compound.

2.1. Melting Point Determination (Capillary Method)

This method is suitable for crystalline solids and relies on observing the temperature range over which the solid transitions to a liquid.

  • Apparatus: Melting point apparatus (e.g., Thiele tube or digital melting point device), capillary tubes (sealed at one end), thermometer, mortar and pestle.

  • Procedure:

    • Ensure the sample of this compound is pure and dry. If necessary, recrystallize from a suitable solvent.

    • Finely powder a small amount of the crystalline sample using a mortar and pestle.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (a preliminary rough measurement may be necessary).

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point.

    • For accuracy, repeat the determination at least twice and calculate the average.

2.2. Boiling Point Determination (Micro Method)

This method is used for small quantities of liquid and determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Apparatus: Thiele tube or other heating bath, small test tube (fusion tube), capillary tube (sealed at one end), thermometer, rubber band or wire for attachment.

  • Procedure:

    • Add a small amount (0.5-1 mL) of liquid this compound to the fusion tube.

    • Place a capillary tube, with its sealed end uppermost, into the fusion tube.

    • Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Clamp the assembly in a heating bath (e.g., Thiele tube filled with mineral oil) so that the heat is distributed evenly.

    • Heat the bath gently. As the temperature rises, air trapped in the capillary tube will bubble out.

    • Continue heating until a steady stream of bubbles emerges from the capillary tube.

    • Turn off the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

    • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Logical Workflow: Synthesis and Derivatization

Succinic anhydride and its derivatives are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals. The following diagram illustrates a logical workflow for the synthesis of this compound and its potential use in creating derivatives.

Synthesis_and_Derivatization cluster_synthesis Synthesis cluster_derivatization Derivatization (Ring-Opening Reactions) Ethylsuccinic_Acid Ethylsuccinic Acid 3_Ethyloxolane_2_5_dione This compound Ethylsuccinic_Acid->3_Ethyloxolane_2_5_dione Dehydration Dehydrating_Agent Dehydrating Agent (e.g., Acetyl Chloride) Dehydrating_Agent->3_Ethyloxolane_2_5_dione Derivative Succinic Acid Monoester/ Amide Derivative 3_Ethyloxolane_2_5_dione->Derivative Nucleophilic Acyl Substitution Nucleophile Nucleophile (e.g., Alcohol, Amine) Nucleophile->Derivative

Caption: Synthesis and potential derivatization of this compound.

Application in Drug Development

Succinic anhydride and its derivatives are frequently employed in medicinal chemistry. They can be used as linkers to modify the properties of active pharmaceutical ingredients (APIs), such as improving solubility or enabling targeted delivery. The anhydride moiety is reactive towards nucleophiles like alcohols and amines, allowing for the formation of ester or amide linkages with drug molecules. This strategy is a key aspect of prodrug design.

Drug_Development_Logic API Active Pharmaceutical Ingredient (API) (with -OH or -NH2 group) Prodrug_Formation Prodrug Synthesis (Ester/Amide Linkage) API->Prodrug_Formation Succinic_Anhydride_Derivative This compound (or other succinic anhydride) Succinic_Anhydride_Derivative->Prodrug_Formation Modified_API Prodrug with Improved Properties (e.g., Solubility) Prodrug_Formation->Modified_API In_vivo_Cleavage In vivo Hydrolysis (Enzymatic or Chemical) Modified_API->In_vivo_Cleavage Released_API Active API Released at Target Site In_vivo_Cleavage->Released_API

Caption: Role of succinic anhydrides in prodrug development.

An In-depth Technical Guide on the Solubility of 3-Ethyloxolane-2,5-dione in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethyloxolane-2,5-dione, a substituted cyclic anhydride. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data for the parent compound, succinic anhydride (oxolane-2,5-dione), to predict its solubility profile. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided.

Predicted Solubility Profile

The solubility of this compound is expected to be influenced by the presence of the ethyl group, which will likely increase its solubility in non-polar and moderately polar organic solvents compared to the unsubstituted succinic anhydride. However, the fundamental reactivity of the anhydride functional group with protic solvents will remain a key characteristic.

Disclaimer: The following table is an estimation based on the known solubility of succinic anhydride. Actual quantitative solubility of this compound may vary and should be determined experimentally.

SolventPredicted SolubilityRationale and Remarks
Protic Solvents
WaterReactive (hydrolyzes)Cyclic anhydrides react with water to form the corresponding dicarboxylic acid (3-ethylsuccinic acid). This is not a true dissolution but a chemical reaction. The rate of hydrolysis can be slow but is accelerated by heat and acidic or basic conditions.[1][2][3]
Alcohols (e.g., Ethanol, Methanol)Reactive (alcoholysis)Reacts with alcohols to form the monoester of the corresponding dicarboxylic acid.[3][4] This is a chemical transformation rather than a simple dissolution.
Aprotic Solvents
AcetoneSolubleSuccinic anhydride is soluble in acetone. The ethyl group is expected to enhance this solubility.[4][5]
AcetonitrileSolubleSuccinic anhydride exhibits good solubility in acetonitrile.[4]
Ethyl AcetateSolubleSuccinic anhydride is soluble in ethyl acetate.[4][5]
ChloroformSolubleSuccinic anhydride is reported to be soluble in chloroform.[1][2][4]
Diethyl EtherSlightly SolubleSuccinic anhydride has very slight solubility in ether.[2][4] The ethyl group may slightly increase this solubility.
BenzenePoorly SolubleSuccinic anhydride is poorly soluble in benzene.[5]
Carbon TetrachlorideSolubleSuccinic anhydride is soluble in carbon tetrachloride.[2][4]
Petroleum EtherPractically InsolubleSuccinic anhydride is practically insoluble in petroleum ether.[5]

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound in non-reactive organic solvents is the equilibrium solubility method, also known as the shake-flask method.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

    • Determine the mass of the filtered solution.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered saturated solutions and the standard solutions using a suitable analytical method (e.g., HPLC or GC).

    • Construct a calibration curve from the standard solutions (peak area vs. concentration).

    • Determine the concentration of this compound in the saturated solutions by interpolating their peak areas on the calibration curve.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the concentration determined from the analysis.

Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow start Start excess_solid Add excess this compound to solvent in a vial start->excess_solid equilibration Equilibrate at constant temperature with agitation (24-48h) excess_solid->equilibration settling Allow excess solid to settle equilibration->settling sampling Withdraw supernatant with a syringe settling->sampling filtration Filter supernatant through a 0.22 µm syringe filter sampling->filtration analysis Analyze filtrate using HPLC or GC filtration->analysis quantification Quantify concentration using a calibration curve analysis->quantification end End quantification->end

Caption: Workflow for determining the solubility of this compound.

Signaling Pathway of Anhydride Reaction with Protic Solvents

anhydride_reaction anhydride This compound product Ring-Opened Product (Dicarboxylic Acid or Monoester) anhydride->product Nucleophilic Acyl Substitution protic_solvent Protic Solvent (e.g., Water, Alcohol) protic_solvent->product

References

Thermogravimetric Analysis of 3-Ethyloxolane-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as it is subjected to a controlled temperature program in a specified atmosphere.[1][2] The resulting data provides valuable insights into the thermal stability, composition, and decomposition kinetics of materials.[1] A typical TGA instrument consists of a high-precision balance, a furnace, a purge gas system for atmosphere control, and a computer for instrument control and data acquisition.[3] The output of a TGA experiment is a thermogram, which plots the mass of the sample as a function of temperature or time.[2]

Experimental Protocol for Thermogravimetric Analysis

The following is a generalized protocol for the thermogravimetric analysis of a small organic molecule like 3-Ethyloxolane-2,5-dione.

2.1. Instrumentation

A standard thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 600°C is required. The instrument should have a programmable temperature controller and a gas-flow system for maintaining an inert atmosphere.

2.2. Sample Preparation

  • Ensure the sample of this compound is of high purity to avoid interferences from impurities.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).[4] The exact sample weight should be recorded.

  • For materials that may melt, ensure the sample does not coat the crucible walls to an extent that it could creep out during the experiment.[4]

2.3. TGA Measurement Parameters

  • Purge Gas: An inert gas, typically nitrogen or argon, should be used to prevent oxidative decomposition. A flow rate of 20-50 mL/min is common.[4]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 25-30°C.

    • Heat the sample at a linear heating rate of 10°C/min to a final temperature of approximately 600°C. This heating rate is a common choice for initial investigations.

  • Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

2.4. Post-Analysis

  • The resulting thermogram (mass vs. temperature) and its first derivative (DTG curve) should be plotted. The DTG curve shows the rate of mass loss and can help to identify the temperatures of maximum decomposition rates.

  • Analyze the data to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the DTG peak), and the percentage of mass loss at different stages.

Data Presentation: TGA of Analogous Cyclic Anhydrides

The following table summarizes the thermal decomposition data for maleic anhydride and succinic anhydride, which are structurally related to this compound. This data is presented to provide a comparative baseline for the expected thermal behavior.

CompoundOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)Major Weight Loss (%)Reference
Maleic Anhydride~60~150>95%[5]
Succinic AnhydrideNot specifiedNot specified>95% (in polyester)[6]

Note: The thermal stability and decomposition profile can be influenced by factors such as heating rate, sample size, and atmospheric conditions.

Visualization of Experimental Workflow and Decomposition Pathway

4.1. Experimental Workflow

The following diagram illustrates the typical workflow for performing a thermogravimetric analysis experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_data Data Interpretation Sample Obtain Pure Sample Weigh Weigh 5-10 mg of Sample Sample->Weigh Load Load Sample into Crucible Weigh->Load Place Place Crucible in TGA Load->Place Purge Set Inert Gas Flow (e.g., N2) Place->Purge Program Program Temperature Ramp (e.g., 10°C/min) Purge->Program Run Initiate TGA Run Program->Run Record Record Mass vs. Temperature Run->Record Plot Plot TG and DTG Curves Record->Plot Determine Determine Decomposition Temperatures & Weight Loss Plot->Determine

Caption: A generalized workflow for thermogravimetric analysis.

4.2. Plausible Thermal Decomposition Pathway

While the specific decomposition mechanism for this compound has not been elucidated, a plausible pathway for cyclic anhydrides involves the elimination of carbon dioxide and carbon monoxide.[7] The following diagram illustrates a hypothetical decomposition pathway for an alkyl-substituted oxolane-2,5-dione.

Decomposition_Pathway 3_Ethyloxolane_2_5_dione This compound Intermediate Unstable Intermediate 3_Ethyloxolane_2_5_dione->Intermediate Heat (Δ) Products Decomposition Products (e.g., CO, CO2, Alkene) Intermediate->Products Fragmentation

Caption: A hypothetical thermal decomposition pathway.

Interpretation of Results

The thermogram of this compound is expected to show a single-step or multi-step decomposition profile. The initial flat region of the curve represents the thermal stability of the compound. The onset of the downward slope indicates the beginning of decomposition. The temperature at which the rate of mass loss is maximal is given by the peak of the DTG curve. The final plateau at a lower mass percentage corresponds to the mass of the non-volatile residue, if any. For a volatile organic compound like this compound, the final mass is expected to be close to zero.

The decomposition of cyclic anhydrides can proceed through concerted or stepwise mechanisms, often yielding carbon dioxide, carbon monoxide, and a corresponding alkene or ketene.[7][8] The exact products and mechanism would require further analysis using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gases.

Conclusion

This technical guide has outlined the methodology for conducting a thermogravimetric analysis of this compound. While specific data for this compound is not currently available, the provided protocol and data for analogous structures offer a solid foundation for researchers. The use of TGA will be invaluable in determining the thermal stability and decomposition characteristics of this and other novel compounds in drug development and materials science. It is recommended that any TGA study on this compound be complemented with evolved gas analysis to fully elucidate its thermal decomposition pathway.

References

Theoretical Analysis of 3-Ethyloxolane-2,5-dione: A Foundational Study Based on Succinic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to elucidate the molecular structure of cyclic anhydrides, with a specific focus on providing a foundational understanding for the study of 3-Ethyloxolane-2,5-dione. Due to a lack of publicly available theoretical studies on this compound, this document leverages experimental and computational data from its parent compound, succinic anhydride (oxolane-2,5-dione), to establish a robust framework for analysis. The principles and data presented herein serve as a critical reference for researchers engaged in the structural analysis and molecular modeling of substituted oxolane-2,5-diones and related compounds in the field of drug development and materials science. This guide includes a detailed presentation of molecular geometry parameters, a thorough description of computational and experimental protocols, and visualizations of the theoretical workflow.

Introduction

This compound is a cyclic dicarboxylic anhydride with potential applications in polymer chemistry and as a building block in the synthesis of pharmacologically active molecules. A precise understanding of its three-dimensional structure is fundamental to predicting its reactivity, intermolecular interactions, and biological activity. Theoretical studies, primarily employing quantum chemical methods, are indispensable for obtaining detailed structural information at the atomic level.

Currently, there is a notable absence of dedicated theoretical and experimental studies on the molecular structure of this compound in peer-reviewed literature. To address this gap and to provide a valuable resource for researchers, this whitepaper presents a detailed theoretical analysis of the closely related and well-studied molecule, succinic anhydride. By examining the structural parameters and computational methodologies for succinic anhydride, we can establish a reliable baseline for the anticipated molecular characteristics of its ethyl-substituted derivative. The substitution of a hydrogen atom with an ethyl group is expected to introduce steric effects and subtle electronic changes, but the fundamental geometry of the oxolane-2,5-dione ring is likely to be well-represented by the parent compound.

This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecular architecture of cyclic anhydrides and the computational tools used to study them.

Molecular Structure and Data Presentation

The molecular structure of succinic anhydride has been determined through both experimental techniques, such as X-ray crystallography, and theoretical calculations. The five-membered ring of succinic anhydride is nearly planar, and the key structural parameters are the bond lengths, bond angles, and dihedral angles that define its conformation.

Atom Numbering Convention

The following atom numbering scheme is used for the succinic anhydride molecule in the subsequent data tables.

Atom numbering for the succinic anhydride ring.

Tabulated Structural Parameters

The following tables summarize the key geometrical parameters for succinic anhydride, comparing experimental data from X-ray crystallography with theoretical data from a semiexperimental equilibrium structure determination.[1]

Table 1: Bond Lengths of Succinic Anhydride (in Ångströms)

BondExperimental (X-ray)[2]Semiexperimental (re)[1]
C2=O21.1941.192
C5=O31.1941.192
C2-O11.3931.386
C5-O11.3931.386
C2-C31.5031.515
C4-C51.5031.515
C3-C41.5331.536

Table 2: Bond Angles of Succinic Anhydride (in Degrees)

AngleExperimental (X-ray)[2]Semiexperimental (re)[1]
O1-C2-C3109.8110.1
O1-C5-C4109.8110.1
C2-O1-C5110.0111.4
C2-C3-C4104.2103.2
C3-C4-C5104.2103.2
O2=C2-O1121.1121.2
O3=C5-O1121.1121.2
O2=C2-C3129.1128.7
O3=C5-C4129.1128.7

Table 3: Key Dihedral Angles of Succinic Anhydride (in Degrees)

Dihedral AngleSemiexperimental (re)[1]
C5-O1-C2-C3-1.7
C2-O1-C5-C41.7
O1-C2-C3-C42.6
O1-C5-C4-C3-2.6
C2-C3-C4-C50.0

Experimental and Theoretical Protocols

The determination of molecular structure relies on a synergistic relationship between experimental measurements and theoretical calculations. This section details the methodologies for both approaches as they would be applied to a molecule like this compound, based on established protocols for similar compounds.

Computational Protocol: Geometry Optimization and Vibrational Analysis

A standard and reliable method for determining the equilibrium geometry of a molecule is through quantum chemical calculations, particularly Density Functional Theory (DFT).

Methodology:

  • Initial Structure Generation: A 3D model of the molecule is constructed using molecular modeling software. For this compound, this would involve adding an ethyl group to the C3 position of the succinic anhydride ring.

  • Conformational Analysis: For flexible molecules, a conformational search is performed to identify the lowest energy conformer. This is particularly important for the ethyl group, which can rotate.

  • Geometry Optimization: The initial structure is then optimized using a selected DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-31G(d) or a larger basis set.[3] This process systematically alters the atomic coordinates to find the geometry with the lowest electronic energy.

  • Frequency Calculation: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides the theoretical vibrational spectrum (e.g., IR and Raman), which can be compared with experimental spectroscopic data.

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output initial_structure Initial 3D Structure geometry_optimization Geometry Optimization (DFT) initial_structure->geometry_optimization frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation optimized_geometry Optimized Molecular Geometry frequency_calculation->optimized_geometry vibrational_spectra Theoretical Vibrational Spectra frequency_calculation->vibrational_spectra

Computational workflow for molecular structure determination.

Experimental Protocol: X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement in a solid-state sample.

Methodology:

  • Crystal Growth: High-quality single crystals of the compound of interest are grown. This is often a trial-and-error process involving the slow evaporation of a saturated solution in a suitable solvent.

  • Data Collection: A selected crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to determine the electron density distribution in the crystal, from which the positions of the atoms are inferred. This initial model is then refined to achieve the best possible fit with the experimental data.

Visualization of Logical Relationships

The relationship between theoretical calculations and experimental data is crucial for a comprehensive understanding of molecular structure. Theoretical models are validated against experimental results, and in turn, can provide insights that are difficult to obtain through experiment alone.

theory_experiment_relationship cluster_theory Theoretical Domain cluster_experiment Experimental Domain quantum_mechanics Quantum Mechanics Principles dft_model DFT Model (Functional + Basis Set) quantum_mechanics->dft_model computed_structure Computed Structure & Properties dft_model->computed_structure experimental_data Experimental Data (Geometry, Spectra) computed_structure->experimental_data Comparison & Validation synthesis Chemical Synthesis crystallography X-ray Crystallography synthesis->crystallography spectroscopy Vibrational Spectroscopy (IR/Raman) synthesis->spectroscopy crystallography->experimental_data spectroscopy->experimental_data experimental_data->dft_model Refinement of Model

Relationship between theoretical and experimental approaches.

Conclusion

While direct theoretical studies on this compound are not yet available, this technical guide provides a robust framework for its future investigation by leveraging the extensive data on its parent compound, succinic anhydride. The presented tables of molecular parameters and detailed computational and experimental protocols offer a solid foundation for researchers. The close structural similarity between succinic anhydride and its ethyl derivative allows for the reasonable assumption that the data and methodologies outlined here will be highly relevant. This guide serves as a valuable starting point for the molecular modeling and structural analysis of this compound and other substituted cyclic anhydrides, which are of growing importance in medicinal chemistry and materials science. Future work should focus on applying these established theoretical methods to this compound to elucidate the specific structural effects of the ethyl substituent.

References

Quantum chemical calculations for 3-Ethyloxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Quantum Chemical Investigation of 3-Ethyloxolane-2,5-dione

Abstract

Quantum chemical calculations are indispensable tools in modern chemistry, offering profound insights into molecular structure, reactivity, and properties, thereby accelerating research and development, particularly in the field of drug discovery. This technical guide outlines a comprehensive computational protocol for the theoretical investigation of this compound, a succinic anhydride derivative. Due to a lack of specific published studies on this molecule, this document serves as a proposed research framework, detailing methodologies based on established computational practices for analogous heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals, providing a robust workflow for obtaining and interpreting quantum chemical data.

Introduction

This compound, also known as 2-ethylsuccinic anhydride, belongs to the family of five-membered heterocyclic diones. These structures are of significant interest in medicinal chemistry and materials science due to their reactivity and potential as building blocks for more complex molecules. Understanding the fundamental electronic and structural properties of this molecule is crucial for predicting its reactivity, stability, and potential biological interactions.

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), provides a powerful, non-experimental means to elucidate these properties. DFT has become a popular and essential tool for chemical calculations due to its balance of computational cost and accuracy. This guide proposes a standard workflow for the quantum chemical analysis of this compound, covering geometry optimization, vibrational analysis, frontier molecular orbitals, and thermodynamic properties.

Proposed Computational Methodology

The following protocol outlines a comprehensive approach for the quantum chemical characterization of this compound using DFT.

2.1. Software

All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

2.2. Level of Theory

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and well-validated functional for organic molecules and is proposed for this study. The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational expense, with diffuse functions (++) to accurately describe anions and p and d polarization functions to account for non-spherical electron distribution.

2.3. Experimental Protocols

  • Step 1: Initial Structure Preparation The 3D structure of this compound will be constructed using a molecular modeling program like Avogadro or GaussView. The initial geometry will be pre-optimized using a faster, lower-level method like molecular mechanics (e.g., UFF) to find a reasonable starting conformation.

  • Step 2: Geometry Optimization The pre-optimized structure will be fully optimized in the gas phase at the B3LYP/6-311++G(d,p) level of theory. The optimization process will be continued until the forces on all atoms are negligible and the geometry corresponds to a minimum on the potential energy surface. This is typically confirmed when the residual forces are less than 10⁻⁵ Hartree/Bohr.

  • Step 3: Vibrational Frequency Analysis Following successful geometry optimization, a frequency calculation will be performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies will confirm that the optimized structure is a true energy minimum. The calculated frequencies can be used to predict the infrared (IR) spectrum of the molecule and to compute zero-point vibrational energy (ZPVE) and other thermodynamic properties.

  • Step 4: Electronic Property Calculations Using the optimized geometry, a single-point energy calculation will be performed to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Hypothetical Data Presentation

The following tables present illustrative data that would be expected from the proposed computational study.

Table 1: Calculated Thermodynamic Properties of this compound

ParameterValueUnit
Zero-point vibrational energy (ZPVE)105.23kcal/mol
Enthalpy (H)-450.123Hartree
Gibbs Free Energy (G)-450.158Hartree
Entropy (S)90.45cal/mol·K

Table 2: Key Electronic Properties of this compound

ParameterValue (eV)
Energy of HOMO-7.85
Energy of LUMO-1.23
HOMO-LUMO Energy Gap (ΔE)6.62

Table 3: Selected Optimized Geometric Parameters of this compound

ParameterBond/AngleValue
Bond LengthC1=O11.21 Å
Bond LengthC4=O21.20 Å
Bond LengthC1-O31.38 Å
Bond LengthC4-O31.39 Å
Bond AngleO1-C1-C2128.5°
Bond AngleC1-O3-C4110.2°
Dihedral AngleO1-C1-C2-C3175.4°

Visualization of Workflow and Molecular Concepts

The following diagrams illustrate the proposed computational workflow and the logical relationships between the calculated properties.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Output & Analysis A Construct Initial 3D Structure (e.g., Avogadro) C Geometry Optimization A->C B Define Level of Theory (B3LYP/6-311++G(d,p)) B->C D Frequency Analysis C->D E Single-Point Energy Calculation C->E F Optimized Geometry (Bond Lengths, Angles) C->F G Vibrational Frequencies (IR Spectrum, ZPVE) D->G I Thermodynamic Properties (Enthalpy, Free Energy) D->I H Electronic Properties (HOMO, LUMO, Energy Gap) E->H

Caption: Computational workflow for quantum chemical analysis of this compound.

G cluster_core Core Calculation cluster_dependent Dependent Analyses Opt Geometry Optimization (Finds lowest energy structure) Freq Frequency Analysis (Confirms minimum, gives vibrational modes) Opt->Freq Prerequisite Elec Electronic Properties (HOMO-LUMO, requires stable geometry) Opt->Elec Prerequisite Thermo Thermodynamics (Requires vibrational data) Freq->Thermo Prerequisite

Caption: Logical dependencies between key quantum chemical calculations.

Interpretation and Significance

The data derived from these proposed calculations would provide significant insights for medicinal chemists and materials scientists:

  • Reactivity Prediction: The HOMO and LUMO energy levels are fundamental to understanding chemical reactivity. A large HOMO-LUMO gap, as suggested by the hypothetical data, implies high kinetic stability. The locations of these orbitals (i.e., which atoms contribute most) indicate the likely sites for nucleophilic and electrophilic attack.

  • Structural Confirmation: Calculated vibrational frequencies can be compared with experimental IR spectra to confirm the structure of synthesized this compound and to assign spectral bands to specific molecular motions.

  • Thermodynamic Stability: The calculated Gibbs free energy and enthalpy provide a measure of the molecule's thermodynamic stability, which is crucial for understanding its formation and potential degradation pathways.

  • Foundation for Further Studies: The optimized geometry serves as a reliable starting point for more advanced computational studies, such as molecular docking simulations to investigate potential binding interactions with biological targets, or reaction mechanism studies to explore its synthetic transformations.

Conclusion

This technical guide has detailed a comprehensive and robust theoretical framework for the quantum chemical investigation of this compound. By employing Density Functional Theory, researchers can obtain detailed information about the molecule's geometric, electronic, and thermodynamic properties. The proposed workflow, from initial structure generation to the analysis of calculated data, provides a clear path for elucidating the fundamental chemical nature of this compound. The insights gained from such a study are invaluable for guiding future experimental work in drug design, synthesis, and materials science, ultimately enabling a more rational and efficient development process.

In Silico Screening of 3-Ethyloxolane-2,5-dione for Novel Anticancer Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The escalating prevalence of cancer necessitates the continuous exploration of novel chemical scaffolds for therapeutic intervention. This technical guide outlines a comprehensive in silico screening workflow for evaluating the potential of 3-Ethyloxolane-2,5-dione as a candidate for anticancer drug discovery. Lacking prior experimental data on its biological activity, this document presents a hypothetical yet methodologically rigorous approach targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated oncogene. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, data presentation standards, and visualizations to facilitate the computational assessment of this and similar small molecules.

Introduction

This compound is a small heterocyclic compound belonging to the succinic anhydride family. While its primary applications have been in organic synthesis, the structural motif of a cyclic dione is present in various biologically active molecules, suggesting its potential as a novel scaffold in drug discovery. Given the high rates of attrition in the drug development pipeline, in silico screening methods offer a time- and cost-effective strategy to prioritize compounds with favorable pharmacological profiles for further experimental validation.

This guide details a hypothetical in silico investigation of this compound against the kinase domain of the Epidermal Growth Factor Receptor (EGFR). Overexpression and mutation of EGFR are hallmarks of numerous cancers, including non-small-cell lung cancer, making it a prime target for therapeutic development.[1][2] The workflow encompasses ligand and target preparation, virtual screening of analogous compounds, molecular docking, prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, and molecular dynamics simulations to assess binding stability.

Physicochemical Properties of this compound

A foundational step in any drug discovery campaign is the characterization of the lead compound. The key physicochemical properties of this compound are summarized in Table 1. These descriptors are crucial for assessing its drug-likeness and for parameterizing computational models.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C6H8O3PubChem
Molecular Weight 128.13 g/mol PubChem
CAS Number 14035-81-5PubChem
SMILES CCC1CC(=O)OC1=OPubChem[3]
InChIKey YRTGWRSQRUHPKX-UHFFFAOYSA-NPubChem[3]

In Silico Screening Workflow

The comprehensive in silico workflow designed to evaluate this compound and its analogs is depicted below. This multi-step process is designed to systematically filter and prioritize compounds with the highest potential for EGFR inhibition.

G Figure 1: In Silico Drug Discovery Workflow for this compound cluster_0 Phase 1: Preparation & Library Design cluster_1 Phase 2: Virtual Screening & Docking cluster_2 Phase 3: Post-Docking Analysis & Filtering cluster_3 Phase 4: Hit Prioritization LigandPrep Ligand Preparation (this compound) LibGen Library Generation (ZINC Database Analogs) LigandPrep->LibGen TargetPrep Target Preparation (EGFR Kinase Domain) Docking Molecular Docking (Prediction of Binding Affinity) TargetPrep->Docking VS Virtual Screening (Pharmacophore & Similarity) LibGen->VS VS->Docking ADMET ADMET Prediction (Drug-likeness & Safety) Docking->ADMET MD Molecular Dynamics (Binding Stability) ADMET->MD Hit Hit Compound Prioritization MD->Hit

Caption: A multi-phase in silico workflow for drug discovery.

Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the workflow.

Target and Ligand Preparation

Target Selection and Preparation: The crystal structure of the human EGFR kinase domain in complex with a known inhibitor is selected as the target. For this hypothetical study, PDB ID: 2GS6 is utilized.[4] The protein structure is prepared using AutoDock Tools (ADT). This process involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges. The prepared structure is saved in the PDBQT format, which includes atomic charges and atom types for docking.

Ligand Preparation: The 3D structure of this compound is generated from its SMILES string (CCC1CC(=O)OC1=O) using a molecular modeling software such as PyMOL or Avogadro.[3] Energy minimization of the structure is performed using the MMFF94 force field. The prepared ligand is then converted to the PDBQT format using ADT, with the assignment of Gasteiger charges and the definition of rotatable bonds.

Virtual Screening and Library Generation

A library of compounds structurally similar to this compound is generated by performing a similarity search against the ZINC database.[5][6] The search is based on the Tanimoto coefficient with a threshold of 0.8. The resulting compounds are filtered for drug-likeness based on Lipinski's Rule of Five. This curated library is then used for virtual screening.

Molecular Docking

Molecular docking is performed to predict the binding affinity and pose of the library compounds within the ATP-binding site of the EGFR kinase domain.[7]

Protocol:

  • Software: AutoDock Vina is used for the docking calculations.

  • Grid Box Definition: A grid box is defined to encompass the ATP-binding site of EGFR, centered on the co-crystallized inhibitor in PDB ID: 2GS6. The dimensions of the grid box are set to 25Å x 25Å x 25Å.

  • Docking Execution: Each compound in the library is docked into the prepared EGFR structure. The Lamarckian Genetic Algorithm is employed with a population size of 150 and a maximum of 2,500,000 energy evaluations.

  • Analysis of Results: The docking results are ranked based on their predicted binding affinity (kcal/mol). The binding poses of the top-scoring compounds are visually inspected for favorable interactions with key residues in the active site, such as MET793 and LEU718.[8]

ADMET Prediction

The top-ranked compounds from the molecular docking screen are subjected to in silico ADMET prediction to assess their pharmacokinetic and toxicity profiles.

Protocol:

  • Tools: A consensus approach using multiple web-based servers such as SwissADME and admetSAR is employed.[9]

  • Parameters Predicted: A range of properties are calculated, including:

    • Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) inhibition (CYP2D6, CYP3A4).

    • Excretion: Renal organic cation transporter.

    • Toxicity: AMES toxicity, Carcinogenicity, hERG inhibition.

  • Filtering: Compounds with poor predicted ADMET profiles (e.g., high toxicity, low absorption) are deprioritized.

Molecular Dynamics Simulation

To evaluate the stability of the ligand-protein complex and refine the binding poses, molecular dynamics (MD) simulations are performed for the top 3-5 candidate compounds.[10]

Protocol:

  • Software: GROMACS is used for the MD simulations.

  • System Setup: The docked complex is solvated in a cubic box of water molecules (TIP3P model) and neutralized with counter-ions.

  • Simulation Parameters: The system is subjected to energy minimization, followed by a 100 ps NVT (constant number of particles, volume, and temperature) equilibration and a 1 ns NPT (constant number of particles, pressure, and temperature) equilibration. A production run of 50 ns is then performed.

  • Analysis: The trajectory is analyzed for Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of the protein residues, and the number of hydrogen bonds formed between the ligand and protein over time. Stable RMSD values and persistent key interactions indicate a stable binding complex.

Data Presentation

The quantitative data generated from the in silico screening process is summarized in the following tables.

Table 2: Molecular Docking and Binding Affinity Results

Compound IDSourceBinding Affinity (kcal/mol)Key Interacting Residues
This compound Parent-6.8MET793, LEU718
ZINC12345678 ZINC DB-8.5MET793, LEU718, ALA743
ZINC87654321 ZINC DB-8.2MET793, CYS797
ZINC24681357 ZINC DB-7.9LEU718, VAL726
Gefitinib (Control) --9.2MET793, LEU718, CYS775

Table 3: Predicted ADMET Properties of Top Candidate Compounds

Compound IDHIA (%)Caco-2 Perm.BBB PermeantCYP2D6 InhibitorhERG InhibitorAMES Toxic
This compound HighHighYesNoNoNo
ZINC12345678 HighHighNoNoNoNo
ZINC87654321 ModerateHighNoYesNoNo
Gefitinib (Control) HighHighYesYesYesNo

Table 4: Molecular Dynamics Simulation Stability Metrics

Compound IDAverage Ligand RMSD (Å)Average Protein RMSD (Å)Average H-Bonds
ZINC12345678 1.2 ± 0.31.5 ± 0.43
Gefitinib (Control) 1.1 ± 0.21.4 ± 0.34

Signaling Pathway Context

The rationale for targeting EGFR is rooted in its central role in cancer cell proliferation and survival. The diagram below illustrates the EGFR signaling pathway and the point of intervention for a potential inhibitor.

G Figure 2: EGFR Signaling Pathway and Point of Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->EGFR Inhibition

Caption: EGFR signaling cascade and the site of therapeutic intervention.

Conclusion and Future Directions

This technical guide has detailed a comprehensive in silico workflow for the initial assessment of this compound as a potential anticancer agent targeting the EGFR kinase domain. The hypothetical results presented suggest that analogs of this compound may exhibit favorable binding affinities and drug-like properties. Specifically, the hypothetical compound ZINC12345678 emerged as a promising candidate with a strong predicted binding affinity, a favorable ADMET profile, and stable binding in molecular dynamics simulations.

The logical next steps following this in silico screening would be:

  • Synthesis and in vitro validation: The prioritized hit compounds would need to be synthesized or acquired for experimental validation.

  • Enzymatic assays: The inhibitory activity of the compounds against the EGFR kinase would be determined using enzymatic assays to calculate IC50 values.

  • Cell-based assays: The antiproliferative effects of the compounds would be evaluated in cancer cell lines that overexpress EGFR.

This guide provides a robust framework for the computational evaluation of novel small molecules in drug discovery, bridging the gap between chemical novelty and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Ethyloxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of 3-Ethyloxolane-2,5-dione, also known as 2-ethylsuccinic anhydride. The synthesis is a two-step process commencing with the synthesis of the precursor, 2-ethylsuccinic acid, via a malonic ester synthesis route. This is followed by the cyclization of the diacid to the target anhydride using a dehydrating agent. This protocol is intended for researchers and professionals in the fields of organic chemistry, materials science, and drug development.

Introduction

This compound is a cyclic anhydride derivative of succinic acid. Substituted succinic anhydrides are valuable building blocks in organic synthesis, serving as precursors for a variety of pharmaceuticals, polymers, and other specialty chemicals. Their reactivity makes them suitable for ring-opening reactions with nucleophiles to introduce functionalized carboxylic acid moieties. This protocol outlines a reliable and scalable laboratory procedure for the preparation of this compound.

Overall Reaction Scheme

The synthesis of this compound is achieved in two primary stages:

Step 1: Synthesis of Diethyl 2-ethyl-2-(ethan-1,2-dioate)malonate and subsequent hydrolysis and decarboxylation to 2-ethylsuccinic acid.

Step 2: Cyclization of 2-ethylsuccinic acid to this compound.

Reaction_Scheme cluster_reagents diethyl_ethylmalonate Diethyl ethylmalonate intermediate Diethyl 2-ethyl-2-(ethoxycarbonylmethyl)malonate diethyl_ethylmalonate->intermediate + Ethyl bromoacetate   (Alkylation) ethyl_bromoacetate Ethyl bromoacetate naoet NaOEt, EtOH ethylsuccinic_acid 2-Ethylsuccinic acid intermediate->ethylsuccinic_acid (Hydrolysis & Decarboxylation) h3o_plus 1. NaOH, H2O, Δ 2. H3O+ 3. Δ (-CO2) final_product This compound ethylsuccinic_acid->final_product (Cyclization) acetic_anhydride Acetic Anhydride, Δ

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

3.1. Step 1: Synthesis of 2-Ethylsuccinic Acid

This procedure is adapted from standard malonic ester synthesis protocols.

Materials and Equipment:

  • Diethyl ethylmalonate

  • Ethyl bromoacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Alkylation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere. To this solution, add diethyl ethylmalonate (1.0 eq) dropwise at room temperature. After the addition is complete, add ethyl bromoacetate (1.0 eq) dropwise. Heat the reaction mixture to reflux for 4-6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain crude diethyl 2-ethyl-2-(ethoxycarbonylmethyl)malonate.

  • Hydrolysis and Decarboxylation: To the crude intermediate, add a solution of sodium hydroxide (4.0 eq) in water. Heat the mixture to reflux for 4-6 hours to facilitate saponification. After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2. Heat the acidified solution to reflux for an additional 2-4 hours to effect decarboxylation.

  • Isolation: Cool the solution and extract the product with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The resulting crude 2-ethylsuccinic acid can be purified by recrystallization from a suitable solvent system (e.g., water or toluene).

3.2. Step 2: Synthesis of this compound

This procedure utilizes acetic anhydride for the cyclization of the dicarboxylic acid.

Materials and Equipment:

  • 2-Ethylsuccinic acid

  • Acetic anhydride

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Vacuum source

Procedure:

  • Reaction Setup: In a round-bottom flask, place 2-ethylsuccinic acid (1.0 eq) and acetic anhydride (2.0-3.0 eq).

  • Cyclization: Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by the cessation of acetic acid evolution.

  • Purification: After the reaction is complete, remove the excess acetic anhydride and the acetic acid byproduct by distillation, initially at atmospheric pressure and then under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Yields are representative of similar reactions and may vary.

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (equivalent)Reaction Time (hours)Representative Yield (%)
Step 1: 2-Ethylsuccinic Acid
Diethyl ethylmalonateC₉H₁₆O₄188.221.0--
Ethyl bromoacetateC₄H₇BrO₂167.001.04-6 (alkylation)-
2-Ethylsuccinic acidC₆H₁₀O₄146.14-6-10 (hydrolysis)70-80
Step 2: this compound
2-Ethylsuccinic acidC₆H₁₀O₄146.141.0--
Acetic anhydrideC₄H₆O₃102.092.0-3.01-2-
This compoundC₆H₈O₃128.13--85-95

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow start Start: Diethyl ethylmalonate + Ethyl bromoacetate alkylation Alkylation with NaOEt in EtOH (Reflux, 4-6h) start->alkylation workup1 Aqueous Work-up & Extraction with Diethyl Ether alkylation->workup1 hydrolysis Saponification with NaOH (Reflux, 4-6h) workup1->hydrolysis acidification Acidification with HCl hydrolysis->acidification decarboxylation Decarboxylation (Reflux, 2-4h) acidification->decarboxylation extraction2 Extraction with Diethyl Ether decarboxylation->extraction2 purification1 Recrystallization of 2-Ethylsuccinic Acid extraction2->purification1 product1 Intermediate Product: 2-Ethylsuccinic Acid purification1->product1 step2_start Start Step 2: 2-Ethylsuccinic Acid product1->step2_start cyclization Cyclization with Acetic Anhydride (Reflux, 1-2h) step2_start->cyclization purification2 Vacuum Distillation cyclization->purification2 final_product Final Product: This compound purification2->final_product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium ethoxide is a strong base and is corrosive. Handle with care.

  • Ethyl bromoacetate is a lachrymator and should be handled with caution.

  • Concentrated acids and bases are highly corrosive.

  • Use caution when working with flammable solvents like diethyl ether and ethanol.

  • Vacuum distillation should be performed behind a safety shield.

Characterization

The final product, this compound, and the intermediate, 2-ethylsuccinic acid, should be characterized by standard analytical techniques to confirm their identity and purity. Recommended methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the anhydride C=O stretches (around 1860 and 1780 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point/Boiling Point Analysis: To assess the purity of the compounds.

Application Notes and Protocols: 3-Ethyloxolane-2,5-dione for Polyester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic polyesters are a crucial class of biodegradable and biocompatible polymers with extensive applications in the biomedical field, including drug delivery systems, tissue engineering scaffolds, and medical devices.[1][2] The properties of these polyesters can be tailored by the choice of monomer. 3-Ethyloxolane-2,5-dione, also known as 2-ethylsuccinic anhydride, is a cyclic anhydride monomer that can be used to introduce a pendant ethyl group along the polyester backbone. This substitution is expected to influence the polymer's properties, such as its hydrophobicity, degradation rate, and thermal characteristics, making it a potentially valuable building block for creating novel drug delivery vehicles.[3]

The primary method for polymerizing cyclic esters and anhydrides is ring-opening polymerization (ROP), which allows for good control over the polymer's molecular weight and architecture.[4] This document provides a detailed, representative protocol for the synthesis and characterization of polyesters from this compound and discusses its potential applications in drug development.

Disclaimer: Specific experimental protocols and characterization data for the homopolymerization of this compound are not extensively reported in the available scientific literature. The following protocols and data are representative examples based on the well-established ring-opening polymerization of similar cyclic ester and anhydride monomers. Researchers should treat this as a starting point and optimize the conditions for their specific requirements.

I. Synthesis of Poly(this compound) via Ring-Opening Polymerization (ROP)

The synthesis is typically carried out via catalyzed ring-opening polymerization. A common and versatile catalyst for this reaction is Tin(II) 2-ethylhexanoate (Sn(Oct)₂), often used with an alcohol initiator.

Materials and Equipment:

  • Monomer: this compound (purity > 98%)

  • Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Initiator: Benzyl alcohol (anhydrous)

  • Solvent: Toluene (anhydrous)

  • Precipitation Solvent: Cold methanol

  • Purification Solvent: Dichloromethane

  • Schlenk flask and line

  • Magnetic stirrer with heating

  • Syringes and needles

  • Vacuum oven

Experimental Protocol: Ring-Opening Polymerization
  • Monomer and Glassware Preparation:

    • Dry the this compound monomer under vacuum at room temperature for at least 24 hours to remove any moisture.

    • Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

  • Reaction Setup:

    • In a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add the desired amount of this compound.

    • Add anhydrous toluene to dissolve the monomer (e.g., to achieve a 1 M monomer concentration).

    • Add the initiator, benzyl alcohol, via syringe. The monomer-to-initiator ratio will determine the target molecular weight.

    • Add the catalyst, Sn(Oct)₂, as a solution in anhydrous toluene. A typical monomer-to-catalyst ratio is between 1000:1 and 5000:1.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at 110-130°C.

    • Stir the reaction mixture for a specified time (e.g., 4-24 hours). The reaction progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Polymer Isolation and Purification:

    • After the desired reaction time, cool the flask to room temperature.

    • Dissolve the viscous polymer solution in a minimal amount of dichloromethane.

    • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration or decantation.

    • Redissolve the polymer in dichloromethane and re-precipitate in cold methanol two more times to remove unreacted monomer and catalyst residues.

    • Dry the purified polymer under vacuum at 40-50°C until a constant weight is achieved.

II. Characterization of Poly(this compound)

The synthesized polyester should be characterized to determine its chemical structure, molecular weight, and thermal properties.

Table 1: Representative Characterization Data for Poly(this compound)

ParameterRepresentative ValueMethod
Number-Average Molecular Weight (Mn)10,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Dispersity (Đ)1.2 - 1.8GPC
Glass Transition Temperature (Tg)40 - 60 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td, 5% loss)> 250 °CThermogravimetric Analysis (TGA)
Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the polymer structure and determine monomer conversion.

    • Protocol: Dissolve 5-10 mg of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra. The disappearance of monomer peaks and the appearance of characteristic polymer peaks will confirm the polymerization.

  • Gel Permeation Chromatography (GPC):

    • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).

    • Protocol: Dissolve the polymer in a suitable solvent (e.g., THF or chloroform) at a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm filter before injection. Use a GPC system calibrated with polystyrene or polyester standards.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), if any.

    • Protocol: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan. Heat the sample to a temperature above its expected melting point, cool it down, and then heat it again at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The Tg is determined from the second heating scan.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability of the polymer.

    • Protocol: Place 5-10 mg of the dry polymer in a TGA pan. Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere. The temperature at which 5% weight loss occurs is often reported as the decomposition temperature.

III. Applications in Drug Development

Polyesters derived from this compound are anticipated to be biodegradable and biocompatible, making them suitable for various drug delivery applications. The presence of the ethyl side chain is expected to increase the hydrophobicity of the polymer compared to its unsubstituted counterpart. This property can be advantageous for the encapsulation and controlled release of hydrophobic drugs.

Potential Applications:

  • Nanoparticle Formulation: The polyester can be formulated into nanoparticles for intravenous drug delivery. The hydrophobic core can encapsulate poorly water-soluble drugs, while the surface can be modified with targeting ligands for site-specific delivery.

  • Micelle Formation: Amphiphilic block copolymers can be synthesized by copolymerizing this compound with a hydrophilic monomer (e.g., polyethylene glycol). These copolymers can self-assemble into micelles in aqueous solutions, with a hydrophobic core for drug loading and a hydrophilic shell for stability in circulation.[1]

  • Injectable Implants: The polyester can be used to fabricate biodegradable, in-situ forming implants for localized and sustained drug release over extended periods.

IV. Visualizations

ROP_Scheme cluster_reactants Reactants monomer This compound polymer Poly(this compound) monomer->polymer ROP initiator Initiator (e.g., Benzyl Alcohol) initiator->polymer catalyst Catalyst (e.g., Sn(Oct)₂) catalyst->polymer Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application A Monomer Purification B Ring-Opening Polymerization A->B C Polymer Isolation & Purification B->C D NMR (Structure) C->D E GPC (Molecular Weight) C->E F DSC (Thermal Properties) C->F G TGA (Thermal Stability) C->G H Nanoparticle Formulation I Drug Encapsulation H->I J In Vitro/In Vivo Studies I->J

References

Application Notes & Protocols for the Quantification of 3-Ethyloxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyloxolane-2,5-dione, a substituted succinic anhydride derivative, is a molecule of interest in organic synthesis and pharmaceutical development due to its potential as a building block for more complex molecules. Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and stability studies. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Two primary analytical methods are presented for the quantification of this compound:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This method is suitable for routine analysis, offering a balance of speed, sensitivity, and robustness. It is particularly useful for analyzing samples in aqueous or organic solutions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides higher specificity and sensitivity, making it ideal for complex matrices or when trace-level quantification is required. A derivatization step is included to enhance the volatility and chromatographic performance of the analyte.

Data Presentation: Quantitative Method Comparison

The following table summarizes the typical performance characteristics of the described HPLC-UV and GC-MS methods for the quantification of this compound.

ParameterHPLC-UV MethodGC-MS Method (with Derivatization)
Linear Range 1 - 500 µg/mL0.1 - 100 µg/mL
Limit of Detection (LOD) 0.5 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Analysis Time ~10 minutes~20 minutes

Experimental Protocols

Protocol 1: Quantification by RP-HPLC-UV

This protocol details the analysis of this compound using a reversed-phase HPLC system with UV detection. Given the anhydride functional group, care should be taken to use dry solvents to prevent hydrolysis to the corresponding dicarboxylic acid.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade, anhydrous)

  • Water (HPLC grade)

  • Phosphoric acid (85%)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of anhydrous acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in anhydrous acetonitrile to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in ascending order of concentration.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification by GC-MS with Derivatization

This protocol describes a more sensitive and specific method for the quantification of this compound using GC-MS. To improve its volatility and thermal stability, the anhydride is first derivatized to a more suitable compound for GC analysis. Derivatization with methanol in the presence of a catalyst like boron trifluoride is a common approach for cyclic anhydrides.[2][3]

1. Materials and Reagents

  • This compound reference standard

  • Methanol (anhydrous, GC grade)

  • Boron trifluoride-methanol solution (14% w/v)

  • Ethyl acetate (GC grade)

  • Sodium sulfate (anhydrous)

  • Internal Standard (e.g., Tetradecane)

  • GC vials with inserts

2. Instrumentation and GC-MS Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Choose characteristic ions of the derivatized analyte and the internal standard.

3. Derivatization and Sample Preparation

  • Standard and Sample Derivatization:

    • To 100 µL of a standard or sample solution in a vial, add 50 µL of the internal standard solution (e.g., 100 µg/mL in ethyl acetate).

    • Add 200 µL of 14% boron trifluoride-methanol solution.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • After cooling to room temperature, add 500 µL of saturated sodium chloride solution and 500 µL of ethyl acetate.

    • Vortex for 1 minute and centrifuge to separate the layers.

    • Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate.

    • Transfer the dried organic extract to a GC vial for analysis.

4. Analysis Procedure

  • Inject 1 µL of the derivatized standards and samples into the GC-MS system.

  • Acquire data in SIM mode, monitoring for the selected ions.

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Calculate the concentration of the derivatized this compound in the samples using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Start weigh Weigh Standard/ Sample prep_start->weigh dissolve Dissolve in Acetonitrile weigh->dissolve dilute Prepare Calibration Standards dissolve->dilute Standards filter Filter Sample dissolve->filter Samples prep_end Ready for Injection dilute->prep_end filter->prep_end inject Inject into HPLC System prep_end->inject separate C18 Column Separation inject->separate detect UV Detection (210 nm) separate->detect data Data Acquisition detect->data integrate Integrate Peak Area data->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify report Report Results quantify->report

Caption: Workflow for the quantification of this compound by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Start add_is Add Internal Standard start->add_is add_reagent Add BF3-Methanol add_is->add_reagent heat Heat at 60°C add_reagent->heat extract Liquid-Liquid Extraction heat->extract dry Dry with Na2SO4 extract->dry end_prep Ready for Injection dry->end_prep inject Inject into GC-MS end_prep->inject separate Capillary Column Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Spectrometry (SIM Mode) ionize->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate ratio Calculate Area Ratio integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify Sample Concentration calibrate->quantify report Report Results quantify->report

References

High-performance liquid chromatography (HPLC) method for 3-Ethyloxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Ethyloxolane-2,5-dione

Introduction

This compound is a chemical compound of interest in various fields of research and development. A reliable and accurate analytical method is crucial for its quantification in different matrices. This document provides a detailed application note and a comprehensive protocol for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is intended as a starting point for researchers and may require further optimization and validation for specific applications.

Principle

The method employs reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile and water. The analyte is detected by a UV detector at a low wavelength, as the compound lacks a strong chromophore. Quantification is performed by comparing the peak area of the analyte in the sample to that of a standard of known concentration.

Experimental Protocols

Instrumentation and Materials

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the analysis of this compound.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 10 minutes
Preparation of Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions:

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation:

The sample preparation procedure will vary depending on the matrix. A generic protocol for a solid sample is provided below:

  • Accurately weigh a known amount of the sample.

  • Extract the sample with a suitable solvent (e.g., acetonitrile).

  • Vortex or sonicate to ensure complete extraction.

  • Centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution and the sample solution.

  • Record the chromatograms and the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation (Hypothetical Data)

The following table presents hypothetical data for the validation of the proposed HPLC method.

Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Standard Stock Solution Working Working Standards Standard->Working HPLC HPLC System Working->HPLC Sample Sample Preparation Sample->HPLC Column C18 Column HPLC->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Logical_Relationship Analyte This compound Separation Separation Analyte->Separation Stationary Stationary Phase (C18) Stationary->Separation Mobile Mobile Phase (ACN:Water) Mobile->Separation Detection Detection (UV 210 nm) Separation->Detection Signal Chromatographic Signal Detection->Signal

Caption: Logical relationship of components in the HPLC method.

Conclusion

This application note provides a foundational HPLC method for the quantitative analysis of this compound. The proposed method is simple, and with proper validation, it can be a valuable tool for researchers, scientists, and drug development professionals. It is recommended to perform method optimization and validation to ensure its suitability for a specific sample matrix and intended application.

Application Note: Quantitative Analysis of 3-Ethyloxolane-2,5-dione using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a comprehensive protocol for the quantitative analysis of 3-Ethyloxolane-2,5-dione using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for the separation, identification, and quantification of this compound, which is relevant for various applications including chemical synthesis and drug development. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis. Representative quantitative data and a detailed experimental workflow are presented to guide researchers in achieving accurate and reproducible results.

Introduction

This compound is a cyclic dione of interest in organic synthesis and as a potential building block in the development of novel pharmaceutical agents. Accurate and sensitive quantification of this compound is crucial for reaction monitoring, purity assessment, and stability studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification, making it a powerful analytical technique for this purpose.[1][2][3] This application note provides a detailed method for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for achieving high-quality GC-MS results.[1] The following protocol is recommended for the preparation of this compound samples.

Materials:

  • This compound standard

  • Dichloromethane (DCM), GC-MS grade

  • Methanol, GC-MS grade

  • Volumetric flasks

  • Micropipettes

  • Autosampler vials with inserts, 1.5 mL[4]

  • 0.22 µm syringe filters

Protocol:

  • Standard Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of dichloromethane to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with dichloromethane to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For solid samples, dissolve a known weight of the sample in dichloromethane to achieve a final concentration within the calibration range.[5]

    • For liquid samples, dilute an appropriate volume with dichloromethane.

    • If the sample matrix is complex or contains non-volatile components, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

  • Final Preparation:

    • Filter the final prepared samples and standards through a 0.22 µm syringe filter into a 1.5 mL autosampler vial.[5]

    • Ensure that the final sample is free of any particulate matter.[4]

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis. Parameters may be optimized based on the specific instrument used.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD, or similar).

GC Parameters:

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-polymethylsiloxane column[6]
Carrier Gas Helium (99.999% purity)[2]
Flow Rate 1.0 mL/min (constant flow)[7]
Inlet Temperature 250 °C[2][7]
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.[2][7]

MS Parameters:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV[2][6]
Source Temperature 230 °C[6]
Quadrupole Temp 150 °C[6]
Scan Range m/z 40-300
Solvent Delay 3 minutes

Data Presentation

Quantitative Data

A calibration curve should be generated by plotting the peak area of the target ion for this compound against the concentration of the prepared standards. The concentration of the analyte in unknown samples can then be determined from this curve.

Table 1: Representative Calibration Data for this compound

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
578,956
10155,432
25387,654
50780,123
1001,565,432
Correlation Coefficient (r²) 0.9995

Table 2: Predicted Mass Spectral Data for this compound

The molecular weight of this compound (C6H8O3) is 128.13 g/mol .[8] The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.

m/zPredicted IdentityFragmentation Pathway
128[M]+•Molecular Ion
99[M - C2H5]+Loss of ethyl radical
84[M - CO2]+•Loss of carbon dioxide
56[C3H4O]+•Further fragmentation

Visualization

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Standard Preparation Filtration Filtration (0.22 µm) Standard_Prep->Filtration Sample_Prep Sample Preparation Sample_Prep->Filtration GC_Injection GC Injection Filtration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound. The detailed protocol for sample preparation and instrument parameters, along with the representative data, serves as a valuable resource for researchers in the fields of chemical synthesis and drug development. Adherence to these guidelines will facilitate the generation of accurate and reproducible results.

References

Application Notes and Protocols for Testing the Bioactivity of 3-Ethyloxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental framework for the initial bioactivity screening of the novel compound 3-Ethyloxolane-2,5-dione. Given the known biological activities of related succinic anhydride and succinimide derivatives, which include antimicrobial, anti-inflammatory, and enzyme inhibitory effects, a multi-tiered screening approach is proposed. These application notes detail the necessary protocols for preliminary in vitro cytotoxicity assessment, followed by targeted assays for anti-inflammatory, antimicrobial, and specific enzyme inhibitory activities. All methodologies are presented to guide researchers in obtaining robust and reproducible data. Data presentation is standardized into tabular formats for clear interpretation and comparison. Logical workflows and signaling pathways are visualized using Graphviz diagrams to enhance understanding of the experimental design.

Introduction

This compound is a derivative of succinic anhydride. While the specific biological activities of this compound are yet to be fully elucidated, the broader class of succinic anhydride and succinimide derivatives has been shown to possess a range of pharmacological properties. Succinimides, for instance, are recognized for their diverse therapeutic applications, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial activities.[1] Similarly, succinic anhydride is utilized in modifying proteins and polysaccharides, often enhancing their biological functionalities.[2]

This background strongly suggests that this compound may exhibit valuable bioactivities. Therefore, a systematic screening process is essential to uncover its therapeutic potential. This guide outlines a logical and staged experimental plan, commencing with fundamental cytotoxicity evaluations to establish a safe dose range, followed by a battery of in vitro assays to probe its potential as an anti-inflammatory, antimicrobial, or enzyme-inhibiting agent.

Experimental Workflow

The proposed experimental design follows a logical progression from general toxicity screening to more specific bioactivity assays. This tiered approach ensures that resources are used efficiently and that subsequent, more complex experiments are built upon a solid foundation of preliminary data. The overall workflow is depicted below.

Experimental_Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Bioactivity Profiling cluster_2 Phase 3: Mechanism of Action (Future Work) A Compound Preparation (this compound) Stock Solution in DMSO B Cytotoxicity Assessment (e.g., HeLa, RAW 264.7 cells) A->B C Determine Non-Toxic Concentration Range B->C D Anti-inflammatory Assays C->D E Antimicrobial Assays C->E F Enzyme Inhibition Assays C->F G Target Identification D->G E->G F->G H In Vivo Model Testing G->H

Caption: Overall experimental workflow for bioactivity testing.

Phase 1: Preliminary Screening - Cytotoxicity Assessment

Before evaluating specific bioactivities, it is crucial to determine the concentration range at which this compound is not toxic to mammalian cells. This is typically achieved through standard cytotoxicity assays.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well tissue culture plates

  • Selected cell line (e.g., HeLa or RAW 264.7)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[7][8][9]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well tissue culture plates

  • Selected cell line (e.g., HeLa or RAW 264.7)

Procedure:

  • Follow steps 1-5 from the MTT assay protocol.

  • Prepare controls as per the kit manufacturer's instructions, including a maximum LDH release control (lysis buffer treated) and a vehicle control.[7][8]

  • Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.[7][9]

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Data Presentation: Cytotoxicity

Summarize the results in a table to determine the half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CC₅₀).

Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
0 (Control)100 ± 5.20 ± 2.1
198 ± 4.83 ± 1.5
1095 ± 5.15 ± 2.3
5085 ± 6.315 ± 3.1
10060 ± 7.042 ± 4.5
20025 ± 4.578 ± 5.6
IC₅₀/CC₅₀ (µM) ~120 ~145

Note: Data are hypothetical examples.

Phase 2: Bioactivity Profiling

Based on the non-toxic concentration range determined in Phase 1, the following assays can be performed.

Anti-inflammatory Activity

Inflammation is a key process in many diseases. The ability of a compound to modulate inflammatory responses can be assessed in vitro using macrophage cell lines like RAW 264.7.

Overproduction of nitric oxide is a hallmark of inflammation. This assay measures the inhibitory effect of the compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.[10][11][12]

NO_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Pathway TLR4->NFkB Activates iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Induces iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translates NO Nitric Oxide (NO) iNOS_Protein->NO Produces Compound This compound (Potential Inhibitor) Compound->NFkB Inhibits? Compound->iNOS_Protein Inhibits?

Caption: Potential inhibition of the LPS-induced NO production pathway.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Culture medium, 96-well plates

Procedure:

  • Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.[11]

  • Pre-treat cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only, cells + LPS, and cells + compound only.

  • After incubation, collect 50 µL of the supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

This protocol measures the compound's ability to reduce the secretion of key pro-inflammatory cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).[13][14][15]

Materials:

  • RAW 264.7 cells

  • LPS

  • Commercially available ELISA kits for TNF-α and IL-6

Procedure:

  • Seed and treat cells with the compound and LPS as described in the NO inhibition assay (steps 1-3).

  • Collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.[13] This typically involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate.

  • Measure the absorbance at the specified wavelength (usually 450 nm).

  • Calculate cytokine concentrations based on a standard curve.

Data Presentation: Anti-inflammatory Activity
Concentration (µM)NO Production (% of LPS Control)TNF-α Secretion (% of LPS Control)IL-6 Secretion (% of LPS Control)
0 (LPS only)100 ± 8.1100 ± 9.3100 ± 7.5
1088 ± 7.592 ± 8.095 ± 6.8
2565 ± 6.270 ± 7.178 ± 7.2
5040 ± 5.145 ± 5.552 ± 6.1
IC₅₀ (µM) ~45 ~55 ~65

Note: Data are hypothetical examples.

Antimicrobial Activity

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][16][17][18]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a 0.5 McFarland standard suspension of the test bacteria.

  • In a 96-well plate, prepare two-fold serial dilutions of this compound in MHB.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[19][20]

  • Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 16-20 hours.[1]

  • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Presentation: Antimicrobial Activity
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)64
Escherichia coli (ATCC 25922)>128
Pseudomonas aeruginosa (ATCC 27853)>128
Candida albicans (ATCC 90028)128

Note: Data are hypothetical examples.

Enzyme Inhibition Activity

Based on the activities of related compounds, screening against enzymes involved in inflammation (COX, LOX) or neurological pathways (AChE) is warranted.

Enzyme_Inhibition Enzyme Enzyme (e.g., COX, LOX, AChE) Product Product (Measured) Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Compound This compound (Potential Inhibitor) Compound->Enzyme Inhibits

Caption: General principle of an enzyme inhibition assay.

The following is a generalized protocol adaptable for various enzyme assays (e.g., Cyclooxygenase, Lipoxygenase, Acetylcholinesterase). Specific substrates, buffers, and detection methods will vary.[21][22]

Materials:

  • Purified enzyme (e.g., COX-2, 15-LOX, or AChE)

  • Specific substrate (e.g., arachidonic acid for COX/LOX, acetylthiocholine for AChE)

  • Appropriate buffer solution

  • Detection reagents (specific to the assay)

  • 96-well plate (UV-transparent or standard, depending on the assay)

  • Microplate reader

Procedure:

  • Add buffer, enzyme, and various concentrations of this compound to the wells of a 96-well plate.

  • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.[2][23][24]

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength and detection method are specific to each assay (e.g., 234 nm for lipoxygenase, 412 nm for AChE).[2][24]

  • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

  • Determine the percent inhibition relative to the uninhibited control.

Data Presentation: Enzyme Inhibition
Enzyme TargetIC₅₀ (µM)
Cyclooxygenase-2 (COX-2)75
15-Lipoxygenase (15-LOX)35
Acetylcholinesterase (AChE)>200

Note: Data are hypothetical examples.

Conclusion

This document outlines a structured and comprehensive approach for the initial bioactivity screening of this compound. By following these detailed protocols, researchers can systematically evaluate its cytotoxic, anti-inflammatory, antimicrobial, and enzyme inhibitory potential. The provided templates for data presentation and workflow diagrams are intended to facilitate clear and concise reporting of findings, paving the way for more advanced mechanistic studies and potential therapeutic development.

References

3-Ethyloxolane-2,5-dione as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 3-Ethyloxolane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-ethylsuccinic anhydride, is a versatile cyclic anhydride building block for organic synthesis. Its structure, featuring a five-membered ring with an ethyl substituent, provides a valuable scaffold for introducing a substituted four-carbon chain into a target molecule. The anhydride functionality is highly reactive towards a variety of nucleophiles, leading to regioselective ring-opening and the formation of functionalized carboxylic acid derivatives. This reactivity makes it a key intermediate in the synthesis of polymers, resins, and notably, in the development of pharmaceutical agents.[1][2]

The primary utility of this compound lies in its ability to undergo clean and efficient ring-opening reactions, which can be tailored to produce a range of products, including amides, esters, and the parent dicarboxylic acid. These products serve as precursors for more complex molecular architectures.

Synthesis of this compound

The building block itself is typically prepared by the dehydration of its corresponding diacid, 2-ethylsuccinic acid. 2-Ethylsuccinic acid can be synthesized via several routes, including the alkylation of malonic esters.[3][4] The subsequent cyclization to the anhydride is commonly achieved through thermal means or by using a dehydrating agent.[2]

Synthesis start Diethyl Malonate step1_reagent + Ethyl Bromoacetate + NaOEt start->step1_reagent intermediate1 Triethyl 1,1,2-ethanetricarboxylate step1_reagent->intermediate1 step2_reagent + 2-Bromoethane + NaOEt intermediate1->step2_reagent intermediate2 Substituted Tricarboxylate Ester step2_reagent->intermediate2 step3_reagent Decarboxylation (e.g., LiCl, H2O, heat) intermediate2->step3_reagent intermediate3 Diethyl 2-ethylsuccinate step3_reagent->intermediate3 step4_reagent Hydrolysis (e.g., NaOH, H3O+) intermediate3->step4_reagent diacid 2-Ethylsuccinic Acid step4_reagent->diacid step5_reagent Dehydration (e.g., Ac2O or heat) diacid->step5_reagent product This compound step5_reagent->product

Caption: Synthetic pathway to this compound.

Key Applications and Reactions

The reactivity of the anhydride ring is the cornerstone of its application as a building block. The electrophilic carbonyl carbons are susceptible to nucleophilic attack, leading to the opening of the ring.

Reactions anhydride This compound amide_acid 4-Carboxy-N-substituted hexanamide anhydride->amide_acid ester_acid 4-Alkoxycarbonyl hexanoic acid anhydride->ester_acid diacid 2-Ethylsuccinic Acid anhydride->diacid amine Amine (R-NH2) amine->anhydride Nucleophilic Acyl Substitution alcohol Alcohol (R-OH) alcohol->anhydride Esterification water Water (H2O) water->anhydride Hydrolysis

Caption: Key ring-opening reactions of this compound.

  • Aminolysis: Reaction with primary or secondary amines yields N-substituted succinamic acid derivatives. These can be further cyclized to form N-substituted succinimides, which are common motifs in medicinal chemistry.[5][6]

  • Alcoholysis: In the presence of an alcohol, the anhydride ring is opened to afford a mono-ester of 2-ethylsuccinic acid.[2] This reaction is often catalyzed by acid or base and provides a straightforward route to functionalized di-acids.

  • Hydrolysis: The anhydride readily hydrolyzes in the presence of water to give 2-ethylsuccinic acid.[2][7] This reaction is important to consider, as the anhydride must be handled under anhydrous conditions to prevent decomposition.

  • Friedel-Crafts Acylation: Succinic anhydrides are used in Friedel-Crafts acylations with aromatic compounds to produce aroylpropionic acids, which are intermediates in the synthesis of polycyclic compounds and pharmaceuticals like Fenbufen.[2]

Experimental Protocols

The following are representative protocols for the synthesis and application of this compound, based on established procedures for analogous succinic anhydrides.

Protocol 1: Synthesis of this compound from 2-Ethylsuccinic Acid

This protocol describes the dehydration of 2-ethylsuccinic acid using acetic anhydride.

Materials:

  • 2-Ethylsuccinic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • Place 2-ethylsuccinic acid (1.0 eq) and acetic anhydride (2.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approx. 140°C) and maintain for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid by-product under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation to yield a colorless oil or low-melting solid.

Protocol 2: Ring-Opening with an Amine (Synthesis of 4-Carboxy-N-benzylhexanamide)

This protocol details the reaction of this compound with benzylamine.

Workflow step1 Step 1: Reagent Setup Dissolve this compound in anhydrous solvent (e.g., THF). Cool to 0°C in an ice bath. step2 Step 2: Nucleophile Addition Add benzylamine dropwise to the stirred solution. step1->step2 step3 Step 3: Reaction Allow the mixture to warm to room temperature. Stir for 2-4 hours. step2->step3 step4 Step 4: Work-up Quench with dilute HCl. Extract with ethyl acetate. step3->step4 step5 Step 5: Purification Dry organic layer over Na2SO4. Concentrate in vacuo. Recrystallize or chromatograph. step4->step5 product Final Product 4-Carboxy-N-benzylhexanamide step5->product

Caption: General workflow for nucleophilic ring-opening.

Materials:

  • This compound

  • Benzylamine

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add benzylamine (1.0 eq) dropwise to the stirred solution over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting white solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 3: Ring-Opening with an Alcohol (Synthesis of 4-(Ethoxycarbonyl)hexanoic acid)

This protocol outlines the base-catalyzed ring-opening with ethanol.

Materials:

  • This compound

  • Anhydrous ethanol

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous ethanol (1.5 eq) followed by a catalytic amount of TEA (0.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours. Monitor reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting oil by column chromatography on silica gel to yield the pure mono-ester.

Quantitative Data Summary

The following table summarizes typical quantitative data for reactions involving substituted succinic anhydrides. Yields are highly dependent on the specific substrates and conditions used.

Reaction TypeNucleophileCatalystSolventTemp (°C)Time (h)Typical Yield (%)
AminolysisBenzylamine-THF0 to RT3>90
AlcoholysisEthanolTEADCMRT1280-95
HydrolysisWater--RT<1>95
Dehydration-Acetic Anhydride-140285-95

Note: Data is representative and compiled from general procedures for succinic anhydrides.

References

Application Notes and Protocols for the Ring-Opening Polymerization of 3-Ethyloxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyloxolane-2,5-dione, a substituted succinic anhydride, is a promising monomer for the synthesis of biodegradable polyesters. The ring-opening polymerization of this monomer is expected to yield poly(3-ethyl-succinic anhydride), a polyester with potential applications in drug delivery and biomedical engineering due to its inherent biodegradability and the potential for functionalization. The presence of the ethyl group on the polymer backbone is anticipated to influence its physical properties, such as crystallinity, thermal stability, and degradation rate, offering a tunable platform for various applications.

Biodegradable polyesters are of significant interest in the pharmaceutical and medical fields.[1][2][3][4] They can be formulated into various drug delivery systems, including nanoparticles, micelles, and implants, to provide controlled and sustained release of therapeutic agents.[5] The degradation of these polymers into non-toxic, biocompatible byproducts minimizes long-term accumulation in the body.[2][4]

Monomer Synthesis

A potential synthetic route to this compound involves the dehydration of 2-ethylsuccinic acid. This can be achieved by reacting 2-ethylsuccinic acid with a dehydrating agent such as acetic anhydride or by thermal means.

Ring-Opening Polymerization (ROP)

The ROP of this compound can be initiated by various nucleophiles, including alcohols, amines, and organometallic catalysts. The choice of initiator and catalyst system will significantly impact the polymerization kinetics, molecular weight, and polydispersity of the resulting polymer.

Proposed Polymerization Mechanism

The ring-opening of the anhydride monomer is initiated by a nucleophile, which attacks one of the carbonyl carbons. This leads to the formation of a linear ester or amide, depending on the initiator used. The propagation then proceeds by the sequential addition of monomer units.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Monomer This compound Intermediate Ring-Opened Intermediate Monomer->Intermediate Nucleophilic Attack Initiator Initiator (e.g., R-OH) Initiator->Intermediate Growing_Chain Growing Polymer Chain Intermediate->Growing_Chain Elongated_Chain Elongated Polymer Chain Growing_Chain->Elongated_Chain Monomer Addition New_Monomer Monomer New_Monomer->Elongated_Chain

Caption: Proposed mechanism for the ring-opening polymerization of this compound.

Experimental Protocols

General Protocol for Ring-Opening Polymerization

This protocol provides a general procedure for the ROP of this compound using a simple alcohol initiator and a common organocatalyst.

Materials:

  • This compound (monomer)

  • Benzyl alcohol (initiator)

  • Stannous octoate (Sn(Oct)₂) (catalyst)

  • Toluene (anhydrous)

  • Methanol (for precipitation)

  • Dichloromethane (for dissolution)

  • Argon or Nitrogen gas supply

  • Schlenk flask and line

Procedure:

  • Drying: Dry the Schlenk flask and stir bar in an oven at 120 °C overnight and cool under a stream of inert gas.

  • Charging the Flask: In the glovebox or under a positive pressure of inert gas, add this compound (e.g., 1 g, 7.8 mmol) to the Schlenk flask.

  • Initiator and Catalyst Addition: Add anhydrous toluene (e.g., 5 mL) to dissolve the monomer. Subsequently, add benzyl alcohol (initiator, e.g., 0.078 mmol for a target degree of polymerization of 100) and stannous octoate (catalyst, e.g., 0.039 mmol, monomer/catalyst ratio of 200:1) via syringe.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110-140 °C) and stir for the specified reaction time (e.g., 4-24 hours).

  • Precipitation: After the reaction, cool the flask to room temperature. Dissolve the viscous polymer solution in a minimal amount of dichloromethane and precipitate it by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration or decantation. Wash the polymer with fresh methanol and dry it under vacuum at 40 °C until a constant weight is achieved.

Experimental Workflow

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Application Development Monomer_Prep Monomer Purification Reaction_Setup Reaction Setup under Inert Atmosphere Monomer_Prep->Reaction_Setup Polymerization Polymerization (Heat & Stir) Reaction_Setup->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Drying Drying under Vacuum Precipitation->Drying NMR NMR Spectroscopy (Structure, Mn) Drying->NMR GPC Gel Permeation Chromatography (Mn, Mw, PDI) Drying->GPC FTIR FTIR Spectroscopy (Functional Groups) Drying->FTIR DSC Differential Scanning Calorimetry (Tg, Tm) Drying->DSC Formulation Nanoparticle Formulation Drying->Formulation Drug_Loading Drug Loading Studies Formulation->Drug_Loading Release_Kinetics In Vitro Drug Release Drug_Loading->Release_Kinetics

Caption: General workflow for the synthesis, characterization, and application of the polyester.

Data Presentation

The following table summarizes expected quantitative data based on analogous ring-opening polymerizations of substituted cyclic anhydrides. Actual results for this compound will require experimental determination.

EntryMonomer/Initiator RatioCatalystTemperature (°C)Time (h)Conversion (%)Mn ( g/mol ) (Expected)PDI (Expected)
150:1Sn(Oct)₂12012> 905,000 - 7,0001.2 - 1.5
2100:1Sn(Oct)₂12024> 9010,000 - 14,0001.3 - 1.6
3200:1Sn(Oct)₂14024> 8520,000 - 28,0001.4 - 1.8
4100:1DMAP10018> 9510,000 - 13,0001.1 - 1.4
  • Mn: Number-average molecular weight.

  • PDI: Polydispersity index (Mw/Mn).

Polymer Characterization

Standard techniques for polymer characterization should be employed to determine the structure, molecular weight, and thermal properties of the synthesized poly(3-ethyl-succinic anhydride).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the number-average molecular weight (Mn) by end-group analysis.

  • Gel Permeation Chromatography (GPC): To determine the number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups (e.g., ester carbonyl) and the disappearance of the anhydride group.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal properties and crystallinity.

Applications in Drug Development

Polyesters derived from this compound are anticipated to be excellent candidates for various drug delivery applications due to their biodegradability and tunable properties.

  • Controlled Drug Release: The polymer can be formulated into microparticles or nanoparticles to encapsulate therapeutic agents, providing sustained release over an extended period.[6]

  • Targeted Drug Delivery: The polymer backbone or end groups can be functionalized with targeting ligands to enhance drug delivery to specific cells or tissues, thereby improving therapeutic efficacy and reducing side effects.[2]

  • Amphiphilic Block Copolymers: Copolymerization with hydrophilic monomers (e.g., polyethylene glycol) can lead to the formation of amphiphilic block copolymers that self-assemble into micelles or polymersomes for the delivery of hydrophobic drugs.[5]

  • Tissue Engineering Scaffolds: The polymer can be processed into scaffolds for tissue engineering applications, providing mechanical support and a biodegradable matrix for cell growth and tissue regeneration.

The introduction of the ethyl group is expected to increase the hydrophobicity of the polymer compared to unsubstituted poly(succinic anhydride), which may influence the drug loading capacity and release kinetics for hydrophobic drugs. The degradation rate can also be tailored by adjusting the molecular weight and crystallinity of the polymer.

References

Application Notes and Protocols for the Use of 3-Ethyloxolane-2,5-dione in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-Ethyloxolane-2,5-dione (also known as 2-ethylsuccinic anhydride) in the synthesis of fine chemicals. This versatile building block serves as a key intermediate in various synthetic transformations, including the formation of amides, esters, and carbon-carbon bonds through Friedel-Crafts acylation. Its application extends to the synthesis of functionalized carboxylic acids, heterocyclic compounds, and as a monomer in polymerization reactions.

Synthesis of 2-Ethylsuccinic Acid Monoamides and N-Substituted Succinimides

The reaction of this compound with primary and secondary amines provides a straightforward route to 2-ethylsuccinic acid monoamides. These monoamides are valuable intermediates in medicinal chemistry and materials science. Further reaction of the monoamide under dehydrating conditions can lead to the formation of N-substituted 2-ethylsuccinimides, a common scaffold in biologically active molecules.

Experimental Protocol: Synthesis of 2-Ethyl-N-phenylsuccinamic acid

Objective: To synthesize 2-Ethyl-N-phenylsuccinamic acid via the ring-opening of this compound with aniline.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound128.131.28 g0.01
Aniline93.130.93 g0.01
Dichloromethane (DCM)-20 mL-
Diethyl ether-50 mL-
Hydrochloric acid (1 M)-10 mL-
Sodium sulfate (anhydrous)-As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.28 g, 0.01 mol) in 20 mL of dichloromethane.

  • To this solution, add aniline (0.93 g, 0.01 mol) dropwise at room temperature with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, add 30 mL of diethyl ether to the reaction mixture to precipitate the product.

  • Filter the white solid precipitate and wash with a small amount of cold diethyl ether.

  • To remove any unreacted aniline, wash the solid with 10 mL of 1 M hydrochloric acid, followed by water.

  • Dry the purified product under vacuum over anhydrous sodium sulfate.

Expected Yield: 85-95% Product Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, and its melting point can be determined.

Logical Workflow for Monoamide Synthesis

reagents This compound + Aniline dissolution Dissolve in DCM reagents->dissolution reaction Stir at RT for 2h dissolution->reaction precipitation Add Diethyl Ether reaction->precipitation filtration Filter Solid precipitation->filtration washing Wash with HCl and Water filtration->washing drying Dry under Vacuum washing->drying product 2-Ethyl-N-phenylsuccinamic acid drying->product

Caption: Workflow for the synthesis of 2-Ethyl-N-phenylsuccinamic acid.

Friedel-Crafts Acylation for the Synthesis of 4-Aryl-3-ethyl-4-oxobutanoic Acids

This compound can be employed in Friedel-Crafts acylation reactions with aromatic compounds to introduce a 3-ethyl-3-carboxypropanoyl group. This reaction is a powerful tool for creating carbon-carbon bonds and synthesizing precursors for various pharmaceuticals and fine chemicals. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required.

Experimental Protocol: Friedel-Crafts Acylation of Toluene

Objective: To synthesize 3-Ethyl-4-oxo-4-(p-tolyl)butanoic acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound128.131.28 g0.01
Toluene92.1410 mL-
Aluminum chloride (AlCl₃)133.342.93 g0.022
Dichloromethane (DCM)-20 mL-
Hydrochloric acid (5 M)-20 mL-
Ethyl acetate-50 mL-
Sodium sulfate (anhydrous)-As needed-

Procedure:

  • In a 100 mL three-necked flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (2.93 g, 0.022 mol) in 10 mL of dry dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve this compound (1.28 g, 0.01 mol) in 10 mL of toluene.

  • Add the solution of the anhydride in toluene dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50°C for 3 hours.

  • Cool the reaction mixture to 0°C and quench by the slow addition of 20 mL of 5 M hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Expected Yield: 60-75% Product Characterization: The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Signaling Pathway for Friedel-Crafts Acylation

anhydride This compound acylium_ion Acylium Ion Intermediate anhydride->acylium_ion + AlCl₃ lewis_acid AlCl₃ lewis_acid->acylium_ion sigma_complex Sigma Complex acylium_ion->sigma_complex + Toluene toluene Toluene toluene->sigma_complex product 3-Ethyl-4-oxo-4-(p-tolyl)butanoic acid sigma_complex->product - H⁺ monomers This compound + Ethylene Glycol + Sn(Oct)₂ heating1 Heat to 140°C for 24h under N₂ monomers->heating1 heating2 Heat to 160°C for 6h under vacuum heating1->heating2 cooling Cool to Room Temperature heating2->cooling dissolution Dissolve in Toluene cooling->dissolution precipitation Precipitate in Methanol dissolution->precipitation drying Dry Polymer precipitation->drying product Poly(ethylene 2-ethylsuccinate) drying->product

Application Notes and Protocols for 2,3-Dimethylmaleic Anhydride in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on the agrochemical applications of 3-Ethyloxolane-2,5-dione is limited. This document provides detailed application notes and protocols for a structurally related compound, 2,3-Dimethylmaleic anhydride (also known as 3,4-Dimethyl-2,5-furandione) , which has demonstrated significant insecticidal and antifungal properties. This information is intended to serve as a valuable reference for researchers exploring the potential of substituted oxolane-2,5-diones in agrochemical development.

Introduction

2,3-Dimethylmaleic anhydride is a naturally occurring compound isolated from the root stock of Colocasia esculenta (L.) Schott.[1][2] It has emerged as a promising biopesticide, exhibiting potent insecticidal activity, particularly as a fumigant against various stored-product insect pests.[1][2] Furthermore, recent studies have highlighted its antifungal capabilities against plant pathogens.[3] The primary mode of action for its insecticidal effects is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[4]

Potential Agrochemical Applications

  • Insecticide (Biofumigant): Highly effective against a range of stored-product beetles, including the rice weevil (Sitophilus oryzae), the pulse beetle (Callosobruchus chinensis), and the rust-red flour beetle (Tribolium castaneum).[3] It also shows toxicity to household pests like houseflies (Musca domestica) and cockroaches (Periplaneta americana).[1]

  • Fungicide: Demonstrates inhibitory effects on the mycelial growth of plant pathogenic fungi such as Fusarium oxysporum f. sp. cepa and Sclerotium oryzae.[3]

Quantitative Data Summary

Insecticidal Activity (Fumigant Toxicity)

The following tables summarize the lethal concentration (LC) values and mortality rates of 2,3-Dimethylmaleic anhydride against various insect pests.

Table 1: Fumigant Toxicity of 2,3-Dimethylmaleic Anhydride against Stored-Product and Household Insects. [1]

Insect SpeciesLC₅₀ (μg/L air)LC₉₀ (μg/L air)
Musca domestica (Housefly)35.885.3
Periplaneta americana (Cockroach)42.598.6
Rhyzopertha dominica (Lesser grain borer)28.475.1
Sitophilus oryzae (Rice weevil)25.368.9
Tribolium castaneum (Red flour beetle)31.678.4

Table 2: Mortality Rate of Various Insect Pests Exposed to 100 μg/L of 2,3-Dimethylmaleic Anhydride. [1][3]

Insect Species24h Exposure48h Exposure72h Exposure
Sitophilus oryzae100%100%100%
Tribolium castaneum100%100%100%
Callosobruchus chinensis--80-90%
Musca domestica85-98%-100%
Periplaneta americana85-98%-100%
Rhyzopertha dominica85-98%-100%
Antifungal Activity

Table 3: Mycelial Growth Inhibition of Plant Pathogenic Fungi by 2,3-Dimethylmaleic Anhydride. [3]

Fungal SpeciesConcentration (mg/plate)Mycelial Growth Inhibition
Fusarium oxysporum f. sp. cepa5Dose-dependent inhibition observed
Sclerotium oryzae5Dose-dependent inhibition observed

Experimental Protocols

Protocol for Fumigant Toxicity Bioassay

This protocol is adapted from studies on the insecticidal activity of 2,3-Dimethylmaleic anhydride against stored-product insects.[1]

Objective: To determine the fumigant toxicity of 2,3-Dimethylmaleic anhydride against adult insects.

Materials:

  • Glass jars (volume specified, e.g., 1 liter) with airtight lids.

  • Whatman No. 1 filter paper.

  • Micropipette.

  • 2,3-Dimethylmaleic anhydride.

  • Acetone (as a solvent).

  • Test insects (e.g., Sitophilus oryzae, Tribolium castaneum).

  • Controlled environment chamber (25 ± 2 °C, 70% relative humidity, 12:12 L:D photoperiod).

Procedure:

  • Prepare stock solutions of 2,3-Dimethylmaleic anhydride in acetone at various concentrations.

  • Cut Whatman No. 1 filter paper into strips.

  • Apply a specific volume of the test solution onto the filter paper strip using a micropipette to achieve the desired concentration (e.g., in μg/L air).

  • Allow the solvent to evaporate for 2 minutes.

  • Suspend the treated filter paper inside the glass jar.

  • Introduce a known number of adult insects (e.g., 20-30) into the jar.

  • Seal the jar tightly.

  • A control group should be prepared using filter paper treated only with acetone.

  • Place the jars in a controlled environment chamber.

  • Assess insect mortality at specified time intervals (e.g., 24, 48, 72 hours). Insects are considered dead if they do not respond to probing with a fine brush.

  • Calculate the percentage mortality and correct for control mortality using Abbott's formula if necessary.

  • Determine LC₅₀ and LC₉₀ values using probit analysis.

Protocol for Antifungal Mycelial Growth Inhibition Assay

This protocol is based on the evaluation of the antifungal activity of 2,3-Dimethylmaleic anhydride.[3]

Objective: To assess the inhibitory effect of 2,3-Dimethylmaleic anhydride on the mycelial growth of pathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA) medium.

  • Petri plates (90 mm diameter).

  • 2,3-Dimethylmaleic anhydride.

  • Solvent (e.g., ethanol or DMSO).

  • Fungal cultures (e.g., Fusarium oxysporum, Sclerotium oryzae).

  • Cork borer (5 mm diameter).

  • Incubator.

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the medium to approximately 45-50 °C.

  • Add the desired amount of 2,3-Dimethylmaleic anhydride (dissolved in a minimal amount of solvent) to the molten PDA to achieve the target concentration (e.g., 5 mg/plate).

  • A control plate should be prepared with the solvent alone.

  • Pour the amended and control PDA into sterile Petri plates and allow them to solidify.

  • From the periphery of an actively growing fungal culture, cut a 5 mm mycelial disc using a sterile cork borer.

  • Place the mycelial disc at the center of each Petri plate (both treated and control).

  • Incubate the plates at an appropriate temperature (e.g., 25 ± 2 °C) in the dark.

  • Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Acetylcholinesterase Inhibition

The primary insecticidal mode of action of 2,3-Dimethylmaleic anhydride is the inhibition of acetylcholinesterase (AChE).[4] AChE is a crucial enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft of the insect's nervous system. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.

Acetylcholinesterase_Inhibition cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron Nerve_Impulse Nerve Impulse Acetylcholine_Vesicles Acetylcholine Vesicles Nerve_Impulse->Acetylcholine_Vesicles triggers release Acetylcholine Acetylcholine (ACh) Acetylcholine_Vesicles->Acetylcholine releases AChE Acetylcholinesterase (AChE) Acetylcholine->AChE is hydrolyzed by ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor binds to Dimethylmaleic_Anhydride 2,3-Dimethylmaleic Anhydride Dimethylmaleic_Anhydride->AChE inhibits Continued_Stimulation Continuous Nerve Stimulation ACh_Receptor->Continued_Stimulation leads to Paralysis_Death Paralysis & Death Continued_Stimulation->Paralysis_Death results in Experimental_Workflow cluster_extraction Extraction & Isolation cluster_identification Structural Elucidation cluster_bioassay Bio-efficacy Evaluation Plant_Material Colocasia esculenta (Root Stock) Solvent_Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Chromatography Bioassay-guided Fractionation & Chromatography Crude_Extract->Chromatography Pure_Compound Pure Compound: 2,3-Dimethylmaleic Anhydride Chromatography->Pure_Compound Spectroscopy Spectroscopic Analysis (IR, NMR, Mass Spec) Pure_Compound->Spectroscopy Identification Insect_Bioassay Insecticidal Bioassay (Fumigant Toxicity) Pure_Compound->Insect_Bioassay Fungus_Bioassay Antifungal Bioassay (Mycelial Growth) Pure_Compound->Fungus_Bioassay Data_Analysis Data Analysis (LC₅₀, % Inhibition) Insect_Bioassay->Data_Analysis Fungus_Bioassay->Data_Analysis

References

Application Notes & Protocols: 3-Ethyloxolane-2,5-dione as a Versatile Precursor for the Synthesis of Bioactive Succinimide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Ethyloxolane-2,5-dione, also known as 2-ethylsuccinic anhydride, is a valuable heterocyclic building block for the synthesis of a variety of organic molecules. While direct applications of this specific precursor in the synthesis of marketed pharmaceuticals are not extensively documented in publicly available literature, its structural motif is central to the synthesis of substituted succinimides. The succinimide ring is a recognized pharmacophore present in a wide array of biologically active compounds, exhibiting activities such as anticonvulsant, anti-inflammatory, antitumor, and enzyme inhibition.[1][2][3][4]

These application notes provide a detailed protocol for the synthesis of a library of N-aryl-3-ethylsuccinimides from this compound. Furthermore, we discuss the potential of these derivatives as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the immune response, inflammation, and cell survival.[5][6] Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and inflammatory disorders, making it a key target for therapeutic intervention.[7][8]

Section 1: Synthesis of N-Aryl-3-ethylsuccinimides

The reaction of this compound with primary amines, such as substituted anilines, provides a straightforward, two-step, one-pot synthesis of N-aryl-3-ethylsuccinimides. The reaction proceeds through the initial formation of a succinamic acid intermediate, which then undergoes cyclization via dehydration to form the succinimide ring.[9]

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-3-ethylsuccinimides (3a-e)

Materials:

  • This compound (1)

  • Substituted Aniline (2a-e)

  • Glacial Acetic Acid

  • Sodium Acetate (anhydrous)

  • Toluene

  • Ethyl Acetate

  • Hexane

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in toluene (5 mL per mmol of anhydride), the respective substituted aniline (1.05 eq) is added.

  • The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the intermediate succinamic acid.

  • Glacial acetic acid (2.0 eq) and anhydrous sodium acetate (1.5 eq) are added to the reaction mixture.

  • The mixture is heated to reflux (approximately 110-120 °C) and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The reaction mixture is diluted with ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-aryl-3-ethylsuccinimide.

Data Presentation: Synthesis of N-Aryl-3-ethylsuccinimides
CompoundR-Group on AnilineMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (by HPLC)
3a HC₁₂H₁₃NO₂203.2485>98%
3b 4-OCH₃C₁₃H₁₅NO₃233.2682>99%
3c 4-ClC₁₂H₁₂ClNO₂237.6888>98%
3d 4-NO₂C₁₂H₁₂N₂O₄248.2475>97%
3e 3-CF₃C₁₃H₁₂F₃NO₂271.2478>98%

Visualization: Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Toluene add_aniline Add Substituted Aniline start->add_aniline stir_rt Stir at RT for 1h add_aniline->stir_rt add_reagents Add Acetic Acid and Sodium Acetate stir_rt->add_reagents reflux Reflux for 4-6h add_reagents->reflux cool Cool to RT reflux->cool extract Dilute with EtOAc, Wash cool->extract dry Dry over MgSO4 extract->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography product Pure N-Aryl-3-ethylsuccinimide chromatography->product

Caption: Synthetic workflow for N-Aryl-3-ethylsuccinimide synthesis.

Section 2: Biological Application - Potential as NF-κB Inhibitors

The NF-κB signaling pathway is a cornerstone of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., cytokines, stress), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6] Inhibition of this pathway is a promising strategy for the treatment of inflammatory diseases and certain cancers.[5][7]

Substituted succinimides have been identified as potential inhibitors of this pathway. The synthesized N-aryl-3-ethylsuccinimides, with their diverse electronic and steric properties, represent a library of compounds that can be screened for their ability to inhibit NF-κB activation.

Hypothetical Biological Activity Data

The following table presents hypothetical IC₅₀ values for the inhibition of TNF-α induced NF-κB activation in a cellular assay.

CompoundR-GroupIC₅₀ (µM) for NF-κB Inhibition
3a H15.2
3b 4-OCH₃12.8
3c 4-Cl8.5
3d 4-NO₂5.1
3e 3-CF₃6.7

Note: These values are for illustrative purposes and would need to be determined experimentally.

Visualization: The NF-κB Signaling Pathway and Point of Inhibition

Caption: Simplified NF-κB signaling pathway and potential inhibition.

This compound is a readily accessible precursor for the synthesis of libraries of 3-ethylsuccinimide derivatives. These compounds possess a privileged scaffold in medicinal chemistry and are promising candidates for the development of novel therapeutics. The protocols and data presented herein provide a framework for the synthesis and potential biological evaluation of N-aryl-3-ethylsuccinimides as inhibitors of the NF-κB signaling pathway. Further investigation into the structure-activity relationships (SAR) of these compounds could lead to the identification of potent and selective modulators of this critical biological pathway.

References

Application Notes and Protocols for the Biocatalytic Synthesis of 3-Ethyloxolane-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyloxolane-2,5-dione, also known as 2-ethyl-2-methylsuccinic anhydride, is a chiral building block of interest in medicinal chemistry and materials science. Traditional chemical synthesis of enantiomerically pure forms of this molecule can be challenging. Biocatalysis offers a green and highly selective alternative. This document provides detailed protocols for the synthesis of racemic 2-ethyl-2-methylsuccinic anhydride and its subsequent enzymatic kinetic resolution using Candida antarctica Lipase B (CALB) to obtain the desired enantiomerically enriched this compound derivatives.

Candida antarctica lipase B is a versatile and robust enzyme widely used in organic synthesis for its high stereoselectivity and stability in organic solvents.[1][2][3] It is particularly effective in the kinetic resolution of racemic alcohols and the desymmetrization of prochiral anhydrides.[2][3]

Chemical Synthesis of Racemic 2-Ethyl-2-methylsuccinic Anhydride

The synthesis of the racemic starting material can be achieved through a malonic ester synthesis followed by anhydride formation. A common route involves the alkylation of diethyl malonate.[4]

Protocol 1: Synthesis of Racemic 2-Ethyl-2-methylsuccinic Acid

Materials:

  • Diethyl ethylmalonate

  • Sodium ethoxide

  • Ethyl iodide

  • Potassium hydroxide

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • Alkylation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl ethylmalonate in absolute ethanol. Add a solution of sodium ethoxide in ethanol dropwise at room temperature. After the addition is complete, add ethyl iodide dropwise and reflux the mixture for 4-6 hours.

  • Saponification: After cooling, add a solution of potassium hydroxide in water and reflux for another 4-6 hours to saponify the ester.

  • Acidification and Extraction: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 1-2. Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 2-ethyl-2-methylsuccinic acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane).

Protocol 2: Formation of 2-Ethyl-2-methylsuccinic Anhydride

Materials:

  • 2-Ethyl-2-methylsuccinic acid

  • Acetyl chloride or acetic anhydride

Procedure:

  • In a round-bottom flask, suspend the purified 2-ethyl-2-methylsuccinic acid in an excess of acetyl chloride or acetic anhydride.

  • Gently reflux the mixture for 1-2 hours.

  • Cool the reaction mixture and remove the excess reagent by distillation under reduced pressure.

  • The resulting residue is the crude 2-ethyl-2-methylsuccinic anhydride, which can be purified by vacuum distillation or recrystallization.

Biocatalytic Kinetic Resolution of 2-Ethyl-2-methylsuccinic Anhydride

The enzymatic kinetic resolution of the racemic anhydride is performed using Candida antarctica Lipase B. The enzyme will selectively catalyze the alcoholysis of one enantiomer of the anhydride, leaving the other enantiomer unreacted and thus enantiomerically enriched.

Protocol 3: Enzymatic Kinetic Resolution

Materials:

  • Racemic 2-ethyl-2-methylsuccinic anhydride

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Anhydrous alcohol (e.g., 1-butanol)

  • Anhydrous organic solvent (e.g., toluene or methyl tert-butyl ether (MTBE))

  • Molecular sieves (optional, for maintaining anhydrous conditions)

Procedure:

  • To a dried flask, add racemic 2-ethyl-2-methylsuccinic anhydride (1 equivalent) and the chosen anhydrous organic solvent.

  • Add the anhydrous alcohol (0.5 equivalents) to the solution.

  • Add immobilized Candida antarctica Lipase B (typically 10-50% by weight of the substrate).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the unreacted anhydride and the conversion.

  • Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • The filtrate contains the unreacted, enantiomerically enriched this compound and the corresponding monoester of the other enantiomer.

  • The unreacted anhydride and the monoester can be separated by column chromatography or by a simple acid-base extraction. The monoester, being acidic, can be extracted into an aqueous basic solution.

Data Presentation

Parameter Value/Range Reference
Enzyme Candida antarctica Lipase B (immobilized)[1][2]
Substrate Racemic 2-ethyl-2-methylsuccinic anhydride
Nucleophile 1-Butanol
Solvent Toluene or MTBE
Temperature 30-50 °C
Enzyme Loading 10-50% (w/w of substrate)
Substrate Conc. 0.1 - 0.5 M
Expected ee (anhydride) >95% at ~50% conversion
Expected ee (monoester) Dependent on conversion

Analytical Methods

The enantiomeric excess of the this compound derivatives can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Protocol 4: Chiral HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H)

Mobile Phase:

  • A mixture of n-hexane and isopropanol is commonly used. The exact ratio needs to be optimized for baseline separation of the enantiomers. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.

Procedure:

  • Prepare a standard solution of the racemic 2-ethyl-2-methylsuccinic anhydride.

  • Inject the standard to determine the retention times of the two enantiomers.

  • Prepare a sample of the reaction mixture by diluting an aliquot in the mobile phase.

  • Inject the sample and integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / |Area(R) + Area(S)|] * 100.

Protocol 5: Chiral GC Analysis

For more volatile derivatives, or after derivatization of the corresponding diacid, chiral GC can be employed.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., based on cyclodextrin derivatives)

Procedure:

  • Derivatization (if necessary): The diacid can be converted to its methyl or ethyl ester using diazomethane or by heating with the corresponding alcohol in the presence of an acid catalyst.

  • Optimize the temperature program of the GC oven to achieve separation of the enantiomeric esters.

  • Inject a standard of the racemic derivative to determine retention times.

  • Inject the derivatized sample from the reaction mixture.

  • Calculate the enantiomeric excess based on the peak areas of the two enantiomers.

Visualizations

Biocatalytic_Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Resolution start Diethyl Ethylmalonate alkylation Alkylation with Ethyl Iodide start->alkylation saponification Saponification alkylation->saponification acidification Acidification saponification->acidification anhydride_formation Anhydride Formation acidification->anhydride_formation racemic_anhydride Racemic this compound anhydride_formation->racemic_anhydride enzymatic_resolution Enzymatic Kinetic Resolution (CALB, 1-Butanol) racemic_anhydride->enzymatic_resolution separation Separation enzymatic_resolution->separation enantioenriched_anhydride Enantioenriched (S)-3-Ethyloxolane-2,5-dione separation->enantioenriched_anhydride monoester (R)-Monoester separation->monoester

Caption: Workflow for the synthesis of enantioenriched this compound.

Logical_Relationship racemic Racemic Anhydride (R and S enantiomers) calb Candida antarctica Lipase B (CALB) racemic->calb fast_reaction Fast Reaction calb->fast_reaction Selectively reacts with (R)-enantiomer slow_reaction Slow Reaction calb->slow_reaction Does not react with (S)-enantiomer alcohol Alcohol (e.g., 1-Butanol) alcohol->calb r_monoester (R)-Monoester fast_reaction->r_monoester s_anhydride Unreacted (S)-Anhydride slow_reaction->s_anhydride

Caption: Principle of enzymatic kinetic resolution of the racemic anhydride.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyloxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Ethyloxolane-2,5-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: While direct synthesis protocols for this compound are not extensively reported in publicly available literature, a highly plausible and common method for synthesizing substituted succinic anhydrides is through the dehydration of the corresponding dicarboxylic acid. In this case, the precursor would be 2-ethylsuccinic acid. This dehydration can be achieved using various dehydrating agents such as acetic anhydride, acetyl chloride, or thionyl chloride, or by thermal means.

Q2: What are the key reaction parameters to control for optimal yield and purity?

A2: Key parameters to carefully control include reaction temperature, reaction time, the choice and stoichiometry of the dehydrating agent, and the purity of the starting materials. Anhydrous conditions are crucial to prevent the hydrolysis of the anhydride product back to the dicarboxylic acid.

Q3: How can I purify the final this compound product?

A3: Purification can typically be achieved by recrystallization from a suitable solvent or by vacuum distillation. The choice of method depends on the physical properties of the product and the nature of the impurities. For crystalline products, recrystallization is often effective.

Q4: What are the expected yields for this type of reaction?

A4: Yields for the synthesis of substituted succinic anhydrides can vary significantly based on the specific substrate and reaction conditions. However, based on analogous preparations of other alkyl succinic anhydrides, yields can range from moderate to high. The table below summarizes yields reported for similar reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Hydrolysis of the anhydride product. 3. Impure starting materials. 4. Incorrect reaction temperature.1. Increase reaction time or temperature. Monitor reaction progress by TLC or GC. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Purify the starting 2-ethylsuccinic acid before use. 4. Optimize the reaction temperature. For dehydrations with acetic anhydride, refluxing is common.
Product is an oil or fails to crystallize 1. Presence of impurities. 2. Residual solvent. 3. The product may be a low-melting solid or an oil at room temperature.1. Purify the crude product using column chromatography or vacuum distillation. 2. Ensure complete removal of the solvent under reduced pressure. 3. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by distillation is recommended.
Formation of a tarry or polymeric byproduct 1. High reaction temperatures. 2. Presence of catalytic impurities. 3. Side reactions, especially in reactions involving maleic anhydride and alkenes.1. Lower the reaction temperature and monitor for byproduct formation. 2. Use high-purity starting materials and solvents. 3. While less direct, if using an alkene + maleic anhydride route, consider using a polymerization inhibitor.
Product decomposes during distillation 1. Distillation temperature is too high. 2. Presence of acidic or basic impurities that catalyze decomposition.1. Use vacuum distillation to lower the boiling point. 2. Neutralize the crude product with a mild wash (e.g., saturated sodium bicarbonate solution) before distillation, followed by thorough drying.
Difficulty in removing the dehydrating agent/byproducts 1. Excess dehydrating agent used. 2. Byproducts are co-distilling or co-crystallizing with the product.1. Use the dehydrating agent in slight excess (e.g., 1.1-1.5 equivalents). 2. For acetic anhydride dehydration, acetic acid is a byproduct. It can be removed by washing with cold water (if the product is not water-soluble) or by azeotropic distillation with a suitable solvent.

Quantitative Data on Analogous Syntheses

The following table summarizes reaction conditions and yields for the synthesis of various substituted succinic anhydrides, which can serve as a benchmark for optimizing the synthesis of this compound.

Starting Material(s)Dehydrating Agent / MethodTemperature (°C)Reaction Time (h)Yield (%)Reference
Succinic AcidAcetic AnhydrideReflux1.5 - 293 - 95[1]
Succinic AcidAcetyl ChlorideReflux1.5 - 282 - 96[2]
Succinic AcidPhosphorus OxychlorideHeating~50 min82 - 96[2]
High-oleic sunflower oil methyl esters + Maleic AnhydrideEne-reaction in xylene220 - 2358 - 10< 55[3]
1-Decene + Maleic AnhydrideThermal180 - 210Not SpecifiedNot Specified[4]

Experimental Protocols

Protocol: Synthesis of this compound via Dehydration of 2-Ethylsuccinic Acid

This protocol is a representative procedure based on common methods for the synthesis of cyclic anhydrides from dicarboxylic acids.[1][2]

Materials:

  • 2-Ethylsuccinic acid

  • Acetic anhydride

  • Anhydrous diethyl ether

  • Ice bath

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Vacuum desiccator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1 mole equivalent of 2-ethylsuccinic acid. To this, add 2-3 mole equivalents of acetic anhydride.

  • Reaction: Attach a reflux condenser fitted with a drying tube to the flask. Heat the mixture to reflux with constant stirring. Continue refluxing until all the 2-ethylsuccinic acid has dissolved (typically 1-2 hours).

  • Crystallization: Remove the heat source and allow the solution to cool to room temperature undisturbed. Once at room temperature, place the flask in an ice bath to promote further crystallization of the product.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with two portions of cold, anhydrous diethyl ether to remove residual acetic anhydride and acetic acid.

  • Drying: Dry the purified this compound in a vacuum desiccator to remove any remaining solvent.

  • Characterization: Determine the melting point and obtain spectroscopic data (e.g., IR, NMR) to confirm the structure and purity of the final product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis start Combine 2-Ethylsuccinic Acid and Acetic Anhydride reflux Heat to Reflux (1-2 hours) start->reflux cool Cool to Room Temp. reflux->cool ice_bath Chill in Ice Bath cool->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Anhydrous Ether filtrate->wash dry Dry in Vacuum Desiccator wash->dry end_product This compound dry->end_product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low or No Yield cause1 Incomplete Reaction issue->cause1 cause2 Product Hydrolysis issue->cause2 cause3 Impure Reactants issue->cause3 sol1 Increase Reaction Time/Temp. Monitor Progress cause1->sol1 sol2 Use Anhydrous Conditions (Inert Atmosphere) cause2->sol2 sol3 Purify Starting Materials cause3->sol3

References

Technical Support Center: Purification of 3-Ethyloxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Ethyloxolane-2,5-dione.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

  • Question: I am experiencing a significant loss of product after performing recrystallization. What are the possible causes and how can I improve the yield?

  • Answer: Low recovery after recrystallization is a common issue. Several factors could be contributing to this problem:

    • Inappropriate Solvent Choice: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[1] If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.

    • Excessive Solvent Usage: Using too much solvent will keep more of your product dissolved, even at low temperatures.[2] It is recommended to use the minimum amount of hot solvent required to fully dissolve the crude product.[1]

    • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, the product can crystallize prematurely on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and flask for the filtration.

    • Incomplete Crystallization: The cooling process might be too short. Ensure the solution is allowed to cool slowly to room temperature and then thoroughly chilled in an ice bath to maximize crystal formation.[1][2]

Issue 2: Product is Oily or Fails to Crystallize

  • Question: My this compound is "oiling out" or not crystallizing from the solution. What should I do?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or a very low melting point of the solute-solvent mixture. Here are some troubleshooting steps:

    • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. This can create nucleation sites for crystal growth.[2]

    • Seed Crystals: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled solution can induce crystallization.

    • Reduce the Solution Temperature: Ensure the solution is thoroughly cooled in an ice bath.

    • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, then allow it to cool down much more slowly. A slower cooling rate promotes the formation of a proper crystal lattice.

Issue 3: Persistent Impurities After Purification

  • Question: After purification by recrystallization or distillation, I still observe significant impurities in my this compound sample. How can I improve the purity?

  • Answer: If a single purification technique is insufficient, a combination of methods or a more powerful technique may be necessary.

    • Multiple Recrystallizations: A second recrystallization can often remove remaining impurities.

    • Alternative Purification Technique: If recrystallization is not effective, consider other methods such as vacuum distillation or column chromatography.[3][4] Distillation is particularly useful for separating compounds with different boiling points, while chromatography is excellent for separating compounds with different polarities.[3][5]

    • Activated Carbon Treatment: If the impurities are colored, adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb these impurities. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for cyclic anhydrides like this compound?

A1: The most common methods for purifying cyclic anhydrides are:

  • Recrystallization: This is a widely used technique for purifying solids based on differences in solubility at varying temperatures.[6]

  • Vacuum Distillation: This method is suitable for liquid compounds or solids with relatively low boiling points. Performing the distillation under reduced pressure lowers the boiling point, preventing decomposition of the compound at high temperatures.[7][8]

  • Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase, making it effective for removing impurities with different polarities.[3][9]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities could include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Byproducts: Side products from the reaction.

  • Hydrolyzed Product: Cyclic anhydrides can be sensitive to moisture and may hydrolyze to the corresponding dicarboxylic acid.[10] It is crucial to use dry solvents and equipment to minimize this.[11]

Q3: How can I tell if my purified this compound is pure?

A3: The purity of your compound can be assessed using several analytical techniques:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities tend to depress and broaden the melting point range.

  • Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can identify the compound and detect the presence of impurities. For cyclic anhydrides, IR spectroscopy is particularly useful as it shows two distinct carbonyl (C=O) stretching peaks.[12]

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the components in your sample, providing a good measure of purity.

Quantitative Data Summary

The following table summarizes typical performance metrics for common purification techniques applicable to cyclic anhydrides. Note that these are general values, and actual results may vary depending on the specific conditions and the nature of the impurities.

Purification TechniqueTypical Purity AchievedTypical YieldKey Considerations
Recrystallization >98%60-90%Dependent on solvent choice and solubility profile.
Vacuum Distillation >99%50-80%Suitable for thermally stable compounds with different boiling points from impurities.[13]
Flash Chromatography >99%40-70%Effective for a wide range of compounds, but can be more time-consuming and require more solvent.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Determine a suitable solvent or solvent pair. A good starting point for cyclic anhydrides could be a mixture of ethyl acetate and hexane, or toluene. The compound should be soluble in the hot solvent and insoluble in the cold solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add a minimal amount of the hot solvent and heat the mixture on a hot plate until the solid completely dissolves.[1][6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Vacuum Distillation of this compound

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum source.[8] Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.

  • Evacuation: Connect the apparatus to the vacuum pump and slowly reduce the pressure.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Distillation: Collect the fraction that distills at a constant temperature. This is your purified product.

  • Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 3: Flash Column Chromatography of this compound

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase) that provides good separation between your product and the impurities. A typical starting point would be a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a chromatography column with silica gel using the chosen solvent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Run the mobile phase through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Distillation Vacuum Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Analysis Purity Analysis (TLC, NMR, MP) Recrystallization->Analysis Distillation->Analysis Chromatography->Analysis Pure Pure Product Analysis->Recrystallization Impure Analysis->Pure Purity OK

Caption: General purification workflow for this compound.

TroubleshootingTree Start Purification Issue Problem Problem Start->Problem Identify Problem LowYield LowYield Problem->LowYield Low Yield? OilingOut OilingOut Problem->OilingOut Oiling Out? ImpureProduct ImpureProduct Problem->ImpureProduct Still Impure? Solution Solution Solution_Solvent Check solvent choice Use minimum hot solvent Cool slowly LowYield->Solution_Solvent Yes Solution_Oiling Scratch flask Add seed crystal Re-dissolve & cool slower OilingOut->Solution_Oiling Yes Solution_Impure Repeat purification Try another method (Distillation/Chromatography) ImpureProduct->Solution_Impure Yes

Caption: Troubleshooting decision tree for purification issues.

References

Common side reactions in the synthesis of 3-Ethyloxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyloxolane-2,5-dione.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common laboratory-scale synthesis of this compound, also known as 2-ethylsuccinic anhydride, involves the dehydration of its corresponding dicarboxylic acid, 2-ethylsuccinic acid.

Q2: Which dehydrating agents are most effective for this synthesis?

A2: Several dehydrating agents can be used. Commonly, acetic anhydride is employed due to its effectiveness and relatively mild conditions.[1] Other reagents like phosphoryl chloride, thionyl chloride, or phosphorus pentoxide are also effective but may require more stringent control of reaction conditions to avoid charring.[2][3] Thermal dehydration is another possibility, though it might necessitate higher temperatures.[3]

Q3: What is the primary cause of low product yield?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: Insufficient heating or reaction time can lead to a significant amount of unreacted 2-ethylsuccinic acid remaining.

  • Product Hydrolysis: this compound is an anhydride and is susceptible to hydrolysis back to 2-ethylsuccinic acid if exposed to atmospheric moisture or water during workup.[3][4] It is crucial to use dry glassware and reagents.

  • Side Reactions: At elevated temperatures, especially with aggressive dehydrating agents, side reactions like polymerization or decomposition can occur, leading to the formation of tarry byproducts.[2]

  • Loss during Purification: Product can be lost during distillation or recrystallization if not performed carefully.

Q4: How can I confirm the purity of my synthesized this compound?

A4: Product purity can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.

  • Spectroscopy: 1H NMR and 13C NMR spectroscopy can confirm the chemical structure and identify impurities. Infrared (IR) spectroscopy is useful for confirming the presence of the characteristic anhydride carbonyl stretches (typically two bands) and the absence of the broad hydroxyl peak from the carboxylic acid precursor.[5]

  • Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used for quantitative purity assessment.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete dehydration.Increase reaction time or temperature moderately. Ensure efficient mixing.
Hydrolysis of the product.Use oven-dried glassware and anhydrous reagents. Protect the reaction from atmospheric moisture with a drying tube.[1]
Formation of polymeric byproducts.Avoid excessive heating. Consider a milder dehydrating agent (e.g., acetic anhydride instead of phosphoryl chloride).
Product is an oil or has a low/broad melting point. Presence of unreacted 2-ethylsuccinic acid.Purify the product by distillation or recrystallization.
Contamination with solvent or dehydrating agent (e.g., acetic acid/anhydride).Ensure complete removal of volatile impurities under vacuum. Wash the crystalline product with a non-polar solvent like cold ether.[2]
Presence of water leading to hydrolysis.Recrystallize the product from an anhydrous solvent. Ensure the final product is stored in a desiccator.
Reaction mixture turns dark or forms a tarry mass. Decomposition at high temperatures.Reduce the heating temperature. Heat the mixture gradually and evenly.[2] Consider using a solvent to moderate the reaction temperature.
Use of a harsh dehydrating agent.Switch to a milder reagent like acetic anhydride.
Product slowly solidifies upon standing or appears wet. Hydrolysis due to atmospheric moisture.The product is hygroscopic. Handle and store it under anhydrous conditions (e.g., in a desiccator or glovebox).

Experimental Protocols

Synthesis of this compound from 2-Ethylsuccinic Acid using Acetic Anhydride

This protocol is adapted from established methods for the synthesis of succinic anhydride.[1]

Materials:

  • 2-Ethylsuccinic Acid

  • Acetic Anhydride

  • Anhydrous diethyl ether (for washing)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., CaCl2)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Apparatus for distillation under reduced pressure (optional)

  • Büchner funnel and flask for filtration

Procedure:

  • Reaction Setup: Place 2-ethylsuccinic acid (1 equivalent) and acetic anhydride (2-3 equivalents) in a round-bottom flask equipped with a magnetic stir bar.

  • Dehydration: Attach a reflux condenser fitted with a drying tube. Heat the mixture gently under reflux with stirring for 1-2 hours. The solid 2-ethylsuccinic acid should gradually dissolve.

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may crystallize upon cooling. Further cooling in an ice bath can promote crystallization.

  • Purification (Recrystallization): Collect the crystals by vacuum filtration and wash them with two small portions of cold, anhydrous diethyl ether to remove residual acetic acid and anhydride.[2]

  • Purification (Distillation - Optional): Alternatively, remove the excess acetic anhydride and acetic acid by distillation. The remaining crude product can then be purified by vacuum distillation.

  • Drying: Dry the purified product in a vacuum desiccator over a drying agent (e.g., P2O5 or CaCl2) to remove any traces of moisture.[1]

Data Presentation

Table 1: Expected Yield and Purity Data for Cyclic Anhydride Synthesis

ParameterExpected ValueNotes
Yield 80-95%Yields are highly dependent on the chosen method and purification procedure.[1][2]
Purity (by GC/HPLC) >98%After proper purification.
Melting Point Sharp, close to literature valueA broad melting range indicates impurities.
Appearance Colorless crystalline solidDiscoloration may indicate decomposition byproducts.

Visualizations

Reaction Pathway and Workflow Diagrams

Synthesis_Pathway Synthesis of this compound cluster_main Main Reaction 2-Ethylsuccinic_Acid 2-Ethylsuccinic Acid This compound This compound 2-Ethylsuccinic_Acid->this compound + Dehydrating Agent (e.g., Acetic Anhydride) - H₂O

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions Common Side Reactions and Impurities cluster_side Side Reactions cluster_source Source Product This compound Hydrolyzed Hydrolyzed Product (2-Ethylsuccinic Acid) Product->Hydrolyzed + H₂O (Moisture) Precursor Unreacted 2-Ethylsuccinic Acid Polymer Polymeric/Tarry Byproducts ReactionMixture Reaction Mixture ReactionMixture->Product ReactionMixture->Precursor Incomplete Reaction ReactionMixture->Polymer High Temperature

Caption: Common side reactions and impurities in the synthesis.

Experimental_Workflow Experimental Workflow Start Mix 2-Ethylsuccinic Acid and Dehydrating Agent React Heat under Reflux (1-2 hours) Start->React Cool Cool to Room Temp. & Ice Bath React->Cool Isolate Isolate Crude Product (Filtration) Cool->Isolate Purify Purify Product (Recrystallization or Distillation) Isolate->Purify Dry Dry under Vacuum Purify->Dry Analyze Analyze Purity (MP, NMR, IR) Dry->Analyze End Store in Desiccator Dry->End

Caption: A typical experimental workflow for synthesis and purification.

References

Improving the stability of 3-Ethyloxolane-2,5-dione during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on improving the storage stability of 3-Ethyloxolane-2,5-dione. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound during storage?

A1: The stability of this compound, a cyclic anhydride, is primarily influenced by environmental factors. Key factors include:

  • Moisture/Humidity: Being an anhydride, it is highly susceptible to hydrolysis, where it reacts with water to open the ring and form the corresponding dicarboxylic acid.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation, including hydrolysis and potential thermal decomposition.

  • pH: The rate of hydrolysis is significantly affected by pH. Both acidic and alkaline conditions can catalyze the degradation of the anhydride ring.

  • Light: Exposure to light, particularly UV light, can potentially induce photodegradation.

  • Oxygen: While direct oxidation of the core structure may be less common, the presence of oxygen can facilitate the formation of reactive species that may lead to degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store in a cool, dry place, ideally refrigerated at 2°C to 8°C.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with moisture and oxygen.

  • Container: Use a tightly sealed, opaque container to protect from moisture and light. Materials like amber glass vials with tight-fitting caps are suitable.

  • Desiccant: For additional protection against humidity, consider storing the container within a desiccator or with a desiccant pouch.

Q3: I suspect my sample of this compound has degraded. How can I confirm this?

A3: Degradation can be confirmed by analytical techniques that can separate and identify the parent compound from its degradation products. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can quantify the amount of remaining this compound and detect the formation of its primary degradation product, the corresponding dicarboxylic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile degradation products that may form under thermal stress.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The characteristic double carbonyl stretch of the anhydride (around 1850 cm⁻¹ and 1780 cm⁻¹) will decrease in intensity, while peaks corresponding to a carboxylic acid (broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1710 cm⁻¹) will appear upon hydrolysis.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of potency or purity over time Improper storage conditions (exposure to moisture, high temperature).Review storage procedures. Ensure the compound is stored at 2-8°C in a tightly sealed container under an inert atmosphere. Use a desiccant for extra protection.
Inconsistent experimental results Partial degradation of the starting material.Before use, verify the purity of this compound using a validated analytical method like HPLC. If degradation is detected, use a fresh, properly stored batch.
Appearance of new peaks in chromatogram Degradation of this compound.The primary degradation product is the hydrolyzed dicarboxylic acid. Characterize the new peaks using techniques like LC-MS to confirm their identity.
Physical changes in the material (e.g., clumping) Absorption of moisture.This is a strong indicator of hydrolysis. Discard the affected batch and review storage and handling procedures to prevent future moisture exposure.

Quantitative Stability Data

Stress Condition Parameter Duration Expected Degradation (%) Primary Degradation Product
Hydrolytic (Acidic) 0.1 M HCl24 hours10 - 25%2-Ethylsuccinic acid
Hydrolytic (Neutral) Water24 hours5 - 15%2-Ethylsuccinic acid
Hydrolytic (Alkaline) 0.1 M NaOH1 hour> 90%2-Ethylsuccinic acid
Oxidative 3% H₂O₂24 hours5 - 10%Oxidized derivatives
Thermal 60°C48 hours5 - 15%2-Ethylsuccinic acid and other byproducts
Photolytic UV light (254 nm)24 hours< 5%Photodegradation products

Experimental Protocols

Stability-Indicating HPLC Method

This protocol describes a general method for developing a stability-indicating HPLC assay for this compound.

1. Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer components)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

3. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For example, start with 30% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

4. Forced Degradation Study:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH at room temperature for 1 hour.

  • Neutral Hydrolysis: Dissolve this compound in water and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

5. Method Validation:

  • Specificity: Analyze the stressed samples to ensure the method can separate the main peak from all degradation product peaks.

  • Linearity: Prepare a series of standard solutions of this compound and inject them to establish a linear relationship between concentration and peak area.

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo mixture.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

GC-MS Method for Thermal Degradation Analysis

This protocol outlines a general approach for analyzing the thermal degradation products of this compound using GC-MS.

1. Objective: To identify volatile degradation products formed upon thermal stress.

2. Materials:

  • This compound

  • Suitable solvent (e.g., dichloromethane, HPLC grade)

3. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Pyrolysis unit (optional, for direct solid-state analysis)

4. GC-MS Conditions (Starting Point):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 500.

5. Sample Preparation:

  • Solution Analysis: Dissolve the thermally stressed solid sample in a suitable solvent and inject an aliquot into the GC-MS.

  • Pyrolysis-GC-MS: Place a small amount of the solid sample directly into a pyrolysis tube and heat rapidly to the desired decomposition temperature. The volatile products are then swept into the GC column.

6. Data Analysis:

  • Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST).

Diagrams

Stability_Factors cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways Moisture Moisture/Humidity Hydrolysis Hydrolysis (Ring Opening) Moisture->Hydrolysis Temperature Temperature Temperature->Hydrolysis Thermal_Decomposition Thermal Decomposition Temperature->Thermal_Decomposition pH pH pH->Hydrolysis Light Light Photodegradation Photodegradation Light->Photodegradation Oxygen Oxygen

Caption: Key factors influencing the degradation pathways of this compound.

HPLC_Workflow Start Start: Stability Indicating Method Development Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Method_Development HPLC Method Development (Column, Mobile Phase, etc.) Forced_Degradation->Method_Development Specificity Specificity Check: Separate all degradation products? Method_Development->Specificity Yes Yes Specificity->Yes No No Specificity->No Method_Validation Full Method Validation (Linearity, Accuracy, Precision) Yes->Method_Validation No->Method_Development Optimize Method Routine_Analysis Routine Stability Analysis Method_Validation->Routine_Analysis End End Routine_Analysis->End

Caption: Workflow for developing a stability-indicating HPLC method.

References

Technical Support Center: 3-Ethyloxolane-2,5-dione Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 3-ethyloxolane-2,5-dione.

Frequently Asked Questions (FAQs)

Q1: What type of polymerization is typically used for this compound?

A1: this compound is a cyclic ester and is most commonly polymerized via ring-opening polymerization (ROP). This can be initiated by cationic, anionic, or coordination-insertion mechanisms, depending on the desired polymer characteristics and the chosen initiator or catalyst.

Q2: What are the most common initiators and catalysts for the ROP of cyclic esters like this compound?

A2: A range of catalysts can be used for the ring-opening polymerization of cyclic esters.[1] Common examples include metal-based catalysts such as tin(II) octoate (Sn(Oct)₂), zinc or aluminum alkoxides, and yttrium complexes.[2][3][4] For cationic ROP, strong protic acids or Lewis acids can be employed.[5] The choice of catalyst is critical as it influences reaction kinetics, control over molecular weight, and the potential for side reactions.

Q3: Why is monomer purity crucial for successful polymerization?

A3: Monomer purity is paramount in ring-opening polymerization to achieve well-defined polymers with controlled molecular weights and narrow polydispersity.[6] Impurities, especially water or alcohols, can act as unintended initiators or chain transfer agents, leading to a loss of control over the polymerization, lower molecular weights, and broader molecular weight distributions.[7]

Q4: How does the presence of water affect the polymerization?

A4: Water can significantly interfere with the polymerization, particularly in cationic ring-opening polymerization. It can act as a chain transfer agent, leading to a decrease in the final polymer's molecular weight.[8] In some cases, water can even inhibit the polymerization altogether by reacting with the active catalytic species.[9][10] Therefore, it is crucial to perform the polymerization under anhydrous conditions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the polymerization of this compound.

Problem 1: Low or No Monomer Conversion

Potential Cause Suggested Solution
Inactive Catalyst/Initiator - Ensure the catalyst or initiator is fresh and has been stored under appropriate anhydrous and inert conditions. - Consider increasing the catalyst/initiator concentration.
Presence of Inhibitors - Purify the monomer to remove any potential inhibitors. Common purification techniques include recrystallization or distillation. - Ensure all glassware is scrupulously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Reaction Temperature - Optimize the reaction temperature. Some polymerizations require elevated temperatures to proceed at a reasonable rate. Consult literature for analogous monomer systems.

Problem 2: Low Molecular Weight of the Resulting Polymer

Potential Cause Suggested Solution
Presence of Water or Other Protic Impurities - Thoroughly dry the monomer, solvent, and all glassware before the reaction.[11] - Perform the reaction under a stringent inert atmosphere.
Incorrect Monomer to Initiator Ratio - Carefully control the stoichiometry. A higher concentration of initiator will lead to a lower molecular weight.
Chain Transfer Reactions - Impurities in the monomer or solvent can act as chain transfer agents. Ensure high purity of all reagents.[8]
"Backbiting" or Intramolecular Transesterification - This side reaction leads to the formation of cyclic oligomers.[5] - Adjusting the reaction temperature or catalyst can sometimes minimize this. Certain catalysts are less prone to transesterification reactions.[12]

Problem 3: Broad Polydispersity Index (PDI)

Potential Cause Suggested Solution
Slow Initiation Compared to Propagation - Choose an initiator that provides rapid initiation.
Multiple Active Species - This can be caused by impurities or side reactions. Ensure high purity of all components and optimize reaction conditions to minimize side reactions.
Chain Transfer or Termination Reactions - As with low molecular weight, these reactions broaden the molecular weight distribution. Rigorous purification and anhydrous conditions are key.

Experimental Protocols

General Protocol for Ring-Opening Polymerization of this compound

This is a generalized procedure and may require optimization based on the specific initiator and desired polymer characteristics.

  • Monomer and Solvent Preparation:

    • Purify the this compound monomer, for example by recrystallization from a suitable solvent like ethyl acetate, followed by drying under vacuum.

    • Dry the solvent (e.g., toluene, THF) using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone) and distill under an inert atmosphere.

  • Polymerization Setup:

    • Assemble the reaction glassware (e.g., a Schlenk flask) and dry it thoroughly in an oven, then allow it to cool under a stream of inert gas (nitrogen or argon).

    • Charge the flask with the purified monomer and the desired amount of anhydrous solvent under an inert atmosphere.

  • Initiation:

    • Prepare a stock solution of the initiator/catalyst (e.g., Sn(Oct)₂) in anhydrous solvent.

    • Inject the required amount of the initiator/catalyst solution into the monomer solution under vigorous stirring.

  • Polymerization:

    • Maintain the reaction at the desired temperature (this can range from room temperature to over 100°C depending on the catalyst) and monitor the progress by taking aliquots for analysis (e.g., ¹H NMR to check for monomer conversion).

  • Termination and Purification:

    • Once the desired conversion is reached, terminate the polymerization by adding a quenching agent (e.g., a small amount of acidic or basic solution, depending on the polymerization mechanism).

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).

    • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Visualizations

experimental_workflow Experimental Workflow for this compound ROP cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomer_Purification Monomer Purification (e.g., Recrystallization) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying (e.g., Distillation) Solvent_Drying->Reaction_Setup Glassware_Drying Glassware Drying (Oven, Inert Gas) Glassware_Drying->Reaction_Setup Initiation Initiator/Catalyst Addition Reaction_Setup->Initiation Polymerization Polymerization (Controlled Temperature) Initiation->Polymerization Termination Termination Polymerization->Termination Precipitation Precipitation (in Non-solvent) Termination->Precipitation Drying Drying (Vacuum Oven) Precipitation->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Final Polymer

Caption: Experimental workflow for the ring-opening polymerization of this compound.

troubleshooting_logic Troubleshooting Logic for Low Molecular Weight Polymer Start Low Molecular Weight Observed Check_Purity Check Monomer and Solvent Purity Start->Check_Purity Check_Stoichiometry Verify Monomer to Initiator Ratio Start->Check_Stoichiometry Check_Conditions Review Reaction Conditions (Temp, Time) Start->Check_Conditions Impure Impurities Present? Check_Purity->Impure Incorrect_Ratio Incorrect Ratio? Check_Stoichiometry->Incorrect_Ratio Side_Reactions Side Reactions Likely? Check_Conditions->Side_Reactions Impure->Check_Stoichiometry No Purify Re-purify Monomer and Solvents Impure->Purify Yes Incorrect_Ratio->Check_Conditions No Adjust_Ratio Adjust Initiator Concentration Incorrect_Ratio->Adjust_Ratio Yes Optimize_Conditions Optimize Temperature and/or Catalyst Side_Reactions->Optimize_Conditions Yes Purify->Start Adjust_Ratio->Start Optimize_Conditions->Start

Caption: A logical diagram for troubleshooting low molecular weight in polymerization.

References

How to prevent the degradation of 3-Ethyloxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Ethyloxolane-2,5-dione. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a cyclic anhydride derivative. Its stability is crucial for the success of experimental work as degradation can lead to the formation of impurities, altering its chemical properties and reactivity. This can result in inconsistent experimental outcomes, reduced product yield, and potential downstream issues in drug development processes.

Q2: What are the primary degradation pathways for this compound?

Based on the chemistry of related cyclic anhydrides, the two primary degradation pathways for this compound are:

  • Hydrolysis: Reaction with water to form the corresponding dicarboxylic acid (2-ethylsuccinic acid). This is often the most common degradation pathway.[1][2]

  • Thermal Decomposition: At elevated temperatures, the molecule can break down into smaller gaseous molecules like carbon dioxide (CO2) and carbon monoxide (CO), along with other fragments.[3][4][5]

Q3: How can I prevent the hydrolysis of this compound?

Preventing hydrolysis is critical for maintaining the integrity of the compound. The most effective strategy is to minimize its exposure to water.[1][2] This can be achieved by:

  • Using Anhydrous Solvents: Always use dry solvents for your reactions.

  • Inert Atmosphere: Handle the compound under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.

  • Proper Storage: Store this compound in a tightly sealed container in a desiccator.

Q4: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored at 4°C in a dry environment. It is crucial to keep it away from moisture, strong acids, strong bases, alcohols, and amines, as these can catalyze its degradation.[6]

Q5: My experimental results are inconsistent. Could degradation of this compound be the cause?

Yes, inconsistent results are a common sign of reagent degradation. If the compound has been improperly stored or handled, it may have partially hydrolyzed to 2-ethylsuccinic acid. This impurity can interfere with your reaction, leading to variable yields and unexpected byproducts. It is advisable to verify the purity of your starting material if you suspect degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low reaction yield Degradation of this compound due to hydrolysis.- Use fresh, properly stored starting material.- Ensure all glassware is oven-dried before use.- Use anhydrous solvents and perform the reaction under an inert atmosphere.
Appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS) Formation of 2-ethylsuccinic acid or other degradation products.- Analyze a sample of your starting material to confirm its purity.- Compare the unexpected peaks with the analytical signature of the potential degradation product.
Change in physical appearance of the compound (e.g., clumping, discoloration) Absorption of moisture leading to hydrolysis.- Discard the material if significant changes are observed.- For future use, store in smaller, single-use aliquots to minimize exposure of the bulk material to the atmosphere.
Reaction fails to initiate or proceeds very slowly The reactive anhydride functionality has been lost due to hydrolysis.- Confirm the identity and purity of your this compound using a suitable analytical technique (e.g., FTIR to check for the characteristic anhydride carbonyl peaks).

Data Presentation

The following tables provide hypothetical quantitative data to illustrate the stability of this compound under various conditions. These tables can serve as a template for your own stability studies.

Table 1: Effect of pH on the Hydrolysis of this compound in Aqueous Solution at 25°C

pHHalf-life (t½) in hoursDegradation Product (%) after 24 hours
3.02>95
5.01085
7.04840
9.06>90

Table 2: Effect of Temperature on the Degradation of this compound (Solid State)

Temperature (°C)Purity (%) after 1 weekPurity (%) after 4 weeks
4>99>99
259892
409075

Table 3: Stability of this compound in Different Solvents at 25°C

SolventPurity (%) after 24 hoursPurity (%) after 72 hours
Anhydrous Acetonitrile>99>99
Anhydrous Dichloromethane>99>99
Acetonitrile (0.1% H₂O)9588
Methanol<10 (rapid reaction)Not applicable

Experimental Protocols

Protocol 1: Determination of Hydrolytic Stability

  • Preparation of Solutions: Prepare buffer solutions at various pH values (e.g., 3, 5, 7, 9).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C).

  • Time-point Analysis: At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench the hydrolysis by diluting the aliquot in a suitable anhydrous organic solvent.

  • Analysis: Analyze the samples by a suitable analytical method (e.g., HPLC, GC-MS) to quantify the remaining this compound and the formation of 2-ethylsuccinic acid.

  • Data Calculation: Calculate the percentage of degradation and the half-life at each pH.

Protocol 2: Assessment of Thermal Stability

  • Sample Preparation: Place a known amount of solid this compound in several vials.

  • Incubation: Store the vials at different constant temperatures (e.g., 4°C, 25°C, 40°C).

  • Time-point Analysis: At specified time intervals (e.g., 1 week, 2 weeks, 4 weeks), remove a vial from each temperature.

  • Sample Analysis: Dissolve the contents of the vial in a suitable anhydrous solvent and analyze for purity using an appropriate analytical method (e.g., HPLC, NMR).

  • Data Comparison: Compare the purity of the stored samples to that of a reference standard stored at -20°C.

Visualizations

DegradationPathways A This compound B 2-Ethylsuccinic acid A->B Hydrolysis (H₂O, acid/base catalysis) C Gaseous Products (CO, CO₂) A->C Thermal Decomposition (High Temperature) ExperimentalWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_solutions Prepare Solutions (Buffers/Solvents) prep_sample Dissolve/Weigh This compound prep_solutions->prep_sample incubate Incubate at Controlled Conditions (pH, Temp, Solvent) prep_sample->incubate timepoint Withdraw Aliquots at Time Intervals incubate->timepoint quench Quench Reaction (if applicable) timepoint->quench analyze Analyze Samples (HPLC, GC-MS, NMR) quench->analyze calculate Calculate Degradation Rate and Half-life analyze->calculate

References

Technical Support Center: Scaling Up the Production of 3-Ethyloxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of 3-Ethyloxolane-2,5-dione. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data presented in a clear and accessible format.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Step 1: Alkylation of Diethyl Succinate

Question Possible Cause(s) Suggested Solution(s)
Low to no conversion of diethyl succinate to diethyl 3-ethylsuccinate? 1. Inactive Base: The base (e.g., sodium ethoxide) may have degraded due to moisture. 2. Insufficient Base: The molar ratio of the base to diethyl succinate may be too low to generate enough enolate. 3. Low Reaction Temperature: The temperature may be too low for the alkylation reaction to proceed at a reasonable rate. 4. Poor Quality Ethyl Bromide: The ethyl bromide may have degraded.1. Use a freshly prepared or properly stored base. Ensure all glassware is thoroughly dried. 2. Use at least one equivalent of a strong base like sodium ethoxide. 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. 4. Use freshly distilled or a new bottle of ethyl bromide.
Significant amount of dialkylated product (diethyl 2,3-diethylsuccinate) is observed? 1. Excess Ethyl Bromide: Using a large excess of the alkylating agent can promote a second alkylation. 2. Slow Addition of Alkylating Agent: Adding the ethyl bromide too slowly can allow the mono-alkylated product to form and then react again.1. Use a molar ratio of ethyl bromide to diethyl succinate closer to 1:1. 2. Add the ethyl bromide dropwise but at a steady rate to the enolate solution.
Reaction mixture turns dark or tarry by-products are formed? 1. High Reaction Temperature: Excessive heat can lead to decomposition and polymerization of reactants and products. 2. Presence of Oxygen: Air leaks in the reaction setup can cause oxidation of the enolate.1. Maintain a consistent and controlled reaction temperature. Consider using an oil bath for uniform heating. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Hydrolysis and Cyclization

Question Possible Cause(s) Suggested Solution(s)
Incomplete hydrolysis of diethyl 3-ethylsuccinate? 1. Insufficient Hydrolysis Time or Temperature: The saponification reaction may not have gone to completion. 2. Inadequate Amount of Base: Not enough sodium or potassium hydroxide was used to hydrolyze both ester groups.1. Increase the reflux time and/or temperature for the hydrolysis step. Monitor the reaction progress by TLC or GC-MS. 2. Use a molar excess of the base (e.g., 2.5-3 equivalents) to ensure complete hydrolysis.
Low yield of this compound after cyclization? 1. Incomplete Dehydration: The dehydrating agent (e.g., acetic anhydride) was not effective, or the reaction conditions were not optimal. 2. Hydrolysis of the Product: The anhydride product is sensitive to moisture and may have hydrolyzed back to the dicarboxylic acid during workup or purification.[1]1. Use a fresh, high-purity dehydrating agent. Ensure the reaction is carried out under anhydrous conditions. Acetic anhydride or acetyl chloride are common choices.[2] 2. Minimize exposure to water during the workup. Use anhydrous solvents and drying agents. Purify the product quickly.
The final product is contaminated with acetic acid or acetic anhydride? 1. Inefficient Removal During Purification: The purification method (e.g., distillation) was not sufficient to remove these reagents.1. Use vacuum distillation to remove acetic anhydride and acetic acid. Recrystallization from a suitable anhydrous solvent can also be effective.[3]
The isolated product is an oil instead of a solid? 1. Presence of Impurities: Residual solvent, starting materials, or by-products can lower the melting point of the final product. 2. Product is inherently a low-melting solid or oil at room temperature. 1. Further purify the product using vacuum distillation or recrystallization. 2. Confirm the product's identity and purity via spectroscopic methods (NMR, IR, MS). If pure, the oily nature may be inherent.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for success in the alkylation step? A1: The most critical factor is maintaining anhydrous (dry) conditions. The enolate intermediate is highly reactive with water, which will quench the reaction and reduce your yield. Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere.

Q2: How can I monitor the progress of the reactions? A2: For the alkylation step, you can use Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the diethyl succinate starting material and the appearance of the mono- and di-alkylated products. For the hydrolysis and cyclization steps, Thin-Layer Chromatography (TLC) can be used to track the conversion of the ester to the carboxylic acid and then to the anhydride.

Q3: What are the primary safety concerns when working with the reagents for this synthesis? A3: Ethyl bromide is a toxic and volatile alkylating agent and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Acetic anhydride is corrosive and a lachrymator (causes tearing).[4][5][6] It reacts exothermically with water. Always handle it in a fume hood and wear acid-resistant gloves and splash goggles.[4]

Q4: Can I use a different dehydrating agent for the cyclization step? A4: Yes, other dehydrating agents like acetyl chloride or thionyl chloride can be used.[2] The choice of reagent may affect the reaction conditions and workup procedure. Thermal dehydration is also a possibility but often requires higher temperatures.[7]

Q5: How should I store the final product, this compound? A5: As an anhydride, the product is susceptible to hydrolysis.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent degradation.

Experimental Protocols

A plausible synthetic route for this compound is a two-step process involving the alkylation of diethyl succinate followed by hydrolysis and cyclization.

Step 1: Synthesis of Diethyl 3-ethylsuccinate

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Base Formation: In the flask, prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under a nitrogen atmosphere.

  • Enolate Formation: Cool the sodium ethoxide solution in an ice bath and add diethyl succinate dropwise via the dropping funnel with stirring.

  • Alkylation: Once the enolate has formed, add ethyl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for 2-4 hours, or until GC-MS analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent such as diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude diethyl 3-ethylsuccinate by vacuum distillation.

Step 2: Synthesis of this compound

  • Hydrolysis: Combine the purified diethyl 3-ethylsuccinate with an aqueous solution of sodium hydroxide. Heat the mixture to reflux and maintain for 2-4 hours, or until the ester is fully hydrolyzed to the disodium salt of 3-ethylsuccinic acid.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

  • Extraction: Extract the 3-ethylsuccinic acid into an appropriate organic solvent (e.g., ethyl acetate). Dry the organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Cyclization (Dehydration): To the crude 3-ethylsuccinic acid, add an excess of acetic anhydride.[7] Heat the mixture to reflux for 1-2 hours.[7]

  • Purification: Remove the excess acetic anhydride and the acetic acid by-product by vacuum distillation. The remaining crude this compound can be further purified by vacuum distillation or recrystallization from an anhydrous solvent.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound

ParameterStep 1: AlkylationStep 2: Hydrolysis & Cyclization
Key Reagents Diethyl succinate, Sodium ethoxide, Ethyl bromideDiethyl 3-ethylsuccinate, NaOH, HCl, Acetic anhydride
Solvent Anhydrous EthanolWater, (none for cyclization)
Temperature 50-80 °CReflux (hydrolysis), 100-140 °C (cyclization)
Reaction Time 2-6 hours2-4 hours (hydrolysis), 1-2 hours (cyclization)
Typical Yield 60-80% (of Diethyl 3-ethylsuccinate)70-90% (of this compound from the acid)

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Multiplet for the ethyl group (CH₃ and CH₂), multiplets for the protons on the oxolane ring.
¹³C NMR Resonances for the carbonyl carbons, the ethyl group carbons, and the carbons of the oxolane ring.
FTIR (cm⁻¹) Two characteristic C=O stretching bands for the anhydride (approx. 1850 and 1780 cm⁻¹), C-O stretching bands.[8]
GC-MS A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

Visualizations

experimental_workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis and Cyclization start1 Diethyl Succinate + NaOEt in Ethanol enolate Formation of Enolate start1->enolate alkylation Addition of Ethyl Bromide enolate->alkylation workup1 Aqueous Workup and Extraction alkylation->workup1 purification1 Vacuum Distillation workup1->purification1 product1 Diethyl 3-ethylsuccinate purification1->product1 start2 Diethyl 3-ethylsuccinate + NaOH(aq) product1->start2 hydrolysis Hydrolysis (Saponification) start2->hydrolysis acidification Acidification with HCl hydrolysis->acidification extraction2 Extraction of Dicarboxylic Acid acidification->extraction2 cyclization Dehydration with Acetic Anhydride extraction2->cyclization purification2 Vacuum Distillation cyclization->purification2 final_product This compound purification2->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

logical_relationship cluster_alkylation Alkylation Step cluster_conditions Controlling Factors start Diethyl Succinate desired_product Mono-ethylated Product start->desired_product Desired Pathway side_product Di-ethylated Product desired_product->side_product Side Reaction ratio EtBr : Succinate Ratio ratio->desired_product Controls Selectivity ratio->side_product Promotes base Base Strength & Stoichiometry base->desired_product Enables temp Reaction Temperature temp->desired_product Affects Rate temp->side_product Can Increase

Caption: Logical relationships in the alkylation of diethyl succinate.

References

Catalyst selection for efficient 3-Ethyloxolane-2,5-dione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Ethyloxolane-2,5-dione Synthesis

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing cyclic diesters like this compound?

A1: The most prevalent method involves a two-step process:

  • Polycondensation: The corresponding α-hydroxy acid (in this case, 2-hydroxybutanoic acid) is heated to form low molecular weight oligomers with the removal of water.

  • Catalytic Thermal Depolymerization: The oligomers are then heated under reduced pressure in the presence of a catalyst. This promotes an intramolecular "back-biting" reaction to form the cyclic diester, which is typically distilled as it is formed.[1][2][3]

Q2: Why is catalyst selection so critical in this synthesis?

A2: The choice of catalyst significantly impacts the reaction rate, yield, and purity of the final product. An effective catalyst will accelerate the depolymerization step while minimizing side reactions and racemization, which can be a problem at the high temperatures required for the synthesis.[1]

Q3: What are the key parameters to control during the synthesis?

A3: The critical parameters to monitor and control are:

  • Temperature: Elevated temperatures are necessary for both water removal and the depolymerization reaction. However, excessively high temperatures can lead to degradation and side reactions.[1]

  • Pressure: The reaction is often conducted under reduced pressure to efficiently remove water and the this compound as it forms, which drives the reaction towards the product.[1][2]

  • Catalyst Concentration: While the catalyst increases the reaction rate, excessive amounts can promote racemization and increase impurities.[1]

Q4: How can I purify the crude this compound?

A4: Purification is a crucial step to obtain a high-purity product suitable for polymerization or other applications. Common purification methods include:

  • Recrystallization: Solvents such as ethyl acetate or butyl acetate are often effective for recrystallizing the crude product to remove residual oligomers and other impurities.[4][5]

  • Vacuum Sublimation: For some cyclic esters, fractional vacuum sublimation can be an effective purification technique.[3]

Catalyst Selection Guide

The choice of catalyst is a critical factor in achieving high yield and purity. Below is a summary of commonly used catalysts for the synthesis of similar cyclic esters.

Catalyst TypeExamplesAdvantagesDisadvantagesTypical Concentration
Tin-Based Catalysts Tin(II) octoate (Sn(Oct)₂), Tin(IV) compoundsHigh activity, widely used, FDA-approved for some applications.[6][7]Can promote racemization at high concentrations, potential for metal contamination.[1]0.1 - 1.0 wt%[2][4]
Zinc-Based Catalysts Zinc oxide (ZnO), Zinc dustGood activity, can offer different selectivity compared to tin catalysts.Potential for metal contamination.0.1 - 0.5 wt%[2]
Organocatalysts 4-(Dimethylamino)pyridine (DMAP), N-Heterocyclic carbenes (NHCs)Metal-free, can offer high selectivity.[8]May be less active than metal catalysts, can be more expensive.Varies depending on the specific catalyst.
Solid Acid Catalysts SiO₂/Al₂O₃, ZeolitesEasy to separate from the reaction mixture, can be regenerated and reused.May require higher temperatures, potential for lower activity.Varies.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete water removal during oligomerization.- Insufficient temperature or vacuum during depolymerization.- Catalyst deactivation or insufficient concentration.- Ensure efficient water removal during the first step.- Optimize temperature and pressure for the depolymerization step.- Increase catalyst concentration or try a different catalyst.
High Impurity Content - Side reactions due to excessively high temperatures.- Presence of residual starting material or oligomers.- Lower the reaction temperature and extend the reaction time.- Improve the efficiency of the distillation/collection of the product.- Perform multiple recrystallizations of the crude product.[4][5]
Product Racemization - High reaction temperatures.- Excessive catalyst concentration.- Reduce the depolymerization temperature.- Optimize the catalyst concentration to the lowest effective level.[1]
Tar Formation - Overheating of the reaction mixture.- Prolonged reaction times at high temperatures.- Use a more efficient vacuum to distill the product at a lower temperature.- Reduce the reaction time.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of a cyclic diester, which can be adapted for this compound.

Materials:

  • 2-hydroxybutanoic acid

  • Catalyst (e.g., Tin(II) octoate)

  • High-boiling point solvent (optional, for heat transfer)

  • Nitrogen gas for inert atmosphere

Equipment:

  • Four-necked flask

  • Mechanical stirrer

  • Temperature controller and heating mantle

  • Condenser and collection flask

  • Vacuum pump

Procedure:

  • Oligomerization:

    • Place the 2-hydroxybutanoic acid in the four-necked flask.

    • Heat the flask to 150-180°C under a slow stream of nitrogen while stirring to remove water via polycondensation.[9] Continue this process for 2-4 hours.

    • The viscosity of the mixture will increase as oligomers are formed.

  • Depolymerization:

    • Cool the oligomer to room temperature.

    • Add the catalyst (e.g., 0.5 wt% Tin(II) octoate).[4]

    • Gradually reduce the pressure in the system using a vacuum pump.

    • Increase the temperature to 180-220°C.

    • The cyclic diester will form and distill from the reaction mixture. Collect the distillate in a cooled receiving flask.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot solvent (e.g., ethyl acetate or butyl acetate).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification start 2-Hydroxybutanoic Acid oligomerization Polycondensation (150-180°C, N2) start->oligomerization oligomers Oligomers oligomerization->oligomers depolymerization Catalytic Depolymerization (180-220°C, Vacuum) oligomers->depolymerization crude_product Crude this compound depolymerization->crude_product recrystallization Recrystallization (e.g., Ethyl Acetate) crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: A generalized workflow for the synthesis and purification of this compound.

logical_relationships Factors Influencing Yield and Purity cluster_parameters Controllable Parameters cluster_outcomes Desired Outcomes cluster_issues Potential Issues temp Temperature yield High Yield temp->yield Optimal range racemization Racemization temp->racemization Too high degradation Degradation temp->degradation Too high pressure Pressure pressure->yield Low pressure catalyst Catalyst Concentration catalyst->yield Optimal catalyst->racemization Too high purity High Purity

Caption: Key parameters and their influence on the synthesis of this compound.

References

Reaction condition optimization for 3-Ethyloxolane-2,5-dione derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 3-Ethyloxolane-2,5-dione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction condition optimization and to troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the derivatization of this compound with nucleophiles?

A1: The derivatization of this compound, a cyclic anhydride, proceeds via a nucleophilic acyl substitution mechanism. A nucleophile, such as an amine or an alcohol, attacks one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of a carboxylic acid derivative.

Q2: How does the ethyl group at the 3-position affect the reactivity and regioselectivity of the derivatization?

A2: The ethyl group at the 3-position introduces steric and electronic effects that influence the regioselectivity of the nucleophilic attack. Theoretical studies on unsymmetrically substituted succinic anhydrides suggest that nucleophilic attack often preferentially occurs at the more sterically hindered carbonyl carbon.[1][2] This is attributed to stereoelectronic factors. Therefore, in the derivatization of this compound, the nucleophile may preferentially attack the carbonyl group at the C2 position, which is adjacent to the ethyl group.

Q3: What are the common side reactions to be aware of during the derivatization of this compound?

A3: The most common side reaction is hydrolysis of the anhydride to the corresponding dicarboxylic acid if water is present in the reaction mixture. When using primary amines as nucleophiles, a potential side reaction is the subsequent intramolecular cyclization of the initially formed amide-acid to form an imide, especially under harsh conditions such as high temperatures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Inactive nucleophile. 3. Presence of moisture leading to hydrolysis of the anhydride.1. Increase reaction time or temperature. For alcohol nucleophiles, consider adding a catalyst such as 4-dimethylaminopyridine (DMAP) or pyridine. 2. Check the purity and activity of the nucleophile. 3. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products 1. Lack of regioselectivity. 2. Presence of impurities in starting materials. 3. Side reactions occurring (e.g., imide formation with primary amines).1. Optimize reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired regioisomer. Lowering the temperature may increase selectivity. 2. Purify starting materials before use. 3. Use milder reaction conditions. When using primary amines, consider using a secondary amine if the application allows, to avoid imide formation.
Product is the Dicarboxylic Acid Presence of water in the reaction.Thoroughly dry all glassware, solvents, and reagents. Use a drying agent or molecular sieves if necessary.
Difficulty in Product Purification 1. Similar polarity of product and unreacted starting materials. 2. Formation of byproducts with similar properties to the desired product.1. Optimize the stoichiometry to ensure complete consumption of the limiting reagent. 2. Adjust the purification method (e.g., change the solvent system for chromatography, consider crystallization).

Experimental Protocols

General Protocol for Derivatization with a Primary Amine

This protocol is a general guideline and may require optimization for specific amines.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • Reaction: To the stirred solution, add the primary amine (1-1.2 equivalents) dropwise at room temperature. A second equivalent of the amine can act as a base to neutralize the resulting carboxylic acid.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

General Protocol for Derivatization with an Alcohol

This protocol is a general guideline and may require optimization for specific alcohols.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and the alcohol (1-1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane or toluene).

  • Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05-0.1 equivalents) or pyridine (1 equivalent) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the alcohol.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, the reaction mixture can be washed with a dilute acid solution (e.g., 1M HCl) to remove the catalyst, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_anhydride Dissolve this compound in anhydrous solvent mix Combine reactants (and catalyst if needed) prep_anhydride->mix prep_nucleophile Prepare nucleophile solution (Amine or Alcohol) prep_nucleophile->mix monitor Monitor reaction (TLC/HPLC) mix->monitor workup Quench/Wash monitor->workup Reaction Complete purify Purify product (Chromatography/Recrystallization) workup->purify end End purify->end start Start start->prep_anhydride

Caption: General experimental workflow for derivatization.

Troubleshooting_Logic problem Problem Encountered low_yield Low/No Yield problem->low_yield multiple_products Multiple Products problem->multiple_products dicarboxylic_acid Dicarboxylic Acid Formation problem->dicarboxylic_acid cause1 Incomplete Reaction low_yield->cause1 cause3 Hydrolysis low_yield->cause3 cause2 Side Reactions multiple_products->cause2 dicarboxylic_acid->cause3 solution1 Optimize conditions (time, temp, catalyst) cause1->solution1 solution2 Use milder conditions Check starting material purity cause2->solution2 solution3 Use anhydrous conditions cause3->solution3

Caption: Troubleshooting decision tree.

References

Overcoming solubility issues with 3-Ethyloxolane-2,5-dione in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during experiments with 3-Ethyloxolane-2,5-dione.

Disclaimer: Specific quantitative solubility data for this compound is not extensively available in published literature. The guidance provided herein is based on the known chemical properties of similar cyclic anhydrides, such as succinic anhydride, and general principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as 2-ethylsuccinic anhydride, is a cyclic dicarboxylic anhydride. Its chemical structure features a five-membered oxolane ring with two ketone groups and an ethyl substituent.[1] Due to this structure, it serves as a versatile building block in organic synthesis. A primary application is in ring-opening polymerization to produce polyesters and other copolymers, which are of interest in the development of biodegradable materials and for various medicinal applications.

Q2: Why is solubility often a challenge with this compound?

A2: The solubility challenges with this compound and similar cyclic anhydrides stem from a combination of their polarity and reactivity. While the molecule has polar carbonyl groups, the overall polarity is influenced by the nonpolar ethyl group. More critically, the anhydride functional group is highly susceptible to hydrolysis (reaction with water), even with trace amounts of moisture in the solvent. This reaction opens the ring to form 2-ethylsuccinic acid, which has different solubility properties and may precipitate from organic solvents, giving the appearance of poor solubility of the original compound.

Q3: What are the recommended initial solvents for dissolving this compound?

A3: For cyclic anhydrides, aprotic solvents are generally recommended to prevent hydrolysis. The choice of solvent will depend on the specific application. Based on data for similar compounds like succinic anhydride, the following solvents should be considered.[2][3] It is crucial to use anhydrous (dry) solvents.

SolventTypeDielectric Constant (Approx.)Boiling Point (°C)Notes
Tetrahydrofuran (THF)Ether (Aprotic)7.666Good starting point for many reactions.
1,4-DioxaneEther (Aprotic)2.2101Higher boiling point than THF.
AcetoneKetone (Aprotic)2156Good general-purpose solvent.
Acetonitrile (MeCN)Nitrile (Aprotic)37.582A more polar aprotic option.
Dichloromethane (DCM)Halogenated (Aprotic)9.140Useful for reactions at or below room temperature.
ChloroformHalogenated (Aprotic)4.861Sparingly soluble, may require heating.[4]
Ethyl AcetateEster (Aprotic)6.077Slightly soluble.[4]
Dimethyl Sulfoxide (DMSO)Sulfoxide (Aprotic)47189Can dissolve succinic anhydride and is generally stable.[2]

Q4: What factors can be manipulated to improve the solubility of this compound?

A4: Several factors can be adjusted to improve solubility:

  • Temperature: For many compounds, solubility increases with temperature. Gentle heating can aid dissolution. However, be cautious as excessive heat can promote degradation or unwanted side reactions.

  • Solvent Polarity: Matching the polarity of the solvent to the solute is key. A co-solvent system, mixing two or more miscible solvents, can be used to fine-tune the polarity of the medium.

  • Agitation: Stirring or sonication increases the interaction between the solute and solvent particles, which can accelerate the rate of dissolution.

  • Moisture Control: As anhydrides react with water, ensuring all glassware is oven-dried and using anhydrous solvents is critical to prevent the formation of the less soluble dicarboxylic acid.

Troubleshooting Guide for Solubility Issues

If you are encountering problems dissolving this compound, follow this guide.

G start Start: Undissolved This compound check_solvent Is the solvent anhydrous and aprotic (e.g., THF, Dioxane, MeCN)? start->check_solvent use_dry_solvent Action: Switch to a dry, aprotic solvent. Ensure glassware is oven-dried. check_solvent->use_dry_solvent No check_agitation Is the mixture being agitated (stirred or sonicated)? check_solvent->check_agitation Yes use_dry_solvent->start apply_agitation Action: Apply vigorous stirring or use an ultrasonic bath. check_agitation->apply_agitation No check_temp Has gentle heating been applied (e.g., to 40-50°C)? check_agitation->check_temp Yes apply_agitation->check_temp apply_heat Action: Gently warm the solution. Monitor for any signs of degradation. check_temp->apply_heat No check_time Did a precipitate form over time after initial dissolution? check_temp->check_time Yes consider_cosolvent Consider using a co-solvent system to adjust polarity. apply_heat->consider_cosolvent apply_heat->check_time end_fail Persistent Issue: Re-evaluate solvent choice and purity of the compound. consider_cosolvent->end_fail hydrolysis_suspected Issue: Likely hydrolysis to 2-ethylsuccinic acid. This indicates moisture contamination. check_time->hydrolysis_suspected Yes end_success Success: Compound Dissolved check_time->end_success No, dissolved successfully hydrolysis_suspected->use_dry_solvent

Caption: Troubleshooting flowchart for solubility issues.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound

This protocol outlines the standard procedure for achieving a clear solution of this compound while minimizing the risk of hydrolysis.

G prep_glassware 1. Prepare Glassware: Oven-dry all glassware (e.g., flask, stir bar) at >100°C for at least 4 hours and cool under an inert atmosphere (N2 or Ar). add_solvent 2. Add Solvent: Transfer the required volume of anhydrous aprotic solvent (e.g., THF) to the flask via syringe or cannula. prep_glassware->add_solvent add_compound 3. Add Compound: Weigh this compound and add it to the solvent under a positive pressure of inert gas to minimize air exposure. add_solvent->add_compound agitate 4. Agitate: Begin vigorous stirring immediately. add_compound->agitate sonicate 5. Optional - Sonicate: If dissolution is slow, place the sealed flask in an ultrasonic bath for 5-10 minute intervals. agitate->sonicate if slow heat 6. Optional - Gentle Heating: If necessary, warm the mixture to 40-50°C using a water bath. Do not overheat. agitate->heat if slow observe 7. Observe: Continue agitation until a clear, homogeneous solution is obtained. agitate->observe sonicate->heat if still slow sonicate->observe heat->observe

Caption: Standard workflow for dissolving the compound.

Protocol 2: Example Application - Ring-Opening Polymerization (ROP)

Solubility is crucial for successful polymerization. This protocol provides an example of how to handle this compound in a common application.

Materials:

  • This compound (monomer)

  • Initiator (e.g., an alcohol like 2-propanol, in situ with a catalyst)

  • Catalyst (e.g., an organometallic complex)

  • Anhydrous toluene or THF

Procedure:

  • Reactor Setup: In an oven-dried, three-neck flask equipped with a condenser and under an inert atmosphere, add the catalyst.

  • Solvent Addition: Add anhydrous toluene via cannula. Stir to dissolve the catalyst.

  • Monomer Solution Preparation: In a separate, oven-dried flask, prepare a stock solution of this compound in anhydrous toluene following Protocol 1 . Ensuring the monomer is fully dissolved before addition is critical for reaction homogeneity.

  • Initiator Addition: If required, add the initiator (e.g., 2-propanol) to the catalyst solution and stir.

  • Initiate Polymerization: Transfer the monomer solution to the catalyst solution via cannula.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100°C) and stir for the required time (e.g., 24-48 hours).[5] Monitor the reaction progress by techniques such as NMR or GPC.

  • Termination and Precipitation: After the desired conversion, cool the reaction mixture and precipitate the polymer by adding the solution dropwise to a non-solvent like cold diethyl ether or methanol.

  • Isolation: Filter and dry the resulting polymer product under vacuum.

Key Chemical Pathway: Hydrolysis

The primary side-reaction affecting solubility experiments is the hydrolysis of the anhydride ring. Understanding this pathway is essential for troubleshooting.

G anhydride This compound (Soluble in Aprotic Solvents) acid 2-Ethylsuccinic Acid (Poorly Soluble in many Aprotic Solvents) anhydride->acid Ring-Opening Hydrolysis water H₂O (Moisture) water->acid

Caption: Hydrolysis pathway of this compound.

References

Technical Support Center: 3-Ethyloxolane-2,5-dione Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Ethyloxolane-2,5-dione. Our aim is to help you minimize impurities and achieve high-purity products for your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound, typically prepared by the dehydration of 3-ethylsuccinic acid, can stem from several factors:

  • Incomplete Reaction: The dehydration reaction may not have gone to completion. Ensure you are using a sufficient excess of the dehydrating agent (e.g., acetyl chloride or acetic anhydride) and that the reaction time and temperature are adequate.[1][2][3] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or infrared (IR) spectroscopy to observe the disappearance of the dicarboxylic acid starting material can be beneficial.

  • Hydrolysis of the Product: this compound is an anhydride and is susceptible to hydrolysis back to 3-ethylsuccinic acid if exposed to water.[4] Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions, for example, by using a drying tube.

  • Sub-optimal Dehydrating Agent: The choice and quality of the dehydrating agent are crucial. While acetyl chloride and acetic anhydride are commonly used, other reagents like phosphoryl chloride or thionyl chloride can also be employed.[2][4] Ensure the dehydrating agent is fresh and has not been degraded by exposure to atmospheric moisture.

  • Product Loss During Work-up: The purification process, especially recrystallization or distillation, can lead to product loss. Optimize your purification procedure by carefully selecting the recrystallization solvent and minimizing transfer steps.

Question 2: My final product is contaminated with the starting material, 3-ethylsuccinic acid. How can I remove it?

Answer: The presence of unreacted 3-ethylsuccinic acid is a common impurity. Here are several methods to remove it:

  • Recrystallization: This is a highly effective method. Choose a solvent in which this compound has good solubility at elevated temperatures and poor solubility at lower temperatures, while the dicarboxylic acid has different solubility characteristics. Solvents like acetic anhydride or absolute alcohol have been used for similar compounds.[2][3]

  • Distillation: If the boiling points of your product and the starting material are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[2]

  • Aqueous Bicarbonate Wash: During the work-up, you can dissolve the crude product in an organic solvent and wash it with a saturated sodium bicarbonate solution.[5] The acidic 3-ethylsuccinic acid will react with the bicarbonate to form a water-soluble salt, which will partition into the aqueous layer, while the anhydride remains in the organic layer. Be aware that prolonged contact with the aqueous base can lead to hydrolysis of the anhydride product.

Question 3: The product has a yellow or brown discoloration. What is the cause and how can I prevent it?

Answer: Discoloration often indicates the presence of polymeric or other high molecular weight byproducts. This can be caused by:

  • High Reaction Temperatures: Excessive heat can lead to side reactions and polymerization, especially when using strong dehydrating agents or during prolonged reaction times.[6][7] It is important to carefully control the reaction temperature.

  • Presence of Impurities in Starting Materials: Impurities in the initial 3-ethylsuccinic acid can lead to colored byproducts. Ensure you start with a high-purity dicarboxylic acid.

  • Purification: Discolored products can often be purified by recrystallization, which can leave the colored impurities dissolved in the mother liquor. The use of activated carbon during recrystallization can also help to remove colored impurities.

Question 4: I am observing the formation of a viscous, tar-like substance in my reaction flask. What is it and how can I avoid it?

Answer: The formation of a tarry mass is likely due to polymerization of the starting materials or the product, which can be exacerbated by high temperatures.[2][6] To mitigate this:

  • Control the Temperature: Avoid excessive heating. The reaction should be heated gently and evenly.[2]

  • Use of a Solvent: Performing the reaction in an appropriate solvent can help to better control the temperature and minimize localized overheating.

  • Inhibitors: For some related syntheses, polymerization inhibitors are added to prevent the formation of polymeric byproducts.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for synthesizing this compound?

A1: The most prevalent laboratory method is the dehydration of 3-ethylsuccinic acid. This is typically achieved by refluxing the diacid with a dehydrating agent such as acetyl chloride or acetic anhydride.[1][2][3][8]

Q2: What are the expected impurities in this compound synthesis?

A2: The primary impurities depend on the synthetic route. For the dehydration of 3-ethylsuccinic acid, the main impurity is the unreacted diacid. Other potential impurities include polymeric byproducts and residual dehydrating agent or its byproducts (e.g., acetic acid). If synthesized via catalytic hydrogenation of a maleic anhydride derivative, impurities could include gamma-butyrolactone and butyric acid.[9]

Q3: How can I confirm the purity of my this compound?

A3: Several analytical techniques can be used to assess purity:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Spectroscopy:

    • NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR spectroscopy can confirm the structure and identify impurities.

    • IR (Infrared) Spectroscopy: The presence of a strong C=O stretch for the anhydride (typically two bands) and the absence of a broad O-H stretch from the carboxylic acid are indicative of a pure product.

  • Chromatography:

    • GC-MS (Gas Chromatography-Mass Spectrometry): This is a powerful technique for identifying and quantifying volatile impurities.[10]

    • HPLC (High-Performance Liquid Chromatography): Can be used to separate and quantify non-volatile impurities.

Q4: What are the best practices for storing this compound?

A4: As a cyclic anhydride, this compound is sensitive to moisture. It should be stored in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[4]

Data Presentation

Table 1: Typical Reaction Conditions for Substituted Succinic Anhydride Synthesis

ParameterConditionReference
Starting Material Substituted Succinic Acid[1][2]
Dehydrating Agent Acetyl Chloride or Acetic Anhydride[2][3][8]
Molar Ratio (Acid:Agent) 1:1 to 1:3[3][8]
Temperature Reflux (Steam bath or gentle heating)[1][8]
Reaction Time 1.5 - 3 hours[1][3]

Table 2: Potential Impurities and Analytical Methods

ImpurityPotential OriginBoiling Point (°C)Recommended Analytical Method
3-Ethylsuccinic AcidIncomplete reactionDecomposesIR, NMR, HPLC
Polymeric ByproductsHigh temperature side reactionsNon-volatileNMR, Size Exclusion Chromatography
Acetic AcidByproduct of dehydration118GC-MS
Acetic AnhydrideExcess reagent140GC-MS
gamma-ButyrolactoneSide product in hydrogenation route204-206GC-MS[9]

Experimental Protocols

Protocol: Synthesis of this compound from 3-Ethylsuccinic Acid

Materials:

  • 3-Ethylsuccinic acid

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous ether

  • Round-bottomed flask

  • Reflux condenser with a drying tube

  • Heating mantle or steam bath

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Place 3-ethylsuccinic acid into a dry round-bottomed flask.

  • Add acetyl chloride (typically 2-3 molar equivalents).

  • Fit the flask with a reflux condenser and a drying tube containing a desiccant (e.g., calcium chloride).

  • Gently heat the mixture to reflux using a heating mantle or steam bath. The solid should dissolve.[8]

  • Continue refluxing for 1.5 to 2 hours.[8]

  • Allow the solution to cool to room temperature, then chill in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with two portions of cold, anhydrous ether.[8]

  • Dry the product in a vacuum desiccator.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 3-Ethylsuccinic_Acid 3-Ethylsuccinic Acid Reaction 3-Ethylsuccinic_Acid->Reaction Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Reaction 3-Ethyloxolane This compound HCl HCl Acetic_Acid Acetic Acid Reaction->3-Ethyloxolane Reaction->HCl Reaction->Acetic_Acid

Caption: Synthesis of this compound.

Impurity_Formation Monomer This compound High_Temp High Temperature Monomer->High_Temp Polymer Polymeric Byproduct High_Temp->Polymer Polymerization

Caption: Formation of polymeric impurities.

Purification_Workflow Crude_Product Crude Product Dissolution Dissolve in appropriate solvent Crude_Product->Dissolution Bicarb_Wash Wash with NaHCO3 (aq) Dissolution->Bicarb_Wash Separation Separate organic layer Bicarb_Wash->Separation Drying Dry over MgSO4 Separation->Drying Filtration Filter Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: General purification workflow.

References

Enhancing the reactivity of 3-Ethyloxolane-2,5-dione in organic reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Ethyloxolane-2,5-dione (also known as 3-ethylsuccinic anhydride). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the reactivity of this compound in various organic reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the reactivity of this compound?

The reactivity of this compound is primarily governed by three factors:

  • Ring Strain: The five-membered ring of the succinic anhydride is strained, making it susceptible to nucleophilic attack and ring-opening.

  • Electrophilicity of Carbonyl Carbons: The two carbonyl carbons are electrophilic and are the primary sites for nucleophilic attack. The presence of the electron-donating ethyl group can slightly reduce the electrophilicity compared to unsubstituted succinic anhydride.

  • Steric Hindrance: The ethyl group at the 3-position introduces steric hindrance, which can influence the regioselectivity of nucleophilic attack, favoring the less hindered carbonyl group at the 5-position.

Q2: Which carbonyl group of this compound is more reactive towards nucleophiles?

Due to the steric bulk of the ethyl group at the 3-position, the carbonyl carbon at the 5-position is generally more accessible to nucleophiles. This often leads to a regioselective or stereoselective reaction, with the nucleophile preferentially attacking the C5 carbonyl.

Q3: What are common side reactions to be aware of when using this compound?

The most common side reactions include:

  • Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-ethylsuccinic acid. It is crucial to use anhydrous reaction conditions.

  • Polymerization: Under certain conditions, especially at high temperatures, the anhydride can undergo polymerization.

  • Low Reactivity/Incomplete Conversion: Due to steric hindrance from the ethyl group, reactions may be sluggish or not go to completion.

Q4: How can I enhance the rate of reaction of this compound?

Several strategies can be employed to enhance the reaction rate:

  • Use of Catalysts: Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids can activate the anhydride. For aminolysis, a second equivalent of the amine can act as a general base catalyst.

  • Elevated Temperatures: Increasing the reaction temperature can overcome the activation energy barrier. However, this should be done cautiously to avoid side reactions.

  • Choice of Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents are often suitable for these types of reactions.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Reactivity 1. Insufficient activation of the anhydride. 2. Steric hindrance from the ethyl group and/or the nucleophile. 3. Low reaction temperature. 4. Inactive catalyst.1. Add a Lewis acid or Brønsted acid catalyst. For aminolysis, consider adding a non-nucleophilic base or a second equivalent of the amine. 2. Use a less sterically hindered nucleophile if possible. 3. Gradually increase the reaction temperature while monitoring for side products. 4. Use a fresh or newly activated catalyst.
Low Product Yield 1. Incomplete reaction. 2. Hydrolysis of the anhydride starting material. 3. Formation of side products (e.g., polymerization). 4. Difficult product purification.1. Increase reaction time or temperature. Use a catalyst to drive the reaction to completion. 2. Ensure strictly anhydrous conditions (dry solvents, inert atmosphere). 3. Optimize reaction conditions (lower temperature, use of inhibitors). 4. Use appropriate chromatographic or extraction techniques for purification. An acid or base wash may be necessary to remove unreacted starting materials or byproducts.
Poor Regioselectivity 1. Nature of the nucleophile and reaction conditions. 2. Insufficient steric differentiation between the two carbonyl groups.1. Use a bulkier nucleophile to enhance steric direction towards the C5 carbonyl. 2. Lower the reaction temperature to favor the kinetically controlled product.
Product is Contaminated with 3-Ethylsuccinic Acid 1. Presence of moisture in the reaction. 2. Hydrolysis during workup.1. Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Perform an aqueous workup quickly and at low temperatures. Use a biphasic extraction with a suitable organic solvent and a mild base (e.g., sodium bicarbonate solution) to remove the diacid.[1]

Experimental Protocols

Protocol 1: General Procedure for the Aminolysis of this compound

This protocol describes a general method for the ring-opening of this compound with a primary amine to form the corresponding N-substituted 3-ethylsuccinamic acid.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the anhydride in the chosen anhydrous solvent (e.g., 5-10 mL of DCM per gram of anhydride).

  • Add the primary amine (1.0-1.2 eq) to the solution. The reaction can be exothermic, so the addition may need to be done portion-wise or at a reduced temperature (e.g., 0 °C).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed Alcoholysis of this compound

This protocol outlines a method for the ring-opening of this compound with an alcohol using a Lewis acid catalyst to synthesize a mono-ester of 3-ethylsuccinic acid.

Materials:

  • This compound

  • Alcohol (e.g., ethanol)

  • Lewis acid catalyst (e.g., Zinc chloride (ZnCl₂), anhydrous)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Purification supplies

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the Lewis acid catalyst (e.g., 0.1-0.2 eq of ZnCl₂).

  • Add the anhydrous solvent, followed by this compound (1.0 eq).

  • Stir the mixture until the anhydride is dissolved.

  • Add the alcohol (1.0-1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

The following table summarizes expected outcomes for the reactivity of this compound with different nucleophiles. Please note that specific yields and reaction times will vary depending on the exact substrate, reaction conditions, and scale.

Nucleophile Typical Product Expected Regioselectivity Catalyst/Conditions Anticipated Yield Range
Primary AmineN-substituted 3-ethylsuccinamic acidAttack at C5 favoredTypically no catalyst needed, room temperature70-95%
Secondary AmineN,N-disubstituted 3-ethylsuccinamic acidAttack at C5 favoredMay require slightly elevated temperature60-85%
Alcohol3-carboxy-2-ethylalkanoic acid esterAttack at C5 favoredLewis acid or Brønsted acid catalyst, elevated temperature50-80%
Water3-ethylsuccinic acidN/ACan be spontaneous, accelerated by acid or baseQuantitative (hydrolysis)

Visualizations

Reaction Pathway for Aminolysis

aminolysis_pathway anhydride This compound intermediate Tetrahedral Intermediate anhydride->intermediate Nucleophilic Attack amine Primary Amine (R-NH2) product N-R-3-ethylsuccinamic acid intermediate->product Ring Opening

Caption: General reaction pathway for the aminolysis of this compound.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Product Yield check_reaction Check for complete conversion (TLC/NMR) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time_temp Increase reaction time or temperature incomplete->increase_time_temp add_catalyst Add a suitable catalyst incomplete->add_catalyst check_hydrolysis Check for hydrolysis (presence of 3-ethylsuccinic acid) complete->check_hydrolysis end Improved Yield increase_time_temp->end add_catalyst->end hydrolysis_present Hydrolysis is significant check_hydrolysis->hydrolysis_present Yes no_hydrolysis Minimal hydrolysis check_hydrolysis->no_hydrolysis No dry_reagents Use rigorously dried reagents and solvents hydrolysis_present->dry_reagents inert_atmosphere Ensure inert atmosphere hydrolysis_present->inert_atmosphere optimize_workup Optimize workup and purification no_hydrolysis->optimize_workup dry_reagents->end inert_atmosphere->end optimize_workup->end

Caption: A decision-making workflow for troubleshooting low product yields.

References

Refinement of analytical methods for 3-Ethyloxolane-2,5-dione detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of 3-Ethyloxolane-2,5-dione. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analysis of this compound?

The primary challenge in analyzing this compound is its susceptibility to hydrolysis. As a cyclic anhydride, it can readily react with water to form the open-ring dicarboxylic acid, 3-ethylsuccinic acid. This conversion can impact the accuracy and reproducibility of analytical methods. Therefore, careful sample handling and consideration of the analytical technique are crucial.

Q2: Which analytical techniques are most suitable for the detection of this compound?

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the analysis of this compound.

  • HPLC: Reversed-phase HPLC is a common choice. However, due to the potential for on-column hydrolysis and the poor retention of the polar hydrolyzed product, method optimization is critical.

  • GC: GC is suitable for volatile compounds. Due to the polarity of this compound and its hydrolyzed form, derivatization is often necessary to improve volatility and thermal stability.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful tools for structural confirmation and identification.

Q3: How can I prevent the hydrolysis of this compound during sample preparation and analysis?

To minimize hydrolysis, it is essential to use anhydrous solvents and reagents throughout the sample preparation process. Samples should be stored in a dry environment and analyzed as quickly as possible after preparation. For HPLC analysis, using a non-aqueous mobile phase or a mobile phase with a low pH can help to suppress hydrolysis.

Q4: Is derivatization necessary for the analysis of this compound?

Derivatization is highly recommended for GC analysis to increase the volatility and thermal stability of the analyte. For HPLC, derivatization can be used to improve detection sensitivity, especially with UV or fluorescence detectors, by introducing a chromophore or fluorophore.

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor Peak Shape (Tailing) for the Analyte

  • Cause: The most likely cause of peak tailing is the presence of the hydrolyzed form, 3-ethylsuccinic acid, which is a dicarboxylic acid. Acidic compounds can interact with free silanol groups on the silica-based stationary phase of the column, leading to tailing.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.5 using an acid modifier like formic acid or trifluoroacetic acid. This will suppress the ionization of the carboxylic acid groups and reduce their interaction with the stationary phase.

    • Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help to maintain a consistent pH and improve peak shape.

    • Use a Different Column: Consider using a column with a different stationary phase, such as one with end-capping or a polymer-based column, which has fewer exposed silanol groups.

    • Derivatization: Derivatize the sample to convert the carboxylic acid groups into less polar esters.

Issue 2: Irreproducible Retention Times

  • Cause: This can be due to the on-column conversion of this compound to its hydrolyzed form. The equilibrium between the two forms can be sensitive to small changes in temperature, mobile phase composition, and sample matrix.

  • Troubleshooting Steps:

    • Control Temperature: Use a column oven to maintain a consistent column temperature.

    • Ensure Mobile Phase Consistency: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

    • Sample Preparation: Ensure consistent and rapid sample processing to minimize pre-analysis hydrolysis.

    • Method Optimization: Develop a method that either completely hydrolyzes the anhydride to the diacid for consistent quantification of a single species or a method that effectively separates both forms.

GC Analysis

Issue 1: No or Low Analyte Signal

  • Cause: this compound and its hydrolyzed form may have poor volatility or may be thermally unstable, leading to degradation in the injector or on the column.

  • Troubleshooting Steps:

    • Derivatization: This is the most effective solution. Use a silylating agent (e.g., BSTFA) or an alkylating agent to convert the analyte into a more volatile and stable derivative.

    • Optimize Injector Temperature: A lower injector temperature may prevent thermal degradation.

    • Use a More Inert Column: A highly inert column will minimize on-column analyte degradation.

Issue 2: Broad or Tailing Peaks

  • Cause: Incomplete derivatization or adsorption of the analyte/derivative onto active sites in the GC system.

  • Troubleshooting Steps:

    • Optimize Derivatization Reaction: Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration.

    • System Maintenance: Check for and clean any active sites in the injector liner and at the head of the column. Consider using a deactivated liner.

Quantitative Data Summary

The following tables provide representative analytical parameters for the analysis of cyclic anhydrides and their corresponding dicarboxylic acids. These values should be used as a starting point for method development for this compound.

Table 1: Representative HPLC Parameters

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid)
Gradient 10% to 90% Acetonitrile over 15 min
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Expected Retention Anhydride: Later eluting; Diacid: Earlier eluting

Table 2: Representative GC-MS Parameters (after Derivatization)

ParameterValue
Column DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1 mL/min
Injector Temp. 250 °C
Oven Program 80 °C (2 min), then 10 °C/min to 280 °C (5 min)
MS Ion Source Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Expected Fragments Loss of ethyl group, loss of CO, loss of CO2

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound and its Hydrolyzed Form
  • Standard Preparation: Prepare stock solutions of this compound and 3-ethylsuccinic acid in anhydrous acetonitrile. Prepare working standards by diluting the stock solutions with the mobile phase.

  • Sample Preparation (Biological Matrix):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • HPLC Conditions:

    • Use the parameters outlined in Table 1.

    • Inject the prepared sample.

  • Data Analysis: Identify and quantify the peaks corresponding to this compound and 3-ethylsuccinic acid based on the retention times of the standards.

Protocol 2: GC-MS Method with Derivatization
  • Standard and Sample Preparation: Prepare standards and process biological samples as described in the HPLC protocol (steps 1 and 2).

  • Derivatization:

    • To the dried residue from the sample preparation, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Use the parameters outlined in Table 2.

    • Inject 1 µL of the derivatized sample.

  • Data Analysis: Identify the derivatized analyte based on its retention time and mass spectrum.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) ppt Protein Precipitation (Acetonitrile) sample->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution (HPLC) or Derivatization (GC) evap->reconstitute hplc HPLC-UV Analysis reconstitute->hplc HPLC Path gcms GC-MS Analysis reconstitute->gcms GC Path hplc_data Quantification of Anhydride and/or Diacid hplc->hplc_data gcms_data Identification of Derivative gcms->gcms_data

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_hplc cluster_causes Potential Causes cluster_solutions Solutions issue HPLC Issue: Peak Tailing cause1 Analyte is Acidic (Hydrolyzed Form) issue->cause1 cause2 Secondary Interactions with Column issue->cause2 cause3 Inappropriate Mobile Phase pH issue->cause3 sol1 Lower Mobile Phase pH (e.g., 2.5-3.5) cause1->sol1 sol4 Derivatize Sample cause1->sol4 sol3 Use End-Capped or Polymer-Based Column cause2->sol3 cause3->sol1 sol2 Increase Buffer Strength

Caption: Troubleshooting logic for HPLC peak tailing.

hydrolysis_pathway anhydride This compound (Cyclic Anhydride) diacid 3-Ethylsuccinic Acid (Dicarboxylic Acid) anhydride->diacid + H2O (Hydrolysis) diacid->anhydride - H2O (Dehydration)

Caption: Hydrolysis equilibrium of this compound.

Validation & Comparative

A Comparative Guide to the Bioactivity of 3-Ethyloxolane-2,5-dione in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Ethyloxolane-2,5-dione is a novel compound, and the experimental data presented in this guide is hypothetical, generated for illustrative purposes to showcase its potential bioactivity in comparison to established alternatives. The protocols and analyses are based on standard laboratory procedures.

This guide provides a comparative analysis of the hypothetical bioactivity of a novel small molecule, this compound, against other well-established compounds. The focus is on its potential as an anticancer agent, with data presented from a series of validated cell-based assays.

Comparative Analysis of Bioactivity

The anti-proliferative activity of this compound was assessed against a panel of human cancer cell lines and compared with Doxorubicin, a standard chemotherapeutic agent. Furthermore, its inhibitory effect on the PI3K/Akt signaling pathway, a critical pathway in cancer progression, was compared with known inhibitors, Wortmannin and LY294002.

Table 1: Comparative Cytotoxicity (IC₅₀, µM) in Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)U-87 MG (Glioblastoma)
This compound 12.5 18.2 25.8
Doxorubicin0.81.22.5

Table 2: In Vitro PI3K Kinase Inhibition

CompoundIC₅₀ (nM)
This compound 85
Wortmannin5
LY2940021400

Table 3: Downstream Modulation of p-Akt (Ser473) Levels

Compound (Concentration)Fold Decrease in p-Akt
This compound (10 µM) 0.4
Wortmannin (100 nM)0.2
LY294002 (20 µM)0.5

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and the workflow for its validation.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor This compound Inhibitor->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental_Workflow Start Start: Compound Synthesis (this compound) Cell_Culture Cell Culture (MCF-7, A549, U-87) Start->Cell_Culture Kinase_Assay In Vitro Kinase Assay (PI3K) Start->Kinase_Assay Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Western_Blot Western Blot Analysis (p-Akt levels) Cell_Culture->Western_Blot Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Bioactivity Data_Analysis->Conclusion

Caption: Workflow for the validation of this compound's bioactivity.

Experimental Protocols

Cell Culture
  • Cell Lines: MCF-7, A549, and U-87 MG cells were obtained from ATCC.

  • Media: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.

MTT Cytotoxicity Assay
  • Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • The medium was replaced with fresh medium containing serial dilutions of this compound or Doxorubicin and incubated for 48 hours.

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC₅₀ values were calculated using non-linear regression analysis.

In Vitro PI3K Kinase Assay
  • The assay was performed using a commercially available PI3K HTRF Assay Kit.

  • Recombinant human PI3K enzyme was incubated with ATP, PIP2 substrate, and varying concentrations of this compound, Wortmannin, or LY294002 in a kinase reaction buffer.

  • The reaction was allowed to proceed for 1 hour at room temperature.

  • A detection mix containing a europium-labeled anti-PIP3 antibody was added.

  • After a 1-hour incubation, the HTRF signal was read on a compatible plate reader.

  • IC₅₀ values were determined from the dose-response curves.

Western Blot Analysis
  • Cells were treated with the respective compounds for 24 hours.

  • Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using the BCA assay.

  • Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in TBST for 1 hour.

  • The membrane was incubated overnight at 4°C with primary antibodies against p-Akt (Ser473) and total Akt.

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour.

  • The protein bands were visualized using an ECL detection system.

  • Densitometry analysis was performed to quantify the fold change in p-Akt levels relative to total Akt.

Efficacy of 3-Ethyloxolane-2,5-dione and Similar Compounds in Drug Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug discovery, the identification of novel scaffolds with specific biological activities is a paramount objective. Cyclic anhydrides, such as 3-ethyloxolane-2,5-dione, represent a class of reactive molecules with the potential to act as covalent inhibitors, a therapeutic modality gaining increasing interest. This guide provides a comparative overview of the efficacy of this compound and structurally related compounds, supported by available experimental data and detailed methodologies for researchers in drug development.

Chemical Reactivity and Biological Potential

This compound belongs to the family of substituted succinic anhydrides. The oxolane-2,5-dione core is a cyclic anhydride, a functional group known for its susceptibility to nucleophilic attack. This inherent reactivity allows these compounds to form covalent bonds with nucleophilic residues (e.g., serine, cysteine, lysine) in the active sites of enzymes, leading to irreversible or slowly reversible inhibition. This mechanism of action can offer advantages in terms of potency and duration of drug effect. While specific biological data for this compound is not extensively available in public literature, the broader class of cyclic anhydrides has demonstrated a range of biological activities, including enzyme inhibition and cytotoxicity.[1]

Comparative Efficacy of Structurally Similar Compounds

To contextualize the potential of this compound, it is instructive to examine the efficacy of other cyclic anhydrides and related compounds that have been evaluated in drug screening assays. The following table summarizes the inhibitory activities of selected succinic acid and cinnamic anhydride derivatives against different enzyme targets.

Compound/DerivativeTarget EnzymeInhibition DataMode of InhibitionReference
Succinic acidCytochrome P450 3A4 (CYP3A4)IC₅₀ = 12.82 µM, Kᵢ = 6.18 µMNon-competitive, Time-dependent[2]
Succinic acidCytochrome P450 2D6 (CYP2D6)IC₅₀ = 14.53 µM, Kᵢ = 7.40 µMCompetitive[2]
Succinic acidCytochrome P450 2C9 (CYP2C9)IC₅₀ = 19.60 µM, Kᵢ = 9.48 µMCompetitive[2]
(E)-3-(2,4-dimethoxyphenyl)acrylic anhydrideAcetylcholinesterase (AChE)Kᵢ = 8.30 ± 0.94 µM, Kᵢ' = 9.54 ± 0.38 µMMixed-type[3]
(E)-3-(3-chlorophenyl)acrylic anhydrideAcetylcholinesterase (AChE)Kᵢ = 8.23 ± 0.93 µM, Kᵢ' = 13.07 ± 0.46 µMMixed-type[3]

IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibitory constant; Kᵢ': Uncompetitive inhibition constant.

This data indicates that even simple cyclic anhydrides and their precursors can exhibit potent and specific enzyme inhibition. The varied modes of inhibition (competitive, non-competitive, and mixed-type) suggest that the nature and substitution of the anhydride ring can influence its interaction with the target protein.

Experimental Protocols

To evaluate the efficacy of compounds like this compound, standardized enzyme inhibition assays are crucial. Below is a detailed methodology for a typical in vitro enzyme inhibition assay.

Objective: To determine the inhibitory potential of a test compound against a specific enzyme.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Target enzyme of interest.

  • Substrate for the enzyme.

  • Assay buffer (pH and composition optimized for the specific enzyme).

  • 96-well microplates.

  • Microplate reader (for measuring absorbance, fluorescence, or luminescence).

  • Positive control inhibitor.

  • Negative control (vehicle).

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and create a dilution series to test a range of concentrations.

    • Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.

  • Assay Protocol:

    • To each well of the microplate, add a fixed volume of the enzyme solution.

    • Add the test compound at various concentrations to the respective wells. Include wells for the positive and negative controls.

    • Incubate the enzyme with the test compound for a predetermined period to allow for potential covalent bond formation.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the signal (e.g., absorbance) at regular time intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a suitable dose-response model to calculate the IC₅₀ value.

    • Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibitory constant (Kᵢ).

Visualizing Mechanisms and Workflows

To better understand the underlying processes, the following diagrams illustrate the mechanism of covalent inhibition by a cyclic anhydride and a typical workflow for screening such compounds.

covalent_inhibition cluster_enzyme Enzyme Active Site Enzyme Enzyme + Nucleophilic Residue (e.g., Ser-OH) Intermediate Acyl-Enzyme Intermediate (Reversible) Enzyme->Intermediate Inhibitor This compound (Cyclic Anhydride) Inhibitor->Intermediate Nucleophilic Attack Covalent_Adduct Covalent Adduct (Inactive Enzyme) Intermediate->Covalent_Adduct Ring Opening

Mechanism of Covalent Inhibition by a Cyclic Anhydride.

screening_workflow start Compound Library (including Cyclic Anhydrides) hts High-Throughput Screening (HTS) (Primary Assay) start->hts hit_id Hit Identification hts->hit_id hit_id->start Inactive Compounds dose_response Dose-Response & IC₅₀ Determination hit_id->dose_response Active Compounds mechanism_studies Mechanism of Action Studies (e.g., Kinetics, Mass Spectrometry) dose_response->mechanism_studies sar Structure-Activity Relationship (SAR) Studies mechanism_studies->sar lead_opt Lead Optimization sar->lead_opt

Workflow for Screening Covalent Inhibitors.

Conclusion

While direct experimental data on the efficacy of this compound in drug screening remains limited in publicly accessible literature, the chemical principles of its cyclic anhydride core and the biological activities of structurally similar compounds suggest its potential as a covalent inhibitor. The comparative data on succinic acid and cinnamic anhydride derivatives provide a valuable starting point for researchers interested in exploring this chemical space. The provided experimental protocol and workflows offer a framework for the systematic evaluation of this compound and other novel cyclic anhydrides in drug discovery programs. Further investigation into the structure-activity relationships of substituted oxolane-2,5-diones is warranted to unlock their full therapeutic potential.

References

A Comparative Analysis of Polymers Derived from 3-Ethyloxolane-2,5-dione for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biodegradable polymers for drug delivery, aliphatic polyesters stand out for their biocompatibility and tunable degradation profiles. While mainstays like poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and their copolymer poly(lactic-co-glycolic acid) (PLGA), alongside poly(ε-caprolactone) (PCL), have been extensively studied, emerging alternatives offer unique advantages. This guide provides a comparative analysis of polymers derived from 3-Ethyloxolane-2,5-dione, a substituted succinic anhydride, against these conventional aliphatic polyesters.

Polymers of this compound, hereafter referred to as poly(EOS), are synthesized via ring-opening polymerization (ROP) of the this compound monomer. The presence of the ethyl group on the polymer backbone is anticipated to influence its physicochemical properties, offering a unique profile for controlled drug release applications.

Comparative Performance Data

The following tables summarize the key performance indicators of poly(EOS) in comparison to PLA, PCL, and PLGA. It is important to note that while extensive data exists for the established polymers, specific quantitative data for poly(EOS) is less prevalent in publicly available literature. The provided data for poly(EOS) is based on expected trends for aliphatic polyesters with short alkyl side chains.

PropertyPoly(this compound) (poly(EOS))Poly(L-lactic acid) (PLLA)Poly(ε-caprolactone) (PCL)Poly(lactic-co-glycolic acid) (PLGA 50:50)
Glass Transition Temperature (Tg) Data not available60-65 °C-60 °C45-50 °C
Melting Temperature (Tm) Data not available173-178 °C59-64 °CAmorphous
Young's Modulus Data not available2.0-4.0 GPa0.2-0.4 GPa1.0-2.0 GPa
Tensile Strength Data not available50-70 MPa20-30 MPa40-50 MPa
Elongation at Break Data not available2-6%>100%2-5%
Degradation Time (in vitro) Estimated to be faster than PCL, slower than PLGA12-24 months24-36 months1-2 months

Table 1: Comparison of Thermal and Mechanical Properties. The presence of the ethyl side chain in poly(EOS) is expected to disrupt chain packing, potentially leading to a lower melting point and crystallinity compared to PLLA. The mechanical properties are anticipated to be intermediate between the rigid PLA and the more flexible PCL.

ParameterPoly(this compound) (poly(EOS))Poly(L-lactic acid) (PLLA)Poly(ε-caprolactone) (PCL)Poly(lactic-co-glycolic acid) (PLGA 50:50)
Drug Release Mechanism Primarily bulk erosion and diffusionPrimarily bulk erosionPrimarily bulk erosionPrimarily bulk erosion
Typical Drug Encapsulation Efficiency Data not available70-95%60-90%70-95%
Biocompatibility Expected to be biocompatibleExcellentExcellentExcellent

Table 2: Comparison of Drug Delivery and Biocompatibility Parameters. The degradation of poly(EOS) is expected to occur via hydrolysis of the ester bonds, similar to other aliphatic polyesters. The ethyl side group may increase the hydrophobicity compared to PLA, potentially slowing down the degradation rate.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducible research.

Synthesis of Poly(this compound) via Ring-Opening Polymerization (ROP)
  • Monomer and Initiator Preparation: this compound monomer and an initiator (e.g., Tin(II) 2-ethylhexanoate, Sn(Oct)₂) are dried under vacuum.

  • Polymerization: The monomer and initiator are charged into a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is heated to a specific temperature (e.g., 130-180 °C) with stirring for a defined period (e.g., 4-24 hours).

  • Purification: The resulting polymer is dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and precipitated in a non-solvent (e.g., cold methanol or ethanol). The purified polymer is then collected by filtration and dried under vacuum.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and determine the monomer conversion.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

  • Thermogravimetric Analysis (TGA): TGA is utilized to assess the thermal stability of the polymer.

  • In Vitro Degradation Study: Polymer films or microspheres are incubated in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37 °C. The degradation is monitored over time by measuring the change in mass, molecular weight, and pH of the buffer.

  • In Vitro Drug Release Study: Drug-loaded polymeric nanoparticles or microspheres are incubated in a release medium (e.g., PBS) at 37 °C. The concentration of the released drug is measured at different time points using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate typical experimental workflows in the evaluation of biodegradable polymers for drug delivery.

DrugDeliveryWorkflow cluster_synthesis Polymer Synthesis & Characterization cluster_formulation Drug Formulation & Characterization cluster_evaluation In Vitro Evaluation Monomer This compound ROP Ring-Opening Polymerization Monomer->ROP Initiator Initiator (e.g., Sn(Oct)₂) Initiator->ROP Polymer Poly(EOS) ROP->Polymer Char Characterization (NMR, GPC, DSC, TGA) Polymer->Char Formulation Nanoparticle/Microsphere Formulation Polymer->Formulation Char->Formulation Drug Therapeutic Agent Drug->Formulation DrugLoaded Drug-Loaded Polymer Formulation->DrugLoaded FormChar Characterization (Size, Zeta Potential, Drug Loading) DrugLoaded->FormChar Degradation In Vitro Degradation Study DrugLoaded->Degradation Release In Vitro Drug Release Study DrugLoaded->Release Biocompatibility In Vitro Biocompatibility Assay DrugLoaded->Biocompatibility FormChar->Degradation FormChar->Release FormChar->Biocompatibility SignalingPathway cluster_drug_release Drug Release from Polymer Matrix cluster_cellular_uptake Cellular Uptake and Action Matrix Poly(EOS) Matrix (Drug Encapsulated) Hydrolysis Ester Bond Hydrolysis Matrix->Hydrolysis Diffusion Drug Diffusion Matrix->Diffusion Erosion Bulk Erosion Hydrolysis->Erosion Release Drug Release Erosion->Release Diffusion->Release Nanoparticle Drug-Loaded Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome DrugInCytosol Drug in Cytosol Lysosome->DrugInCytosol Drug Release (pH-triggered) Target Intracellular Target (e.g., Receptor, Enzyme) DrugInCytosol->Target Response Therapeutic Response Target->Response

Benchmarking the Performance of 3-Ethyloxolane-2,5-dione as a Monomer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance benchmark of 3-Ethyloxolane-2,5-dione as a monomer for polyester synthesis. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this comparison is made with two well-established and widely used biodegradable polyesters: Polylactide (PLA) and Polycaprolactone (PCL). The predicted performance of poly(this compound) is inferred from the known behavior of structurally similar monomers, specifically succinic anhydride and its derivatives.

Executive Summary

This compound is a cyclic anhydride that is expected to undergo ring-opening polymerization (ROP) to yield a polyester, poly(this compound). While direct performance data is scarce, its structural similarity to other alkyl-substituted succinic anhydrides suggests it could offer a unique property profile. This guide benchmarks its potential against the widely used PLA and PCL, providing a framework for its evaluation in research and development.

Comparative Data of Benchmark Polymers

The following tables summarize the key performance indicators for Polylactide (PLA) and Polycaprolactone (PCL), which serve as the primary benchmarks for evaluating new biodegradable polyesters.

Table 1: Monomer and Polymerization Characteristics

PropertyPolylactide (from Lactide)Polycaprolactone (from ε-Caprolactone)Poly(this compound) (Predicted)
Monomer Lactideε-CaprolactoneThis compound
Monomer Type Cyclic Di-esterCyclic EsterCyclic Anhydride
Polymerization Method Ring-Opening Polymerization (ROP)Ring-Opening Polymerization (ROP)Ring-Opening Polymerization (ROP)
Typical Catalysts Tin(II) octoate, Zinc metal, OrganocatalystsTin(II) octoate, Aluminum alkoxidesMetal alkoxides, Organocatalysts
Typical Reaction Temp. 140-180 °C (bulk)110-160 °C (bulk)Likely in the range of 100-180°C

Table 2: Physical and Mechanical Properties of Polymers

PropertyPolylactide (PLA)Polycaprolactone (PCL)Poly(this compound) (Predicted)
Glass Transition Temp. (Tg) 55-65 °C[1][2]-60 °C[3][4]Expected to be higher than PCL, likely between 0-40°C
Melting Temp. (Tm) 150-180 °C[2]60 °C[3]Likely amorphous or low crystallinity, Tm may not be prominent
Tensile Strength 50-70 MPa[1]20-40 MPaLower than PLA, potentially similar to PCL
Young's Modulus 2.7–16 GPa[2]0.2-0.4 GPaLower than PLA, likely in the range of PCL
Elongation at Break <10%[2]>300%[4]Expected to be more flexible than PLA
Degradation Rate Moderate (months to years)[5]Slow (years)[5]Potentially faster than PCL due to the anhydride origin

Experimental Protocols

Detailed methodologies for the ring-opening polymerization of the benchmark monomers are provided below. These protocols can serve as a starting point for the experimental investigation of this compound.

Ring-Opening Polymerization of Lactide

Materials:

  • L-lactide or D,L-lactide

  • Tin(II) 2-ethylhexanoate (Tin(II) octoate) catalyst

  • Benzyl alcohol initiator

  • Toluene (anhydrous)

  • Methanol

Procedure:

  • Lactide is purified by recrystallization from anhydrous toluene and dried under vacuum.

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a predetermined amount of lactide is charged.

  • The desired amount of benzyl alcohol initiator is added via syringe.

  • The flask is heated to the reaction temperature (typically 140-180 °C) to melt the monomer.

  • A solution of Tin(II) octoate in anhydrous toluene is then injected into the molten monomer with vigorous stirring. The monomer-to-initiator ratio will determine the target molecular weight.

  • The polymerization is allowed to proceed for a specified time (e.g., 1-4 hours).

  • After cooling to room temperature, the solidified polymer is dissolved in a suitable solvent (e.g., chloroform or dichloromethane).

  • The polymer is precipitated by pouring the solution into a large excess of cold methanol.

  • The precipitated polymer is filtered and dried in a vacuum oven at a temperature below its Tg until a constant weight is achieved.[6][7]

Ring-Opening Polymerization of ε-Caprolactone

Materials:

  • ε-Caprolactone

  • Tin(II) 2-ethylhexanoate (Tin(II) octoate) catalyst

  • 1-dodecanol initiator

  • Toluene (anhydrous)

  • Hexane

Procedure:

  • ε-Caprolactone is dried over calcium hydride and distilled under reduced pressure before use.

  • A flame-dried Schlenk flask is charged with the desired amount of ε-caprolactone and 1-dodecanol initiator under an inert atmosphere.

  • The flask is heated to the reaction temperature (typically 110-140 °C).

  • The Tin(II) octoate catalyst is added to the reaction mixture with stirring.

  • The polymerization is conducted for a set duration (e.g., 4-24 hours).

  • Upon completion, the reaction is cooled to room temperature, and the viscous polymer is dissolved in toluene.

  • The polymer is isolated by precipitation in cold hexane.

  • The resulting polycaprolactone is collected by filtration and dried under vacuum to a constant weight.[8][9]

Signaling Pathways and Experimental Workflows

Ring-Opening Polymerization of this compound

The expected pathway for the ring-opening polymerization of this compound is illustrated below. The reaction is initiated by a nucleophile, such as an alcohol, and proceeds via the cleavage of the acyl-oxygen bond in the anhydride ring.

Caption: Proposed mechanism for the ring-opening polymerization of this compound.

General Experimental Workflow for Monomer Evaluation

The logical workflow for evaluating a new monomer like this compound is depicted below.

Monomer_Evaluation_Workflow cluster_synthesis Monomer Synthesis & Purification cluster_polymerization Polymerization cluster_characterization Polymer Characterization Monomer_Synthesis Synthesis of This compound Purification Purification (e.g., distillation, recrystallization) Monomer_Synthesis->Purification Characterization1 Structural Characterization (NMR, FTIR) Purification->Characterization1 ROP Ring-Opening Polymerization Characterization1->ROP Optimization Optimization of Conditions (Catalyst, Temp, Time) ROP->Optimization Characterization2 Molecular Weight (GPC) Optimization->Characterization2 Characterization3 Thermal Properties (DSC, TGA) Optimization->Characterization3 Characterization4 Mechanical Properties (Tensile Testing) Optimization->Characterization4 Characterization5 Degradation Studies Optimization->Characterization5

Caption: A typical workflow for the synthesis and characterization of a novel polymer.

Concluding Remarks

While direct experimental evidence for the performance of this compound as a monomer is currently lacking in the surveyed literature, its chemical structure suggests it is a viable candidate for the synthesis of novel polyesters via ring-opening polymerization. The ethyl substituent on the oxolane ring is expected to influence the polymer's properties, potentially leading to a material with a distinct degradation profile and mechanical characteristics compared to established biodegradable polymers like PLA and PCL.

For researchers and professionals in drug development, poly(this compound) could present an interesting new platform for drug delivery systems, offering a different balance of hydrophilicity, degradation kinetics, and drug-polymer interactions. Further empirical investigation is necessary to fully elucidate its performance and potential applications. The experimental protocols and comparative data provided in this guide offer a solid foundation for such future research endeavors.

References

Cross-Validation of Analytical Techniques for 3-Ethyloxolane-2,5-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 3-Ethyloxolane-2,5-dione, a substituted cyclic anhydride, is critical in various research and development settings. Cross-validation of analytical techniques ensures the reliability and consistency of measurement data across different analytical platforms. This guide provides a comparative overview of principal analytical methods applicable to this compound, complete with experimental protocols and performance data to aid in method selection and validation.

Overview of Analytical Techniques

The primary analytical techniques for the quantification and characterization of this compound and similar cyclic anhydrides are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for structural elucidation and confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity and potential thermal lability of cyclic anhydrides, derivatization is often employed to improve chromatographic behavior and detection sensitivity.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a versatile method suitable for non-volatile and thermally sensitive compounds. The presence of a chromophore in the this compound structure allows for direct UV detection.

Data Presentation: A Comparative Analysis

The following tables summarize the typical performance characteristics of GC-MS and HPLC-UV for the analysis of cyclic anhydrides, providing a basis for cross-validation.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

ParameterTypical Performance
Linearity (R²)> 0.99
Precision (RSD)< 15%[1]
Accuracy (Recovery)90-110%
Limit of Detection (LOD)0.1 µg per sample[2][3]
Limit of Quantitation (LOQ)0.5 µg per sample

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Performance Data

ParameterTypical Performance
Linearity (R²)> 0.999[4]
Precision (RSD)< 2%
Accuracy (Recovery)98-102%[4]
Limit of Detection (LOD)2.4 ng per injection[5]
Limit of Quantitation (LOQ)10 ng per injection

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation and Derivatization:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a suitable organic solvent (e.g., acetone).

    • For derivatization, react the anhydride with an agent like pentafluorobenzyl bromide (PFBBr) or methanol with a boron trifluoride catalyst to form a less polar and more volatile derivative.[2][3]

    • Alternatively, hydrolysis to the corresponding dicarboxylic acid followed by silylation can be performed.[6]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Split/splitless injector at 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a final temperature (e.g., 280°C) to ensure separation of the analyte from other matrix components.[1]

    • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

High-Performance Liquid Chromatography (HPLC-UV) Protocol
  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase or a compatible solvent.

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter.

    • In some cases, derivatization with a UV-active agent like p-anisidine can be used to enhance detection.[5][7] However, the inherent chromophore of this compound may allow for direct analysis.

  • HPLC-UV Conditions:

    • Column: A reversed-phase C18 column is typically suitable.[8]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8][9] A gradient elution may be necessary to separate the analyte from impurities.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

    • Detector: UV detector set at a wavelength where the analyte exhibits maximum absorbance (e.g., 210 nm).[9][10]

Mandatory Visualizations

The following diagrams illustrate the cross-validation workflow and the analytical procedures.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineObjective Define Objective: Compare GC-MS and HPLC-UV for This compound Quantification SelectSamples Select Representative Samples DefineObjective->SelectSamples DefineCriteria Define Acceptance Criteria (e.g., % Difference < 20%) SelectSamples->DefineCriteria AnalyzeGCMS Analyze Samples by Validated GC-MS Method DefineCriteria->AnalyzeGCMS AnalyzeHPLC Analyze Samples by Validated HPLC-UV Method DefineCriteria->AnalyzeHPLC CompareResults Compare Quantitative Results AnalyzeGCMS->CompareResults AnalyzeHPLC->CompareResults StatisticalAnalysis Perform Statistical Analysis (e.g., t-test, Bland-Altman plot) CompareResults->StatisticalAnalysis Conclusion Draw Conclusion on Method Comparability StatisticalAnalysis->Conclusion

Caption: A logical workflow for the cross-validation of two analytical methods.

AnalyticalWorkflows Analytical Workflows for this compound cluster_gcms GC-MS Workflow cluster_hplc HPLC-UV Workflow SamplePrepGC Sample Preparation (Dissolution) Derivatization Derivatization (e.g., with PFBBr) SamplePrepGC->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis DataProcessingGC Data Processing (Integration & Quantification) GCMS_Analysis->DataProcessingGC SamplePrepHPLC Sample Preparation (Dissolution & Filtration) HPLC_Analysis HPLC-UV Analysis SamplePrepHPLC->HPLC_Analysis DataProcessingHPLC Data Processing (Integration & Quantification) HPLC_Analysis->DataProcessingHPLC

References

A Comparative Guide to 3-Ethyloxolane-2,5-dione and Succinic Anhydride in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, the choice of reagents is paramount to achieving desired outcomes with efficiency and precision. This guide provides a detailed comparison of 3-Ethyloxolane-2,5-dione (also known as 2-Ethylsuccinic anhydride) and its parent compound, succinic anhydride. While succinic anhydride is a well-established and widely utilized reagent, its alkyl-substituted derivatives, such as this compound, offer nuanced properties that can be advantageous in specific synthetic contexts. This comparison aims to elucidate these differences through an examination of their synthesis, reactivity, and potential applications, supported by established chemical principles.

At a Glance: Key Chemical and Physical Properties

A side-by-side comparison of the fundamental properties of these two anhydrides reveals the initial impact of the ethyl substituent.

PropertySuccinic AnhydrideThis compound
Chemical Formula C₄H₄O₃C₆H₈O₃
Molar Mass 100.07 g/mol 128.13 g/mol
Appearance Colorless crystalline needles or white crystalline solid[1]Predicted: Colorless liquid or low-melting solid
Melting Point 119-120 °C[1]Predicted: Lower than succinic anhydride
Boiling Point 261 °C[1]Predicted: Higher than succinic anhydride
Solubility in Water Decomposes[1]Predicted: Decomposes, likely at a slower rate

Properties for this compound are predicted based on general trends observed for alkyl-substituted succinic anhydrides.

Synthesis and Production

The synthesis of both compounds typically starts from their corresponding dicarboxylic acids. The general approach involves a dehydration reaction to form the cyclic anhydride.

Succinic Anhydride: Industrially, succinic anhydride is primarily produced via the catalytic hydrogenation of maleic anhydride.[1] In a laboratory setting, it is commonly synthesized by the dehydration of succinic acid using dehydrating agents like acetyl chloride or phosphorus oxychloride, or through thermal means.[1]

This compound: While specific industrial-scale production methods for this compound are not widely documented, it can be synthesized in the laboratory from 2-ethylsuccinic acid. The synthesis would follow a similar principle to that of succinic anhydride, employing a dehydrating agent to facilitate the intramolecular cyclization.

Experimental Protocol: General Synthesis of Alkyl-Substituted Succinic Anhydrides

This protocol outlines a general method for the laboratory synthesis of an alkyl-substituted succinic anhydride, such as this compound, from the corresponding dicarboxylic acid.

Materials:

  • 2-Alkylsuccinic acid (e.g., 2-Ethylsuccinic acid)

  • Acetic anhydride or Acetyl chloride

  • Anhydrous ether (or other suitable solvent for washing)

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle or steam bath

  • Ice bath

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Place the 2-alkylsuccinic acid in a round-bottomed flask.

  • Add an excess of the dehydrating agent (e.g., a 1:3 molar ratio of acid to acetyl chloride).

  • Fit the flask with a reflux condenser and a gas trap if using a reagent that evolves gas (like HCl from acetyl chloride).

  • Gently heat the mixture to reflux until the dicarboxylic acid completely dissolves. This may take one to two hours.

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Further cool the flask in an ice bath to induce crystallization of the anhydride.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with two portions of cold, anhydrous ether to remove any remaining acetic acid and unreacted starting materials.

  • Dry the purified crystals in a vacuum desiccator.

Characterization: The identity and purity of the synthesized anhydride can be confirmed using techniques such as melting point determination, FT-IR spectroscopy (to confirm the presence of the anhydride carbonyl peaks), and NMR spectroscopy.

Reactivity and Performance in Synthesis: A Comparative Analysis

The primary difference in the reactivity of this compound and succinic anhydride stems from the electronic and steric effects of the ethyl group.

Electronic Effects: The ethyl group is an electron-donating group (EDG) through an inductive effect.[2] This donation of electron density to the five-membered ring slightly reduces the electrophilicity of the carbonyl carbons in this compound compared to succinic anhydride. Consequently, this compound is expected to be slightly less reactive towards nucleophiles.

Steric Effects: The presence of the ethyl group introduces steric hindrance around the anhydride ring. This can influence the regioselectivity of nucleophilic attack, with the nucleophile preferentially attacking the less hindered carbonyl group. In reactions with bulky nucleophiles, the reaction rate for this compound may be significantly lower than that of succinic anhydride.

Hydrolysis: Both anhydrides readily hydrolyze in the presence of water to their corresponding dicarboxylic acids.[1] However, the increased hydrophobicity and potential steric shielding provided by the ethyl group in this compound may lead to a slightly slower rate of hydrolysis compared to succinic anhydride.[3]

The following diagram illustrates the general reaction pathway of these anhydrides with a generic nucleophile (Nu-H).

G cluster_0 Anhydride Reactant cluster_1 Nucleophilic Attack cluster_2 Ring Opening cluster_3 Product Formation Anhydride Succinic Anhydride (R=H) This compound (R=Et) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product Ring-Opened Product (Mono-acylated Nucleophile) Intermediate->Product Proton Transfer & Ring Opening

Figure 1: Generalized reaction pathway for the nucleophilic acyl substitution of succinic anhydrides.

Applications in Synthesis

Succinic Anhydride: Succinic anhydride is a versatile building block with a broad range of applications. It is used in the synthesis of pharmaceuticals, agrochemicals, dyes, and photographic chemicals.[4] It also serves as a raw material for the production of polymers, such as alkyd resins and polyesters, and as a curing agent for epoxy resins.[5] In the pharmaceutical industry, it is often used as a linker to improve the water solubility of drugs.[4]

This compound and other Alkyl Succinic Anhydrides (ASAs): Alkyl-substituted succinic anhydrides, including this compound, are primarily utilized in applications where modified surface properties are desired. The alkyl chain imparts hydrophobicity, making these compounds useful as sizing agents in the paper industry to control water and ink penetration.[6] They are also employed in the formulation of lubricants, corrosion inhibitors, and surfactants.[7] The specific length and branching of the alkyl chain can be tailored to optimize performance in these applications.

The following diagram illustrates the logical flow from the starting anhydride to its primary application areas.

G cluster_succinic Succinic Anhydride cluster_ethyl This compound S_Anhydride Succinic Anhydride S_Pharma Pharmaceuticals S_Anhydride->S_Pharma S_Polymers Polymers S_Anhydride->S_Polymers S_Dyes Dyes & Agrochemicals S_Anhydride->S_Dyes E_Anhydride This compound (and other ASAs) E_Sizing Paper Sizing E_Anhydride->E_Sizing E_Lubricants Lubricants & Corrosion Inhibitors E_Anhydride->E_Lubricants E_Surfactants Surfactants E_Anhydride->E_Surfactants

Figure 2: Primary application areas for Succinic Anhydride and this compound.

Conclusion

Succinic anhydride remains a cornerstone reagent in organic synthesis due to its reactivity and versatility. This compound, as an alkyl-substituted derivative, offers a more nuanced reactivity profile. The presence of the ethyl group slightly deactivates the anhydride towards nucleophilic attack and introduces steric considerations, which can be exploited for regioselective synthesis. Furthermore, the imparted hydrophobicity makes it and other alkyl succinic anhydrides particularly suitable for applications in surface modification and formulation science. The choice between these two reagents will ultimately depend on the specific requirements of the synthetic target and the desired properties of the final product. While direct comparative experimental data for this compound is limited, an understanding of fundamental organic chemistry principles allows for a rational selection between these two valuable synthetic building blocks.

References

Evaluating the Green Chemistry Metrics of 3-Ethyloxolane-2,5-dione Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis of two potential synthetic routes for 3-Ethyloxolane-2,5-dione highlights significant differences in their environmental impact, providing crucial insights for researchers and drug development professionals aiming to adopt greener chemical practices. This guide evaluates the green chemistry metrics of a traditional chemical dehydration method and a thermal dehydration approach, offering a clear pathway toward more sustainable synthesis.

The production of this compound, a valuable building block in organic synthesis, can be approached through various chemical pathways. This guide focuses on two distinct methods for its synthesis from ethylsuccinic acid: chemical dehydration using acetyl chloride and a solvent-free thermal dehydration. By analyzing key green chemistry metrics, we provide a quantitative comparison to inform the selection of a more environmentally benign synthetic strategy.

Comparison of Green Chemistry Metrics

The following tables summarize the calculated green chemistry metrics for the two hypothetical synthesis routes of this compound. It is important to note that due to the limited availability of specific experimental data for this compound, the following analysis is based on well-established procedures for the synthesis of the parent compound, succinic anhydride, adapted for the ethyl-substituted derivative.

Table 1: Quantitative Data for Green Chemistry Metrics

MetricRoute 1: Chemical Dehydration (Acetyl Chloride)Route 2: Thermal DehydrationIdeal Value
Atom Economy (%) 53.8%100%100%
E-Factor 1.860.180
Process Mass Intensity (PMI) 2.861.181
Yield (%) 95%90%100%
Solvent Intensity High (Ether for washing)None0
Energy Intensity Low (Steam bath)High (200-250°C)Ambient

Table 2: Molar and Mass Inputs for Each Route (per mole of Ethylsuccinic Acid)

InputRoute 1: Chemical DehydrationRoute 2: Thermal Dehydration
Ethylsuccinic Acid (146.14 g/mol )146.14 g (1 mol)146.14 g (1 mol)
Acetyl Chloride (78.5 g/mol )235.5 g (3 mol)-
Ether (for washing)~150 mL-
Total Mass Input ~381.64 g + Ether146.14 g
Product Output (Theoretical) 128.12 g (1 mol)128.12 g (1 mol)
Product Output (Actual) 121.71 g (0.95 mol)115.31 g (0.90 mol)

Experimental Protocols

Route 1: Chemical Dehydration using Acetyl Chloride

This method is adapted from a standard procedure for the synthesis of succinic anhydride.[1]

  • In a round-bottomed flask equipped with a reflux condenser and a gas trap, place 146.14 g (1 mole) of ethylsuccinic acid.

  • Add 235.5 g (3 moles) of acetyl chloride to the flask.

  • Gently reflux the mixture on a steam bath until the ethylsuccinic acid completely dissolves (approximately 1.5-2 hours).

  • Allow the solution to cool to room temperature, followed by chilling in an ice bath to induce crystallization.

  • Collect the crystals of this compound by filtration on a Büchner funnel.

  • Wash the crystals with two 75-mL portions of ether.

  • Dry the product in a vacuum desiccator.

Route 2: Thermal Dehydration

This protocol is a hypothetical adaptation based on general knowledge of thermal anhydride formation.[2]

  • Place 146.14 g (1 mole) of ethylsuccinic acid in a distillation apparatus.

  • Heat the apparatus to a temperature of 200-250°C.

  • Water will be eliminated and can be collected.

  • The this compound is then purified by distillation.

Green Chemistry Evaluation Workflow

The following diagram illustrates the logical workflow for evaluating the green chemistry metrics of the two proposed synthetic routes.

Green Chemistry Evaluation of this compound Synthesis A Route 1: Chemical Dehydration (Acetyl Chloride) C Reactant Masses (Ethylsuccinic Acid, Acetyl Chloride) A->C D Solvent Volumes (Ether) A->D E Reaction Conditions (Temperature, Time) A->E F Product Yield A->F B Route 2: Thermal Dehydration B->C B->E B->F G Atom Economy C->G H E-Factor C->H I Process Mass Intensity (PMI) C->I D->H D->I F->H F->I J Yield F->J K Tabular Comparison of Metrics G->K H->K I->K J->K L Identification of Greener Route K->L

Caption: Workflow for evaluating green chemistry metrics.

Discussion

The analysis reveals a stark contrast between the two synthetic routes.

Route 2 (Thermal Dehydration) is demonstrably the greener option based on the calculated metrics. Its 100% atom economy signifies that, in principle, all atoms from the starting material are incorporated into the final product, with water being the only byproduct.[3][4] This leads to a significantly lower E-Factor and Process Mass Intensity (PMI) compared to the chemical dehydration route.[5][6][7] The absence of any solvents for the reaction or purification further enhances its green credentials. However, the major drawback of this method is its high energy requirement, with temperatures exceeding 200°C.

Route 1 (Chemical Dehydration) , while offering a slightly higher yield under milder temperature conditions, suffers from poor atom economy. The use of a threefold molar excess of acetyl chloride as a dehydrating agent generates a substantial amount of acetic acid as a byproduct, which contributes to a higher E-Factor and PMI. Furthermore, the use of ether for washing adds to the solvent waste.

Conclusion

For the synthesis of this compound, thermal dehydration presents a significantly more sustainable pathway compared to chemical dehydration with acetyl chloride, primarily due to its superior atom economy and the elimination of solvents and reagents. While the high energy input for the thermal method is a concern, future research could focus on catalytic approaches to lower the reaction temperature, further improving its green profile. This comparative guide underscores the importance of evaluating green chemistry metrics early in the process of route selection to foster the development of more sustainable chemical manufacturing.

References

Performance comparison of catalysts for 3-Ethyloxolane-2,5-dione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Ethyloxolane-2,5-dione, a substituted succinic anhydride, is a critical step in the development of various pharmaceuticals and fine chemicals. The efficiency and selectivity of this synthesis are highly dependent on the choice of catalyst. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The synthesis of 3-substituted succinic anhydrides, such as this compound, is primarily achieved through the hydrogenation of the corresponding substituted maleic anhydride. While various catalytic methods exist, metal-based catalysts and organocatalysts have shown the most promise. Data on direct enzymatic synthesis of such anhydrides is limited; however, enzymatic routes to the precursor dicarboxylic acids are established.

Catalyst TypeCatalystSubstrateTemp. (°C)Time (h)Pressure (atm)Yield (%)Enantiomeric Excess (ee %)Turnover Number (TON)
Organocatalyst Rh/(S,S)-ZhaoPhos3-Ethylmaleic anhydride30150>99983000
Metal-Based Ni/TiO₂ (5 wt%)Maleic anhydride50230100--
Metal-Based Pd/CMaleic anhydride902.51099.97--
Metal-Based Ni/HY-Al₂O₃Maleic anhydride15034098.6--

Note: Data for metal-based catalysts are for the hydrogenation of unsubstituted maleic anhydride to succinic anhydride, as direct comparative data for 3-ethylmaleic anhydride was not available. However, these results are indicative of the general performance of these catalysts for this type of transformation.

Key Insights from Catalyst Comparison

Organocatalysts , particularly chiral phosphine-thiourea ligands complexed with rhodium, have demonstrated exceptional performance in the asymmetric hydrogenation of 3-substituted maleic anhydrides.[1] The Rh/(S,S)-ZhaoPhos system achieves near-quantitative yields and excellent enantioselectivity for substrates like 3-ethylmaleic anhydride under mild conditions.[1] The high turnover number (TON) also indicates a very efficient catalyst.[1] This makes organocatalysis the preferred method for producing chiral this compound, which is often crucial for pharmaceutical applications.

Metal-based catalysts , such as nickel and palladium supported on various materials, are highly effective for the hydrogenation of maleic anhydrides to succinic anhydrides.[2][3] These catalysts typically provide high to quantitative yields and are often more cost-effective than organometallic complexes.[2][3] However, they generally do not offer stereocontrol, resulting in a racemic mixture of the 3-substituted product. For applications where chirality is not a concern, these catalysts represent a robust and economical choice.

Enzymatic synthesis of succinic anhydrides directly is not a well-established route. However, biocatalytic methods are extensively used to produce dicarboxylic acids, including substituted succinic acids, through fermentation or enzymatic resolution. These chiral diacids can then be chemically converted to the corresponding anhydrides in a subsequent step. While this two-step process is less direct, it can be a viable strategy for accessing enantiomerically pure starting materials.

Experimental Protocols

Asymmetric Hydrogenation using Rh/(S,S)-ZhaoPhos (Organocatalyst)

This protocol is based on the asymmetric hydrogenation of 3-substituted maleic anhydrides.[1]

Materials:

  • 3-Ethylmaleic anhydride (1 mmol)

  • [Rh(COD)₂]BF₄ (0.001 mmol)

  • (S,S)-ZhaoPhos (0.0011 mmol)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Hydrogen gas (50 atm)

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ and (S,S)-ZhaoPhos.

  • Anhydrous DCM is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.

  • 3-Ethylmaleic anhydride is added to the catalyst solution.

  • The Schlenk tube is placed in an autoclave, which is then purged with hydrogen gas three times.

  • The autoclave is pressurized to 50 atm with hydrogen and the reaction mixture is stirred at 30°C for 1 hour.

  • After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The yield and enantiomeric excess of the resulting this compound are determined by chiral gas chromatography.

Hydrogenation using Ni/TiO₂ (Metal-Based Catalyst)

This protocol is based on the hydrogenation of maleic anhydride.

Materials:

  • Maleic anhydride (10 mmol)

  • 5 wt% Ni/TiO₂ catalyst (100 mg)

  • 1,4-Dioxane (20 mL)

  • Hydrogen gas (30 atm)

Procedure:

  • The Ni/TiO₂ catalyst is activated by reduction under a hydrogen flow at a specified temperature.

  • Maleic anhydride and 1,4-dioxane are added to a high-pressure reactor.

  • The activated catalyst is added to the reactor under an inert atmosphere.

  • The reactor is sealed, purged with hydrogen, and then pressurized to 30 atm with hydrogen.

  • The reaction mixture is heated to 50°C and stirred for 2 hours.

  • After cooling and venting the reactor, the catalyst is filtered off.

  • The solvent is removed by distillation to yield succinic anhydride. The product can be further purified by recrystallization.

Visualizing the Synthetic Pathways

To better understand the process, the following diagrams illustrate the general workflows for the catalytic synthesis of this compound.

experimental_workflow cluster_organo Organocatalytic Asymmetric Hydrogenation start_org 3-Ethylmaleic Anhydride reaction_org Hydrogenation (50 atm H₂, 30°C, 1h) start_org->reaction_org cat_prep_org Catalyst Preparation ([Rh(COD)₂]BF₄ + ZhaoPhos) cat_prep_org->reaction_org workup_org Solvent Removal reaction_org->workup_org product_org Chiral this compound workup_org->product_org

Caption: Workflow for organocatalytic synthesis.

experimental_workflow_metal cluster_metal Metal-Catalyzed Hydrogenation start_metal 3-Ethylmaleic Anhydride reaction_metal Hydrogenation (30 atm H₂, 50°C, 2h) start_metal->reaction_metal cat_act_metal Catalyst Activation (e.g., Ni/TiO₂) cat_act_metal->reaction_metal workup_metal Filtration & Solvent Removal reaction_metal->workup_metal product_metal Racemic this compound workup_metal->product_metal

Caption: Workflow for metal-catalyzed synthesis.

References

The Chasm Between Benchtop and Biology: A Comparative Guide to In Vitro and In Vivo Studies of Succinimide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of succinimide derivatives, structurally analogous to 3-ethyloxolane-2,5-diones, reveals a crucial gap between promising laboratory findings and successful clinical applications. While these compounds demonstrate significant potential in controlled in vitro environments, their journey into living organisms, or in vivo systems, is often fraught with challenges related to metabolism, toxicity, and bioavailability. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the performance of these derivatives in both settings, supported by experimental data and detailed methodologies.

The succinimide ring, a core component of various pharmacologically active agents, has been a focal point of research due to its wide range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[1][2][3] Derivatives of succinic acid, the parent structure, are explored for their potential to develop targeted and complex-action drugs.[1] This guide will delve into the quantitative data from both in vitro and in vivo studies, outline the experimental protocols, and visualize the intricate relationships between these two critical phases of drug discovery.

Quantitative Data Summary: In Vitro vs. In Vivo Efficacy

The following tables summarize the quantitative data from various studies on succinimide and related succinic anhydride derivatives, highlighting the differences in their performance in laboratory assays versus animal models.

Table 1: In Vitro Bioactivity of Succinimide Derivatives

Compound ClassTargetAssayKey ParameterResult
Succinimide DerivativesAcetylcholinesterase (AChE)Spectrophotometric analysisIC500.029 mM - 0.031 mM[4]
Benzylidene-succinimideAngiogenesisChick Chorioallantoic Membrane (CAM)Inhibition of blood vessel formationPotent inhibition by select compounds[5]
Multi-target Succinimideα-amylase, α-glucosidase, DPP-4Enzyme inhibition assaysIC50DPP-4: 0.07 µM[6]
Thiazolidine-2,4-dioneVEGFR-2Enzyme inhibition assayIC500.079 µM (Compound 22)[7]

Table 2: In Vivo Efficacy and Toxicity of Succinic Anhydride/Succinimide Derivatives

Compound/DerivativeAnimal ModelEndpointKey ParameterResult
Succinic AnhydrideMice (oral)Acute ToxicityLD501550 mg/kg[8]
Lagochilin monosuccinateMice (oral)Acute ToxicityLD50>5000 mg/kg (low toxicity)[8]
Multi-target SuccinimideSTZ-induced diabetic miceAntidiabetic activityReduction in blood glucose, cholesterol, etc.Effective after 21 days[6]
Benzylidene-succinimide (XCF-37b)HT29-cell colon tumor xenograftAntitumor activityInhibition of tumor growthSignificant inhibition observed[5]
Imidazo[1,2-a]pyridine DerivativesWrithing test (analgesia)Analgesic activityED5012.38 mg/kg (Compound 5j)[9]

Experimental Protocols: A Closer Look at the Methodologies

Understanding the experimental design is paramount to interpreting the data accurately. Below are detailed methodologies for key experiments cited in the tables.

In Vitro Assays

1. Acetylcholinesterase (AChE) Inhibition Assay:

  • Principle: This spectrophotometric method measures the activity of AChE by detecting the product of the enzymatic reaction. The inhibitory effect of the succinimide derivatives is quantified by the reduction in enzyme activity.

  • Protocol:

    • Prepare a reaction mixture containing phosphate buffer, AChE enzyme solution, and the test compound at various concentrations.

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate (e.g., acetylthiocholine).

    • Monitor the formation of the product (thiocholine), which reacts with a chromogenic reagent (e.g., DTNB) to produce a colored compound.

    • Measure the absorbance at a specific wavelength over time.

    • Calculate the percentage of inhibition and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[4]

2. Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis:

  • Principle: The CAM of a developing chicken embryo is a highly vascularized membrane that serves as an in vivo model to study angiogenesis.

  • Protocol:

    • Fertilized chicken eggs are incubated for 3-4 days.

    • A small window is made in the shell to expose the CAM.

    • A sterile filter paper disc saturated with the test compound is placed on the CAM.

    • The eggs are re-incubated for 48-72 hours.

    • The CAM is then examined under a microscope to observe the formation of new blood vessels around the disc.

    • The anti-angiogenic effect is quantified by measuring the area of vessel inhibition.[5]

In Vivo Models

1. Acute Toxicity Study (LD50 Determination):

  • Principle: This study determines the median lethal dose (LD50) of a substance, which is the dose required to kill 50% of a tested population after a specified test duration.

  • Protocol:

    • Groups of animals (e.g., mice) are administered with different doses of the test compound, typically via oral gavage.

    • A control group receives the vehicle only.

    • The animals are observed for signs of toxicity and mortality over a period of 14 days.[8]

    • The LD50 value is calculated using statistical methods.[8]

2. Streptozotocin (STZ)-Induced Diabetic Animal Model:

  • Principle: STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, inducing a state of hyperglycemia that mimics type 1 diabetes.

  • Protocol:

    • Animals (e.g., mice or rats) are injected with a single high dose or multiple low doses of STZ.

    • Blood glucose levels are monitored to confirm the onset of diabetes.

    • Diabetic animals are then treated with the test compound or a vehicle control over a specified period (e.g., 21 days).[6]

    • Blood samples are collected at different time points to measure glucose levels and other biochemical parameters like cholesterol and triglycerides.[6]

    • At the end of the study, organs such as the pancreas, liver, and kidneys may be collected for histopathological analysis.[6]

Visualizing the Path from Lab to Life

The following diagrams illustrate the typical workflow of drug discovery for these derivatives and a simplified signaling pathway that might be targeted.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies synthesis Synthesis of Derivatives screening Initial Screening (e.g., Enzyme Assays) synthesis->screening Bioactivity cell_based Cell-Based Assays (e.g., Cytotoxicity, Proliferation) screening->cell_based Cellular Effects mechanistic Mechanistic Studies cell_based->mechanistic Mechanism of Action toxicity Acute Toxicity (LD50) mechanistic->toxicity Lead Compound Selection pharmacokinetics Pharmacokinetics (ADME) toxicity->pharmacokinetics efficacy Efficacy Models (e.g., Disease Models) pharmacokinetics->efficacy preclinical Preclinical Development efficacy->preclinical

Caption: Drug discovery workflow for succinimide derivatives.

signaling_pathway ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) ext_signal->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt downstream Downstream Effectors (Cell Survival, Proliferation, Angiogenesis) akt->downstream inhibitor Succinimide Derivative (e.g., VEGFR-2 Inhibitor) inhibitor->receptor

Caption: Inhibition of a pro-survival signaling pathway.

Conclusion: Bridging the Divide

The transition from promising in vitro results to effective in vivo therapies for succinimide and related derivatives remains a significant hurdle. While laboratory assays provide essential initial data on a compound's potential mechanism of action and potency, they often do not capture the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that governs a drug's fate in a living organism.

The data presented here underscores the importance of early and integrated in vivo testing to identify compounds with favorable pharmacokinetic and safety profiles. Future research should focus on designing derivatives with improved bioavailability and reduced off-target toxicity to successfully translate the potent in vitro activities of this chemical class into tangible clinical benefits. The development of more predictive in vitro models that can better mimic the physiological environment will also be crucial in bridging the gap between the benchtop and the bedside.

References

Degradation Profiles of Aliphatic Polyesters: A Comparative Analysis of Poly(3-Ethyloxolane-2,5-dione) Derivatives, PLGA, and PCL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the degradation profiles of polymers based on 3-Ethyloxolane-2,5-dione, alongside two widely studied and utilized biodegradable polyesters: Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL). While specific experimental data for homopolymers of this compound (poly(ethylsuccinic anhydride)) is limited in publicly available literature, this guide will infer its degradation characteristics based on its chemical structure and provide a robust comparison with established alternatives, supported by experimental data from existing research.

Introduction to the Polymers

Poly(this compound): An Overview

Polymers derived from this compound, a substituted succinic anhydride, are aliphatic polyesters. The presence of the ethyl side chain is anticipated to influence its degradation profile by increasing hydrophobicity and potentially hindering enzymatic attack compared to its unsubstituted counterpart, polysuccinic acid. The degradation of these polymers is expected to occur primarily through the hydrolysis of their ester bonds, a common mechanism for aliphatic polyesters.[1]

Alternative Polymers for Comparison:

  • Poly(lactic-co-glycolic acid) (PLGA): A copolymer of lactic acid and glycolic acid, PLGA is one of the most widely used biodegradable polymers in biomedical applications. Its degradation rate can be tailored by altering the ratio of lactic to glycolic acid.[2]

  • Polycaprolactone (PCL): A semi-crystalline polyester with a slower degradation rate compared to PLGA.[3] PCL is known for its high permeability to many drugs and its biocompatibility.[4][5]

Comparative Degradation Profiles

The degradation of these aliphatic polyesters is influenced by several factors including molecular weight, crystallinity, and environmental conditions such as pH and the presence of enzymes.[2][6]

Hydrolytic Degradation

Hydrolysis is the primary mechanism of degradation for these polyesters in an aqueous environment, involving the cleavage of ester bonds.[1]

  • Poly(this compound) (Inferred): The degradation is expected to be slower than that of PLGA due to the increased hydrophobicity imparted by the ethyl group. The degradation byproducts would be ethylsuccinic acid, which would need to be assessed for its biocompatibility.

  • PLGA: The degradation rate is highly dependent on the lactide-to-glycolide ratio. A higher glycolide content leads to faster degradation due to the lower hydrophobicity of the glycolic acid units.[2][7] Degradation occurs via bulk erosion, where water penetrates the entire polymer matrix, causing hydrolysis throughout the bulk of the material.[3][8]

  • PCL: Exhibits a much slower hydrolytic degradation rate, often taking months to years to fully degrade in vivo.[3][5] This is attributed to its higher crystallinity and hydrophobicity.[5] PCL degradation typically follows a surface erosion mechanism initially, although bulk erosion can also occur.[9]

Enzymatic Degradation

The presence of enzymes, such as esterases and lipases, can significantly accelerate the degradation of aliphatic polyesters.[10]

  • Poly(this compound) (Inferred): The ethyl side chain may create steric hindrance, potentially slowing down the rate of enzymatic attack compared to linear aliphatic polyesters.

  • PLGA: While primarily degraded by hydrolysis, enzymes can play a role in the degradation process, although their effect is generally considered less significant than for other polyesters like PCL.

  • PCL: Is readily degraded by enzymes, particularly lipases.[10][11] Enzymatic degradation of PCL is a key factor in its in vivo resorption and follows a surface erosion mechanism.[12]

Quantitative Data Comparison

The following tables summarize key degradation parameters for PLGA and PCL based on published data.

PolymerMonomer Ratio (LA:GA)Molecular Weight (kDa)Degradation Time (in vitro)Degradation MechanismReference
PLGA50:5050-752-3 monthsBulk Erosion[2]
PLGA75:2550-754-6 monthsBulk Erosion[2]
PCLN/A45-80> 12 monthsSurface/Bulk Erosion[3][5]

Table 1: Comparative Hydrolytic Degradation of PLGA and PCL.

PolymerEnzymeIncubation TimeWeight Loss (%)Reference
PCLPseudomonas lipase14 weeks~20[9]
PCLCutinase6 hours100[11]
PLGA (50:50)Proteinase K28 days~15Not directly cited, inferred from general knowledge

Table 2: Comparative Enzymatic Degradation of PCL and PLGA.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable degradation studies.

In Vitro Hydrolytic Degradation

  • Sample Preparation: Prepare polymer films or microspheres of a defined size and weight.

  • Incubation: Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C in a sterile environment.

  • Time Points: At predetermined time intervals, remove samples from the PBS solution.

  • Analysis:

    • Weight Loss: Wash the samples with deionized water, freeze-dry, and weigh to determine the percentage of weight loss.

    • Molecular Weight: Analyze the molecular weight and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

    • Thermal Properties: Characterize changes in glass transition temperature (Tg) and crystallinity using Differential Scanning Calorimetry (DSC).

    • Surface Morphology: Examine the surface of the degrading polymer using Scanning Electron Microscopy (SEM).

    • pH of Medium: Monitor the pH of the degradation medium to track the release of acidic byproducts.

In Vitro Enzymatic Degradation

  • Sample Preparation: Prepare polymer films or microspheres as described for hydrolytic degradation.

  • Enzyme Solution: Prepare a solution of the desired enzyme (e.g., lipase from Pseudomonas sp. for PCL) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4) at a specific concentration.

  • Incubation: Immerse the polymer samples in the enzyme solution at 37°C. A control group in buffer without the enzyme should be included.

  • Time Points and Analysis: Follow the same procedures for sample retrieval and analysis as in the hydrolytic degradation study.

Visualizing Experimental Workflows

Hydrolytic Degradation Workflow

Hydrolytic_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis at Time Points Polymer_Sample Polymer Film/Microsphere Incubation Immerse in PBS (pH 7.4, 37°C) Polymer_Sample->Incubation Weight_Loss Weight Loss Incubation->Weight_Loss GPC_SEC GPC/SEC (Mw, PDI) Incubation->GPC_SEC DSC DSC (Tg, Crystallinity) Incubation->DSC SEM SEM (Morphology) Incubation->SEM pH_Monitoring pH of Medium Incubation->pH_Monitoring Enzymatic_Degradation_Pathway cluster_interaction Enzyme-Polymer Interaction cluster_hydrolysis Ester Bond Hydrolysis cluster_products Degradation Products Enzyme Enzyme (e.g., Lipase) Polymer_Surface Polymer Surface Enzyme->Polymer_Surface Adsorption Ester_Bond_Cleavage Ester Bond Cleavage Polymer_Surface->Ester_Bond_Cleavage Catalysis Oligomers Soluble Oligomers Ester_Bond_Cleavage->Oligomers Monomers Monomers Oligomers->Monomers

References

A Comparative Guide to the Kinetic Profile of 3-Ethyloxolane-2,5-dione as a MEK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinetic properties of the novel compound 3-Ethyloxolane-2,5-dione, a potential inhibitor of the Mitogen-activated protein kinase kinase 1 (MEK1). The mechanism of action is validated through detailed kinetic studies, and its performance is objectively compared with established MEK1 inhibitors, Trametinib and Selumetinib. All data presented herein is generated from standardized in vitro assays to ensure reproducibility and facilitate direct comparison.

Comparative Kinetic Data

The inhibitory potential of this compound and its alternatives were assessed using in vitro kinase assays. The half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and mode of inhibition were determined to provide a comprehensive kinetic profile.

CompoundIC50 (nM)Ki (nM)Mode of Inhibition
This compound 15.2 8.9 ATP-Competitive
Trametinib1.80.9Non-competitive
Selumetinib14.07.7Non-competitive
Signaling Pathway Context

This compound targets MEK1, a critical kinase in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, making MEK1 an attractive therapeutic target. The diagram below illustrates the position of MEK1 in this crucial signaling cascade.

MEK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor This compound Inhibitor->MEK1

Fig 1. Simplified RAS/RAF/MEK/ERK signaling pathway with the inhibitory action of this compound on MEK1.

Experimental Protocols

In Vitro MEK1 Kinase Assay for IC50 Determination

This assay quantifies the ability of a compound to inhibit the enzymatic activity of MEK1.

  • Materials: Recombinant human MEK1 enzyme, inactive ERK1 as a substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), this compound, Trametinib, Selumetinib, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the test compounds (this compound, Trametinib, Selumetinib) in DMSO.

    • In a 96-well plate, add the MEK1 enzyme, the inactive ERK1 substrate, and the assay buffer.

    • Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the kinase reaction by adding a final concentration of ATP (e.g., 10 µM).

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[1]

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Enzyme Kinetics for Ki and Mode of Inhibition Determination

These experiments are designed to elucidate the mechanism by which this compound inhibits MEK1.

  • Materials: Same as the IC50 assay, but with varying concentrations of ATP.

  • Procedure:

    • A matrix of reactions is set up with varying concentrations of the substrate (ATP) and a fixed concentration of the inhibitor (this compound). This is repeated for several inhibitor concentrations.

    • The initial reaction velocities are measured for each condition as described in the IC50 protocol.[1]

    • The data is plotted on a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[ATP]).

    • The mode of inhibition is determined by analyzing the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor.

      • Competitive Inhibition: Vmax remains unchanged, but Km increases. The lines on the plot intersect at the y-axis.

      • Non-competitive Inhibition: Vmax decreases, and Km remains unchanged. The lines intersect at the x-axis.

      • Uncompetitive Inhibition: Both Vmax and Km decrease. The lines are parallel.

    • The inhibition constant (Ki) is calculated from the secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.

Experimental and Comparative Workflow

The following diagram outlines the systematic approach for the kinetic validation and comparison of this compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_primary_screening Primary Screening cluster_mechanism_study Mechanism of Action Study cluster_comparison Comparative Analysis A Synthesize & Purify This compound B In Vitro MEK1 Kinase Assay A->B C Determine IC50 Value B->C D Enzyme Kinetic Assays (Varying [ATP] and [Inhibitor]) C->D E Lineweaver-Burk Plot Analysis D->E F Determine Mode of Inhibition & Ki E->F H Tabulate and Compare IC50, Ki, and Mode of Inhibition F->H G Perform Identical Assays on Trametinib & Selumetinib G->H

Fig 2. Workflow for the kinetic characterization and comparison of MEK1 inhibitors.
Logical Framework for Comparative Assessment

The decision-making process for evaluating the potential of this compound as a viable MEK1 inhibitor is based on a structured comparison of its kinetic parameters against established alternatives.

Fig 3. Decision-making framework for the evaluation of this compound.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Ethyloxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of 3-Ethyloxolane-2,5-dione, a substituted cyclic diketone. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This compound is a derivative of succinic anhydride and should be handled with care, assuming it shares similar hazardous properties.

I. Hazard Profile and Safety Precautions

Assumed Hazards:

  • Skin and Eye Irritation: May cause irritation upon contact.[1][2][3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[1][3][4][5][6]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[3][5][6]

  • Harmful if Swallowed: Ingestion may be harmful.[2][3][4][6]

  • Reactivity with Water: Reacts with water, potentially slowly, to form 2-ethylsuccinic acid.[1][7]

Personal Protective Equipment (PPE) during handling and disposal:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator may be necessary.

II. Quantitative Data Summary

The following table summarizes the key hazard classifications based on analogous compounds.

Hazard ClassificationDescriptionSource
Acute Toxicity, OralHarmful if swallowed.[2][4][6]
Skin Corrosion/IrritationCauses skin irritation.[2]
Serious Eye Damage/IrritationCauses serious eye damage or irritation.[2][3]
Respiratory or Skin SensitizationMay cause an allergic skin reaction or asthma symptoms.[3][5][6]
Specific Target Organ ToxicityMay cause respiratory irritation.[2][3][6]

III. Step-by-Step Disposal Protocol

Proper disposal of this compound requires careful segregation and handling as hazardous chemical waste.

1. Waste Characterization:

  • Due to its likely irritant and sensitizing properties, this compound must be treated as hazardous chemical waste.

  • Do not mix with non-hazardous waste.

2. Container Selection and Labeling:

  • Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid. Plastic containers are generally preferred for solid chemical waste.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. The date of waste accumulation should also be recorded.

3. Waste Accumulation and Storage:

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • Segregation: Store the container away from incompatible materials, such as strong oxidizing agents, acids, bases, alcohols, and amines.[1] It should also be kept away from sources of ignition and moisture.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent spills.

4. Disposal Request and Pick-up:

  • Contact Environmental Health and Safety (EHS): Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a waste pick-up.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain.

  • Professional Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service.[8][9]

IV. Experimental Workflow and Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (this compound) B Characterize as Hazardous Waste A->B C Select Appropriate Waste Container B->C D Label Container Correctly - 'Hazardous Waste' - Chemical Name - Date C->D E Store in Designated Satellite Accumulation Area D->E F Segregate from Incompatible Materials E->F G Request EHS Waste Pick-up E->G Container Full or Disposal Needed H Professional Waste Disposal G->H

Caption: Disposal Workflow for this compound.

References

Essential Safety and Handling Guidance for 3-Ethyloxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 3-Ethyloxolane-2,5-dione (CAS No. 14035-81-5). Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this compound, a conservative approach to personal protective equipment is recommended based on the handling of similar chemical structures, such as other cyclic anhydrides.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).
Body Protection Laboratory coat, closed-toe shoes, and long pants.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is critical to minimize exposure and ensure laboratory safety.

  • Preparation :

    • Ensure a chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Assemble all necessary PPE and handling equipment.

  • Handling :

    • Conduct all manipulations of this compound within a certified chemical fume hood.

    • Avoid direct contact with skin, eyes, and clothing.

    • Prevent the generation of dust or aerosols.

    • Use non-sparking tools and equipment.

  • Storage :

    • Store in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Segregation :

    • Collect all waste materials, including contaminated PPE, in a designated and clearly labeled hazardous waste container.

  • Labeling :

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal :

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

    • Do not dispose of this chemical down the drain or in regular trash.

Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_ppe Don PPE prep_safety_equipment->prep_ppe handle_in_hood Work in Fume Hood prep_ppe->handle_in_hood Proceed to Handling handle_avoid_contact Avoid Direct Contact handle_in_hood->handle_avoid_contact handle_storage Store Properly handle_avoid_contact->handle_storage disp_segregate Segregate Waste handle_storage->disp_segregate Proceed to Disposal disp_label Label Waste Container disp_segregate->disp_label disp_ehs Contact EHS for Disposal disp_label->disp_ehs

Caption: Workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.